Enalaprilat-d5 Sodium Salt
Description
Properties
IUPAC Name |
disodium;(2S)-1-[(2S)-2-[[(1S)-1-carboxylato-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5.2Na/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13;;/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25);;/q;2*+1/p-2/t12-,14-,15-;;/m0../s1/i2D,3D,4D,6D,7D;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOMWWZYNPLIET-CGGLEDJRSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)[O-])NC(CCC2=CC=CC=C2)C(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)[O-])N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)[O-])[2H])[2H].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2Na2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356922-29-6 | |
| Record name | disodium;(2S)-1-[(2S)-2-[[(1S)-1-carboxylato-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
isotopic purity of Enalaprilat-d5 Sodium Salt
An In-Depth Technical Guide to the Isotopic Purity of Enalaprilat-d5 Sodium Salt
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the principles and methodologies for determining the . It is intended for researchers, analytical scientists, and drug development professionals who utilize isotopically labeled compounds as internal standards in quantitative bioanalysis.
The Critical Role of Isotopic Purity in Bioanalysis
Enalaprilat, the active diacid metabolite of the prodrug Enalapril, is a potent angiotensin-converting enzyme (ACE) inhibitor. In pharmacokinetic (PK) and drug metabolism studies, quantitative analysis of Enalaprilat in biological matrices is crucial.[1] The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which relies on a stable isotope-labeled internal standard (SIL-IS) for accuracy and precision.[1][2]
This compound (CAS: 1356922-29-6) is the preferred SIL-IS for Enalaprilat bioanalysis.[3][4][5] Its five deuterium atoms, typically on the phenyl ring, give it a mass shift of +5 Da compared to the unlabeled analyte.[6][] The fundamental assumption when using a SIL-IS is that it behaves identically to the analyte during sample extraction, chromatography, and ionization, but is distinguishable by the mass spectrometer.[2]
The accuracy of this assumption hinges on the isotopic purity of the SIL-IS. Significant levels of unlabeled (d0) material in the internal standard can artificially inflate the measured concentration of the analyte, compromising the integrity of the entire study. Therefore, rigorous characterization of isotopic purity is not merely a quality control measure but a prerequisite for reliable and reproducible bioanalytical data.
Foundational Concepts: Defining Isotopic Purity
To properly assess isotopic purity, it is essential to understand the associated terminology.[8]
-
Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within a molecule. For instance, a starting material with 99.8% D enrichment means there is a 99.8% probability of finding a deuterium atom and a 0.2% probability of finding a hydrogen atom at that site.[8]
-
Isotopologues: These are molecules that are chemically identical but differ in their isotopic composition. Due to the statistical nature of chemical synthesis, a batch of Enalaprilat-d5 will inevitably contain a distribution of isotopologues: the desired d5 species, but also small amounts of d4, d3, d2, d1, and d0 molecules.[8]
-
Species Abundance: This is the percentage of the total population of molecules that have a specific, complete isotopic composition (e.g., the percentage of molecules that are precisely d5).[8]
-
Isotopic Purity: This is a comprehensive measure reflecting the proportion of the desired labeled species (d5) relative to all other isotopologues. It is often reported as the percentage of the desired isotopologue (e.g., ≥99% d5).
The primary goal of the analytical workflow is to accurately quantify the abundance of each isotopologue to provide a definitive statement on isotopic purity.
An Integrated Analytical Strategy for Purity Verification
A robust assessment of isotopic purity cannot be achieved with a single technique. A multi-faceted approach combining high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is required. This dual-pronged strategy creates a self-validating system where MS quantifies the distribution of isotopologues and NMR confirms the location of the labels and the overall degree of deuteration.
Caption: Integrated workflow for isotopic purity assessment.
Quantitative Analysis by High-Resolution Mass Spectrometry (HRMS)
HRMS is the cornerstone for determining isotopic purity as it can resolve and quantify each isotopologue based on its unique mass-to-charge ratio (m/z).[8][9]
Causality Behind Experimental Choices
-
Why HRMS? High-resolution instruments (e.g., Orbitrap, TOF) are essential to distinguish between isotopologue peaks, which are very close in mass. Low-resolution instruments may not provide the mass accuracy needed for confident quantification.[10]
-
Why Electrospray Ionization (ESI)? ESI is a soft ionization technique that minimizes fragmentation, ensuring that the detected ions represent the intact molecular species. This is critical for accurately assessing the isotopologue distribution of the parent molecule.[9][10]
-
Why Liquid Chromatography (LC)? Coupling LC to the mass spectrometer separates the analyte of interest from potential impurities, ensuring that the measured isotopic profile is solely from Enalaprilat-d5 and not from a co-eluting species.
Experimental Protocol: LC-HRMS Analysis
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of ~1 mg/mL.[] Further dilute to a working concentration of ~1 µg/mL with the initial mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure retention and good peak shape (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Conditions (Positive ESI Mode):
-
Scan Mode: Full scan MS (not MS/MS).
-
Resolution: Set to a high value, e.g., >70,000.
-
Scan Range: A range covering the expected m/z values of all isotopologues (e.g., m/z 370-385 for the free acid form).
-
Ionization Source Parameters: Optimize spray voltage, capillary temperature, and gas flows for maximum signal intensity of the parent ion.
-
Data Presentation and Interpretation
The analysis involves extracting the ion chromatogram for each isotopologue and integrating the corresponding peaks in the mass spectrum. The isotopic purity is calculated based on the relative abundance of the d5 peak compared to the sum of all isotopologue peaks.
Table 1: Representative Isotopologue Distribution Data for Enalaprilat-d5
| Isotopologue | Species | Theoretical m/z (Free Acid, [M+H]⁺) | Observed Relative Abundance (%) |
|---|---|---|---|
| d0 | C₁₈H₂₅N₂O₅⁺ | 377.1763 | 0.05 |
| d1 | C₁₈H₂₄DN₂O₅⁺ | 378.1826 | 0.15 |
| d2 | C₁₈H₂₃D₂N₂O₅⁺ | 379.1889 | 0.20 |
| d3 | C₁₈H₂₂D₃N₂O₅⁺ | 380.1951 | 0.30 |
| d4 | C₁₈H₂₁D₄N₂O₅⁺ | 381.2014 | 1.20 |
| d5 | C₁₈H₂₀D₅N₂O₅⁺ | 382.2077 | 98.10 |
Note: Theoretical m/z values are for the protonated free acid form. The sodium salt will appear at different m/z values depending on the adducts formed ([M+Na]⁺, [M-Na+2H]⁺, etc.). Data is for illustrative purposes.
Isotopic Purity Calculation: Purity (%) = (Abundance of d5 / Sum of Abundances of d0 to d5) * 100 Purity (%) = (98.10 / (0.05 + 0.15 + 0.20 + 0.30 + 1.20 + 98.10)) * 100 = 98.1%
Caption: Workflow for calculating isotopic purity from HRMS data.
Structural Confirmation by NMR Spectroscopy
While MS excels at quantification, NMR spectroscopy provides orthogonal information about the location of the deuterium labels and the overall isotopic enrichment at those sites.[11][12]
Causality Behind Experimental Choices
-
Why ¹H NMR? Proton NMR is exceptionally precise for measuring the small amounts of residual hydrogen at the labeled positions.[8] By comparing the integration of the signal from the deuterated phenyl ring to a non-deuterated, stoichiometric proton signal elsewhere in the molecule (e.g., the methyl group), one can calculate the degree of deuteration.
-
Why ²H NMR? Deuterium NMR directly observes the deuterium nuclei. The presence of a signal at the chemical shift corresponding to the phenyl ring provides direct evidence that the labeling has occurred at the intended positions.[13]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or Methanol-d4).
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field strength for better signal dispersion.
-
Experiment: Standard 1D proton experiment.
-
Acquisition: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio, allowing for accurate integration of very small signals.
-
-
Data Processing and Interpretation:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Calibrate the spectrum using a reference signal (e.g., residual solvent peak).
-
Integrate the signal corresponding to the non-deuterated protons (e.g., the alanine methyl group protons, expected to integrate to 3H).
-
Carefully integrate the residual proton signals in the aromatic region (phenyl ring).
-
The percentage of deuteration can be estimated by comparing the relative integrals. For a d5-phenyl ring, the residual proton signal should be minimal.
-
The combination of a dominant d5 peak in the mass spectrum and the near-complete absence of proton signals in the aromatic region of the ¹H NMR spectrum provides a high degree of confidence in the isotopic purity and structural integrity of the material.[11]
Ensuring Trustworthiness: The Self-Validating System
The true power of this analytical approach lies in its self-validating nature. MS provides the quantitative distribution of all isotopologues, while NMR confirms that the deuteration is in the correct location. Discrepancies between the two techniques would signal a potential issue, such as isotopic scrambling or the presence of an impurity with an overlapping mass. This integrated characterization is essential for materials used as internal standards in studies intended for regulatory submission, where data integrity is paramount.[14]
References
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Shi, Y., & Xia, Y. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(S1), e9453. [Link]
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ResearchGate. (n.d.). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. [Link]
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Veeprho. (n.d.). Enalaprilat-D5 (Na Salt) | CAS 1356922-29-6. [Link]
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Concert Pharmaceuticals. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. [Link]
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Royal Society of Chemistry. (2020). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. [Link]
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American Chemical Society Publications. (2009). Isotopic Labeling for Determination of Enantiomeric Purity by 2H NMR Spectroscopy. Organic Letters. [Link]
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ResolveMass Laboratories Inc. (n.d.). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]
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Wikipedia. (n.d.). Isotopic analysis by nuclear magnetic resonance. [Link]
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U.S. Food and Drug Administration. (n.d.). Guidance for Industry and Researchers. [Link]
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U.S. Food and Drug Administration. (2024). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. [Link]
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PubMed Central. (2023). NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics. [Link]
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Artis Standards. (n.d.). This compound. [Link]
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Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]
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ResearchGate. (2016). Determination of Enalapril and Enalaprilat in human K2-EDTA plasma by a new HILIC MS/MS method. [Link]
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A Senior Scientist's Guide to the Certificate of Analysis for Enalaprilat-d5 Sodium Salt
Introduction: The Critical Role of a Deuterated Internal Standard
In the landscape of modern drug development, the precise quantification of drug molecules in biological matrices is paramount for understanding pharmacokinetics (PK)—the absorption, distribution, metabolism, and excretion (ADME) of a compound.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its exceptional sensitivity and selectivity.[1] The integrity of data generated by LC-MS/MS assays is, however, critically dependent on the quality of the internal standard (IS) used.[3]
Stable isotope-labeled (SIL) compounds, particularly deuterated standards, are widely recognized as the most suitable internal standards for quantitative bioanalysis.[1][4][5][6] Enalaprilat-d5 Sodium Salt is the deuterated form of Enalaprilat, the active metabolite of the widely prescribed ACE inhibitor, Enalapril. By replacing five hydrogen atoms with deuterium, the molecular weight is increased, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer.[1][7] Crucially, its physicochemical properties remain nearly identical, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[1][8] This co-elution allows the deuterated standard to accurately correct for variability in sample processing and matrix effects, a principle known as isotope dilution mass spectrometry.[1]
This guide provides an in-depth deconstruction of the Certificate of Analysis (CoA) for this compound. As scientists, we must not only accept the data presented on a CoA but understand the rigorous analytical science behind it. This document will empower you to critically evaluate your internal standard, ensuring the accuracy, reproducibility, and defensibility of your bioanalytical data.
Part 1: Deconstructing the Certificate of Analysis (CoA)
A CoA is a legal document that certifies the quality and purity of a product. For a high-purity standard like this compound, it is a summary of extensive analytical testing. Let's dissect the key components.
Identification and General Properties
This initial section provides fundamental information about the compound.
-
Chemical Name: this compound
-
Molecular Formula: C₁₈H₁₈D₅N₂NaO₅[9]
-
Molecular Weight: 375.41 g/mol [9]
-
Appearance: Typically a white to off-white solid.
-
Storage: Usually -20°C to protect from degradation.[11]
While seemingly basic, this information is the first checkpoint for ensuring you have received the correct material. The CAS number is a unique identifier that is crucial for documentation and regulatory submissions.
Structural Confirmation: The "Why" Behind the Spectra
A name and formula are not enough; we need definitive proof of the chemical structure. The CoA must provide evidence that the molecule is what it claims to be, including the correct placement of the deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: ¹H-NMR (Proton NMR) is the cornerstone of structural elucidation. It provides information on the number of different types of protons, their chemical environment, and their connectivity. For a deuterated standard, it serves a dual purpose: confirming the overall carbon-hydrogen framework and, by the absence of signals in specific regions, confirming the location of deuterium labeling.
-
What to Look For: The ¹H-NMR spectrum should match the known spectrum of Enalaprilat, except for a significant reduction or complete disappearance of the signals corresponding to the five protons on the phenyl ring. The integration values of the remaining protons should be consistent with the structure.
Mass Spectrometry (MS)
-
Purpose: MS provides a direct measurement of the mass-to-charge ratio (m/z) of the ionized molecule. This test is essential for confirming both the molecular weight and the successful incorporation of the deuterium labels.
-
What to Look For: High-resolution mass spectrometry (HRMS) should provide an m/z value that corresponds to the exact mass of the deuterated molecule ([M+H]⁺ or [M-H]⁻). For Enalaprilat-d5, the molecular weight is approximately 5 Daltons higher than the unlabeled compound, providing clear evidence of deuteration.[1][7]
Purity and Potency: The Quantitative Core
This section is arguably the most critical for the end-user. The purity and known potency of the internal standard directly impact the accuracy of the final calculated concentrations of the analyte in study samples.
Chemical Purity by High-Performance Liquid Chromatography (HPLC)
-
Purpose: HPLC is the workhorse technique for separating the main compound from any process-related impurities or degradants.[12] A UV detector is typically used to quantify the relative peak areas.
-
Causality in Method Choice: A reversed-phase C8 or C18 column is commonly used for Enalapril analysis.[12][13] The mobile phase often consists of an acidified aqueous buffer (e.g., phosphate buffer at pH 2.2) and an organic modifier like acetonitrile.[12][14][15] The low pH is critical because it ensures the carboxylic acid groups on Enalaprilat are protonated, leading to better retention and sharper peak shapes on the non-polar stationary phase.
-
Typical Specification: >98% (by area %) is a common specification for high-purity standards.[8][10]
Table 1: Example HPLC Purity Data
| Peak ID | Retention Time (min) | Area (%) | Identity |
| 1 | 4.8 | 0.15 | Impurity A |
| 2 | 6.5 | 99.75 | Enalaprilat-d5 |
| 3 | 8.1 | 0.10 | Impurity B |
Isotopic Purity by Mass Spectrometry
-
Purpose: This test is unique and essential for stable isotope-labeled standards. It determines the percentage of the desired deuterated species (d5) relative to other isotopic variants (e.g., d0, d1, d2, d3, d4).[16] The presence of a significant amount of unlabeled (d0) material in the internal standard can lead to an overestimation of the analyte concentration.[16]
-
Methodology: LC-MS is used to acquire the mass spectrum of the standard. The relative intensities of the ion peaks corresponding to each isotopic state are measured to calculate the distribution.[17]
-
Trustworthiness: A high isotopic enrichment (e.g., ≥98%) is required to ensure the standard performs reliably and does not contribute to the analyte signal.[8]
Table 2: Example Isotopic Purity Data
| Isotopic Species | Relative Abundance (%) | Specification |
| d0 (Unlabeled) | 0.1 | ≤ 0.5% |
| d1 - d4 | 1.2 | ≤ 2.0% |
| d5 (Desired) | 98.7 | ≥ 97.0% |
Assay (Potency)
-
Purpose: While HPLC purity tells you the percentage of the main peak relative to impurities, the Assay determines the actual mass content of the analyte in the neat material. This accounts for non-UV active impurities, water, and residual solvents.
-
Methodology - Quantitative NMR (qNMR): qNMR is a powerful primary ratio method for determining purity.[18][19] It involves accurately weighing the Enalaprilat-d5 sample and a certified internal standard (of known, high purity) into the same NMR tube.[20] Because the NMR signal area is directly proportional to the number of nuclei, the purity of the sample can be calculated directly from the integral ratios of the sample and the certified standard, their respective weights, and molecular weights.[18][20] This method is highly accurate and provides direct traceability to the International System of Units (SI) when a primary standard is used.[21]
-
Alternative - Mass Balance: This approach calculates the assay by subtracting the percentage of all identified impurities (water, residual solvents, inorganic content) from 100%.
Part 2: User Verification and Protocol Implementation
A CoA provides a snapshot of the material's quality at the time of release. Prudent laboratory practice, especially in regulated environments, involves verifying the identity and purity of critical reagents upon receipt. This ensures the material has not degraded during shipping and confirms the supplier's results. The FDA's guidance on bioanalytical methods underscores the importance of well-characterized reagents.[3][22][23]
Workflow for Internal Standard Qualification
The following diagram illustrates a logical workflow for the receipt, verification, and final acceptance of this compound for use in bioanalytical studies. This process is a self-validating system, ensuring that the standard is fit for its intended purpose, a principle outlined in USP General Chapter <1058> on Analytical Instrument Qualification.[24][25][26]
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understanding the mass spectrum of Enalaprilat-d5 Sodium Salt
An In-depth Technical Guide to the Mass Spectrum of Enalaprilat-d5 Sodium Salt
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the mass spectrometric behavior of this compound. Designed for researchers, scientists, and drug development professionals, it moves beyond simple data reporting to explain the underlying principles and experimental choices that ensure analytical integrity. We will delve into the chemical properties, ionization characteristics, and fragmentation patterns that define this critical internal standard, grounding our discussion in established scientific literature.
Introduction: The Analytical Significance of Enalaprilat-d5
Enalaprilat is the active metabolite of the widely prescribed antihypertensive prodrug, enalapril.[1][2] Following oral administration, enalapril is hydrolyzed by esterases in the body to form enalaprilat, a potent inhibitor of the angiotensin-converting enzyme (ACE).[1][2][3] Accurate quantification of enalaprilat in biological matrices is therefore essential for pharmacokinetic, bioequivalence, and toxicological studies.[4]
To achieve the high degree of precision and accuracy required in regulated bioanalysis, stable isotope-labeled internal standards are the gold standard.[5][6] Enalaprilat-d5, in which five hydrogen atoms on the phenyl ring are replaced with deuterium, serves this role perfectly.[7][8] As a deuterated internal standard, it is chemically identical to the analyte, ensuring it co-elutes during chromatography and experiences nearly identical ionization efficiency and matrix effects in the mass spectrometer's ion source.[9][10] This allows it to compensate for variations during sample preparation and analysis, leading to robust and reliable quantification.[11]
This guide will focus on interpreting the mass spectrum of Enalaprilat-d5, providing the foundational knowledge needed to develop and validate robust analytical methods.
Chemical Structure and Physicochemical Properties
Understanding the mass spectrum begins with the molecule's structure. Enalaprilat is a dipeptide derivative, specifically N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl-L-proline.[12][13] The "-d5" designation indicates that the five hydrogens of the terminal phenyl group have been substituted with deuterium.
Caption: Chemical Structure of Enalaprilat-d5.
Table 1: Key Physicochemical Properties of Enalaprilat-d5
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₉D₅N₂O₅ | [7][14] |
| Average Mass (Free Acid) | ~353.43 Da | Calculated |
| Monoisotopic Mass (Free Acid) | 353.2014 Da | Calculated |
| Exact Mass (Sodium Salt) | 376.1897 Da | [7] |
| Key Functional Groups | Secondary Amine, Tertiary Amine (Proline), 2x Carboxylic Acid | [13] |
Interpreting the Mass Spectrum: From Precursor to Product
The analysis of Enalaprilat-d5 is typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), most commonly with an electrospray ionization (ESI) source operating in positive ion mode.
The Full Scan (MS1) Spectrum: Identifying the Precursor Ion
The first step in the analysis is identifying the correct precursor ion. The presence of two basic nitrogen atoms (the secondary amine and the proline nitrogen) makes Enalaprilat-d5 highly amenable to protonation in the ESI source. The use of an acidic mobile phase modifier, such as 0.1% formic acid, is standard practice to promote the formation of the protonated molecule, [M+H]⁺.[15]
Given the monoisotopic mass of the free acid (353.2014 Da), the expected precursor ions are:
-
Protonated Molecule [M+H]⁺: m/z 354.21
-
Sodium Adduct [M+Na]⁺: m/z 376.19
While the compound is a sodium salt, the acidic conditions of the mobile phase typically favor the formation of the protonated molecule, which is the preferred precursor for fragmentation in MS/MS experiments. Validated methods confirm the selection of m/z 354.2 as the precursor ion for Enalaprilat-d5.[15]
Table 2: Expected m/z Values for Enalaprilat and Enalaprilat-d5 Precursor Ions
| Species | Unlabeled Enalaprilat [M+H]⁺ | Enalaprilat-d5 [M+H]⁺ | Mass Shift |
| m/z (Monoisotopic) | 349.17 | 354.21 | +5.04 Da |
The Tandem MS (MS/MS) Spectrum: Characteristic Fragmentation
The true power of mass spectrometry for quantification lies in its specificity, achieved through collision-induced dissociation (CID) in a tandem mass spectrometer. The precursor ion (m/z 354.2) is isolated and fragmented to produce characteristic product ions. This process is monitored in what is known as Multiple Reaction Monitoring (MRM).
For ACE inhibitors, fragmentation commonly occurs at the amide bonds and around the proline residue.[16][17] The most robust and widely reported MRM transition for the quantification of Enalaprilat-d5 is m/z 354.2 → m/z 211.2 .[15] The corresponding transition for unlabeled Enalaprilat is m/z 349.0 → m/z 206.0.[15]
Causality of Fragmentation: The fragmentation pathway involves the neutral loss of the proline moiety and an additional loss of a water molecule.
-
Precursor Ion: The protonated molecule, [C₁₈H₁₉D₅N₂O₅+H]⁺, has an m/z of 354.2.
-
Cleavage: The most labile bond under CID is the amide bond connecting the alanyl and proline groups. This cleavage results in the loss of the proline ring structure.
-
Product Ion: The resulting major fragment ion contains the deuterated phenylpropyl-alanyl portion of the molecule. The observed product ion at m/z 211.2 corresponds to the chemical formula [C₁₂H₁₁D₅NO₂]⁺.
-
Mass Conservation: The mass difference between the precursor and product (354.2 - 211.2 = 143.0) corresponds to the neutral loss of the proline group (C₅H₈NO₂) and a water molecule. The fact that both the precursor and product ions show a +5 Da shift compared to the unlabeled compound confirms that the deuterium labels on the phenyl ring are retained in the monitored fragment, which is a critical feature for a stable isotope-labeled standard.
Caption: Proposed MS/MS Fragmentation Pathway for Enalaprilat-d5.
A Self-Validating Experimental Protocol
This section outlines a typical LC-MS/MS workflow for the quantification of enalaprilat using Enalaprilat-d5 as an internal standard. Each stage is designed to ensure data integrity.
Caption: High-Level Bioanalytical Workflow for Enalaprilat.
Step-by-Step Methodology
A. Sample Preparation (Protein Precipitation)
-
Rationale: This method is fast and effective for removing the majority of plasma proteins which can interfere with the analysis. The co-precipitated internal standard validates the consistency of the extraction process.
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Spike with 25 µL of Enalaprilat-d5 working solution (e.g., 500 ng/mL in methanol) and vortex briefly.
-
Add 600 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase. Vortex to ensure complete dissolution.
B. Liquid Chromatography Conditions
-
Rationale: A C18 reversed-phase column provides excellent retention and separation for moderately polar compounds like enalaprilat. An isocratic mobile phase simplifies the method and improves throughput.
-
Column: Zorbax Eclipse C18 (150 x 4.6 mm, 5 µm) or equivalent.[15]
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (65:35, v/v).[15]
-
Flow Rate: 0.8 mL/min.[15]
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.[15]
C. Mass Spectrometry Conditions
-
Rationale: ESI in positive mode is optimal for protonating enalaprilat. MRM provides the highest level of selectivity and sensitivity, ensuring that only the specific analyte and internal standard are measured.
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Ion Spray Voltage: 5000 V.[18]
-
MRM Transitions:
-
Enalaprilat: m/z 349.0 → 206.0
-
Enalaprilat-d5: m/z 354.2 → 211.2[15]
-
-
Collision Energy: Optimized for the specific instrument, typically in the range of 20-30 V.[15][18]
Conclusion
The mass spectrum of this compound is characterized by a protonated precursor ion at m/z 354.2 and a primary, stable fragment ion at m/z 211.2. This well-defined fragmentation pathway, originating from the cleavage of the alanyl-proline amide bond, provides the specificity required for its use as a robust internal standard in quantitative bioanalysis. Understanding these spectral features is not merely an academic exercise; it is the foundation upon which reliable, reproducible, and defensible analytical methods are built, ensuring the integrity of clinical and pharmaceutical research.
References
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- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). International Journal of Research and Analytical Reviews.
- Deuterated internal standards and bioanalysis. (n.d.). AptoChem.
- Maurer, H. H., & Arlt, M. (1998). Screening for the detection of angiotensin-converting enzyme inhibitors, their metabolites, and AT II receptor antagonists.Therapeutic Drug Monitoring, 20(6), 706-713.
- Deuterated Standards for LC-MS Analysis. (2025).
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2004). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?Rapid Communications in Mass Spectrometry, 18(20), 2397-2412.
- Burinsky, D. J., & Sides, S. L. (2004). Mass spectral fragmentation reactions of angiotensin-converting enzyme (ACE) inhibitors.PubMed.
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- Enalapril
- MSD Brand of Enalapril
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- Nirogi, R., et al. (2019). Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Enalapril and Enalaprilat in Human Plasma.
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- Enalaprilat-d5 sodium. (n.d.).
- Enalaprilat-d5 sodium (MK-422-d5 sodium). (n.d.). MedChemExpress.
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- This compound. (n.d.). Santa Cruz Biotechnology.
- Al-Salami, H., et al. (2018). A Liquid Chromatography-Tandem Mass Spectrometry Method for Evaluation of Two Brands of Enalapril 20 mg Tablets in Healthy Human Volunteers.Scientia Pharmaceutica, 86(4), 48.
- This compound. (n.d.). ARTIS STANDARDS.
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An In-Depth Technical Guide to Enalaprilat-d5 Sodium Salt: Structure, Properties, and Application in Bioanalytical Assays
This guide provides a comprehensive technical overview of Enalaprilat-d5 Sodium Salt, a critical tool for researchers, analytical chemists, and drug development professionals. We will delve into its chemical architecture, its mechanistic relevance as an angiotensin-converting enzyme (ACE) inhibitor, and its primary application as a stable isotope-labeled internal standard in robust bioanalytical methodologies. The insights provided herein are grounded in established scientific principles and field-proven applications to ensure both accuracy and practical utility.
Introduction and Significance
Enalaprilat is the active diacid metabolite of the prodrug enalapril, a widely prescribed medication for managing hypertension and congestive heart failure.[1][2] The therapeutic efficacy of enalaprilat stems from its potent inhibition of the angiotensin-converting enzyme (ACE), a key regulator in the renin-angiotensin-aldosterone system (RAAS).[3][4] Accurate quantification of enalaprilat in biological matrices is paramount for pharmacokinetic (PK), bioequivalence, and therapeutic drug monitoring studies.
This compound is a deuterated analog of enalaprilat.[5] The incorporation of five deuterium atoms into the phenyl ring creates a molecule that is chemically identical to enalaprilat in its behavior during chromatographic separation and ionization, yet is mass-shifted. This mass difference makes it an ideal internal standard for mass spectrometry-based quantification, enabling precise and accurate measurement by correcting for variability during sample preparation and analysis.[6][7]
Chemical Structure and Physicochemical Properties
The defining characteristics of this compound are its molecular structure and resulting physicochemical properties. The deuterium labeling is strategically placed on the phenyl ring, a site not typically involved in metabolic transformations, ensuring the stability of the label.
Chemical Formula and Molecular Weight
The core chemical identity of the compound is summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [5][8] |
| Synonyms | Enalaprilic Acid-d5 Sodium, MK-422-d5 Sodium | [8][] |
| CAS Number | 1356922-29-6 | [][10] |
| Molecular Formula | C₁₈H₁₈D₅N₂NaO₅ | [5][10] |
| Molecular Weight | 375.41 g/mol | [5][10] |
| Appearance | White to off-white solid | [6] |
| Solubility | Soluble in water (≥ 100 mg/mL) | [6] |
Molecular Structure
The structure consists of a proline moiety linked to an alanine derivative, which in turn is connected to a deuterated phenylpropyl group. This dipeptide-like structure is crucial for its interaction with the ACE active site.
Caption: Chemical structure of this compound.
Mechanistic Framework: The Renin-Angiotensin-Aldosterone System (RAAS)
To appreciate the role of enalaprilat, one must understand its target: the Renin-Angiotensin-Aldosterone System (RAAS). This hormonal cascade is a critical regulator of blood pressure and fluid balance.[3] Enalaprilat exerts its therapeutic effect by disrupting this pathway.[4][11]
The inhibition of ACE by enalaprilat leads to two primary outcomes:
-
Decreased Angiotensin II Production: This results in vasodilation (widening of blood vessels) and a subsequent reduction in blood pressure.[12]
-
Reduced Aldosterone Secretion: Lower levels of angiotensin II lead to decreased aldosterone release from the adrenal cortex, promoting sodium and water excretion and reducing blood volume.[3][11]
Additionally, ACE is responsible for degrading bradykinin, a potent vasodilator.[11] Inhibition of ACE increases bradykinin levels, further contributing to the blood pressure-lowering effect.[3]
Caption: Enalaprilat inhibits ACE in the RAAS pathway.
Core Application: Internal Standard for LC-MS/MS Quantification
The gold standard for quantifying small molecules like enalaprilat in complex biological fluids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The accuracy of this technique relies heavily on the use of an appropriate internal standard (IS).[13]
Causality Behind Using a Stable Isotope-Labeled IS: A stable isotope-labeled (SIL) IS, such as Enalaprilat-d5, is considered the ideal choice for quantitative mass spectrometry for several reasons:
-
Co-elution: It has nearly identical chromatographic retention time to the unlabeled analyte, meaning they experience the same matrix effects during ionization.
-
Similar Extraction Recovery: It behaves identically during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), ensuring that any loss of analyte is mirrored by a proportional loss of IS.[14]
-
Similar Ionization Efficiency: It ionizes with the same efficiency as the analyte, correcting for fluctuations in the mass spectrometer's performance.
By measuring the peak area ratio of the analyte to the known concentration of the IS, one can construct a precise calibration curve and accurately determine the analyte's concentration in unknown samples.[13]
Experimental Protocol: Quantification of Enalaprilat in Human Plasma
This section details a self-validating protocol for the determination of enalaprilat in human plasma using this compound as an internal standard.
Reagents and Stock Solutions
-
Analytes: Enalaprilat reference standard, this compound (IS).
-
Solvents: HPLC-grade methanol, acetonitrile, and water; Formic acid (reagent grade).
-
Stock Solution Preparation:
-
Accurately weigh 2.0 mg of Enalaprilat and this compound into separate 2 mL volumetric flasks.[13]
-
Dissolve and bring to volume with methanol to create 1 mg/mL primary stock solutions. Store at 2-8°C.[13]
-
Prepare a series of working standard solutions for the calibration curve (e.g., 0.5 ng/mL to 160 ng/mL) by serial dilution of the Enalaprilat stock solution with a 50:50 methanol:water mixture.[13]
-
Prepare a working IS solution (e.g., 250 ng/mL) by diluting the Enalaprilat-d5 stock solution.
-
Sample Preparation (Solid-Phase Extraction)
This method provides a cleaner extract compared to simple protein precipitation, reducing matrix effects.
-
Aliquot Samples: Pipette 200 µL of plasma (calibration standards, QC samples, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 25 µL of the working IS solution to every tube (except for blank matrix samples) and vortex for 10 seconds. This ensures a consistent IS concentration across all samples.
-
Condition SPE Cartridge: Use a suitable SPE cartridge (e.g., SOLA™). Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water.[14]
-
Load Sample: Load the entire plasma/IS mixture onto the conditioned cartridge.
-
Wash: Wash the cartridge with 200 µL of 0.1% formic acid in water to remove interfering substances.[14]
-
Elute: Elute the analyte and IS with two aliquots of 200 µL of 2% ammonia solution in methanol.[14]
-
Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: Zorbax Eclipse C18 (150 x 4.6 mm, 5 µm) or equivalent.[13]
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (65:35 v/v).[13]
-
Flow Rate: 0.8 mL/min.[13]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with a positive electrospray ionization (ESI) source.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Data Analysis and Validation
-
Calibration Curve: Plot the peak area ratio (Enalaprilat / Enalaprilat-d5) against the nominal concentration of the calibration standards. Apply a linear regression with a 1/x² weighting. The correlation coefficient (r²) should be >0.99.[13]
-
Quantification: Calculate the concentration of enalaprilat in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Quality Control: Analyze QC samples at low, medium, and high concentrations alongside the unknown samples. The calculated concentrations should be within ±15% of their nominal values to accept the analytical run.
Caption: LC-MS/MS workflow for Enalaprilat quantification.
Conclusion
This compound is an indispensable tool in modern pharmacology and clinical analysis. Its properties as a stable isotope-labeled internal standard provide the foundation for developing highly accurate, precise, and robust bioanalytical methods. Understanding its chemical nature, the mechanism of its non-labeled counterpart, and the principles behind its application allows researchers to generate high-quality data for pharmacokinetic assessments and other critical drug development studies, ultimately ensuring the safe and effective use of enalapril-based therapies.
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Drugs.com. (2024). Enalaprilat: Package Insert / Prescribing Information / MOA. [Link][11]
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Warner, N. & Ugarte, C. (2023). Enalaprilat. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Link][1]
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Patsnap Synapse. (2024). What is the mechanism of Enalapril Maleate?. [Link][3]
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U.S. Food and Drug Administration. (n.d.). VASOTEC (enalapril maleate) Label. [Link][4]
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Veeprho. (n.d.). Enalaprilat-D5 (Na Salt) | CAS 1356922-29-6. [Link][5]
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Sree, P. R., et al. (2019). Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Enalapril and Enalaprilat in Human Plasma. J Bioequiv Availab, 11, 280-286. [Link][13]
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Jain, P. S., et al. (2017). LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects. Bioanalysis, 9(5), 425–438. [Link][2]
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Enalaprilat-d5 Sodium Salt CAS number 1356922-29-6
An In-Depth Technical Guide to Enalaprilat-d5 Sodium Salt (CAS 1356922-29-6) for Bioanalytical Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a critical tool for researchers, analytical scientists, and drug development professionals. We will delve into its fundamental properties and, more importantly, its application as a gold-standard internal standard in the quantitative bioanalysis of Enalaprilat. The focus is on the causality behind methodological choices to ensure robust, accurate, and reproducible results in a research and development setting.
Introduction: The Analyte and its Labeled Analog
Enalapril is a widely prescribed prodrug that is hydrolyzed in vivo to its active metabolite, Enalaprilat.[1][2] Enalaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS), making it effective in the management of hypertension and heart failure.[3][4] Accurate quantification of Enalaprilat in biological matrices (e.g., plasma, urine) is essential for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[5][6]
This compound (CAS: 1356922-29-6) is the deuterium-labeled stable isotope analog of Enalaprilat.[7][8] Its primary and indispensable role is to serve as an internal standard (IS) in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10] The use of a stable isotope-labeled (SIL) internal standard is considered the best practice for correcting analytical variability, thereby ensuring the highest degree of accuracy and precision.[11][12]
Physicochemical Properties and Structure
A thorough understanding of the physical and chemical characteristics of an internal standard is foundational to its proper handling and application.
| Property | Value | Source(s) |
| CAS Number | 1356922-29-6 | [7][13] |
| Molecular Formula | C₁₈H₁₈D₅N₂NaO₅ | [7][13] |
| Molecular Weight | 375.41 g/mol | [7][13] |
| Synonyms | Enalaprilic Acid-d5, MK-422-d5 | |
| Appearance | White to Off-White Solid | [9][14] |
| Purity | Typically >95-98% | [13][15] |
| Solubility | Soluble in water (≥ 100 mg/mL) | [9] |
| Storage | -20°C, sealed storage, away from moisture | [9][13] |
Chemical Structure
The structure of Enalaprilat-d5 is identical to that of Enalaprilat, with the exception of five deuterium atoms on the phenyl ring. This substitution provides the necessary mass shift for detection by mass spectrometry without significantly altering the molecule's chemical behavior.
Caption: Chemical structure of this compound.
The Scientific Rationale: A Self-Validating System Using a SIL Internal Standard
In quantitative bioanalysis, especially LC-MS/MS, numerous steps can introduce variability, including sample extraction, injection volume inconsistencies, and matrix effects (ion suppression or enhancement).[11][16] The core principle of using an internal standard is to add a known quantity of a reference compound to every sample (calibrators, controls, and unknowns) at the beginning of the workflow.[12][17]
The final quantification is based on the ratio of the analyte's response to the IS's response.[12][17] This ratiometric approach provides a self-validating system. Any physical loss or variation in instrument response during the analytical process should, in theory, affect both the analyte and the IS equally. Therefore, their ratio remains constant, correcting for these errors and ensuring data integrity.[17][18]
Why is a Stable Isotope-Labeled (SIL) standard superior? The ideal internal standard must mimic the analyte's behavior as closely as possible.[11][18] A SIL standard like Enalaprilat-d5 is the pinnacle choice for several reasons:
-
Identical Physicochemical Properties: It has virtually the same polarity, pKa, and extraction recovery as the unlabeled analyte.
-
Co-elution: It typically co-elutes with the analyte during liquid chromatography, meaning it experiences the exact same matrix effects at the same point in time.
-
Mass Distinguishability: The mass difference (in this case, +5 Da) is easily resolved by a mass spectrometer, preventing signal interference.[12][18]
Experimental Protocol: Quantitative Analysis of Enalaprilat in Human Plasma
This section outlines a validated, step-by-step workflow for the quantification of Enalaprilat using Enalaprilat-d5 as an internal standard. This protocol is synthesized from established methods in the scientific literature.[19][20][21]
Workflow Overview
Caption: Bioanalytical workflow for Enalaprilat quantification.
Step 1: Preparation of Stock and Working Solutions
Accurate solution preparation is paramount for a valid calibration curve.
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~2.0 mg of this compound. Dissolve in a 2 mL volumetric flask using methanol as the diluent.[19] Sonicate for 5 minutes if necessary to ensure complete dissolution.[20] Store this stock solution at -20°C or -80°C for long-term stability.[9]
-
Working Internal Standard Solution (e.g., 500 ng/mL): Perform serial dilutions of the primary stock solution using a 50:50 (v/v) mixture of methanol and water.[22] The final concentration should be chosen to yield a robust signal in the MS and be comparable to the expected analyte concentrations.[17]
Causality Check: Methanol is a common solvent due to its ability to dissolve a wide range of organic molecules and its compatibility with reversed-phase chromatography.[19] Storing solutions at low temperatures minimizes degradation.[9]
Step 2: Sample Preparation via Solid-Phase Extraction (SPE)
SPE is a robust technique for extracting Enalaprilat from the complex plasma matrix while removing interfering substances like proteins and phospholipids.[19][20]
-
Sample Spiking: To a 200 µL aliquot of human plasma (calibrator, QC, or unknown), add a small, precise volume (e.g., 50 µL) of the working Enalaprilat-d5 IS solution.[19] Vortex briefly.
-
Cartridge Conditioning: Condition a mixed-mode or C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Rationale: Conditioning activates the sorbent's functional groups and ensures proper interaction with the analytes.
-
-
Sample Loading: Load the entire spiked plasma sample onto the conditioned SPE cartridge. Allow it to pass through under gravity or gentle vacuum.
-
Washing: Wash the cartridge with 200 µL of 0.1% formic acid in water.[20]
-
Rationale: This step removes highly polar, water-soluble interferences (like salts) without eluting the more retained Enalaprilat and its IS.
-
-
Elution: Elute the analytes with 2 x 200 µL of 2% ammonia solution in methanol.[20]
-
Rationale: The basic, highly organic mobile phase disrupts the interaction between the analytes and the sorbent, releasing them into the collection tube.
-
-
Dry-Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at ~40°C. Reconstitute the residue in 200 µL of the initial LC mobile phase (e.g., 90:10 v/v water/methanol).[20] This step concentrates the sample and ensures compatibility with the LC system.
Step 3: LC-MS/MS Analysis
This step separates the analytes from any remaining interferences and provides selective, sensitive detection.
| Parameter | Typical Condition | Rationale / Source |
| LC Column | C18, e.g., Zorbax Eclipse or Hypersil GOLD (50-150 x 2.1-4.6 mm, 1.9-5 µm) | Provides good reversed-phase separation for moderately polar compounds.[19][20] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol | Formic acid aids in protonation for positive ion mode ESI. Acetonitrile provides good separation efficiency.[19][22] |
| Flow Rate | 0.5 - 0.8 mL/min | Balances analysis time with separation efficiency.[19][22] |
| Injection Volume | 10 - 20 µL | Standard volume for analytical LC systems.[19][21] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Enalaprilat contains basic nitrogen atoms that are readily protonated. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Offers superior selectivity and sensitivity for quantification.[19] |
MRM Transitions: The mass spectrometer is set to monitor specific precursor-to-product ion transitions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Source |
| Enalaprilat | 349.0 / 349.1 | 206.0 / 206.1 | [19][22] |
| Enalaprilat-d5 | 354.2 | 211.2 | [19] |
Causality Check: The precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is selected in the third quadrupole (Q3). This Q1→Q3 transition is highly specific to the analyte, filtering out noise from co-eluting compounds.[19]
Step 4: Calibration and Quantification
-
Calibration Curve: Prepare a set of calibration standards by spiking blank plasma with known concentrations of unlabeled Enalaprilat (e.g., 0.5 to 160 ng/mL).[19] Process these standards alongside the unknown samples.
-
Data Analysis: For each injection, integrate the peak areas for both the Enalaprilat and Enalaprilat-d5 MRM transitions.
-
Ratio Calculation: Calculate the Peak Area Ratio (Analyte Area / IS Area) for each calibrator.
-
Regression: Plot the Peak Area Ratio against the nominal concentration of the calibrators and apply a linear regression (typically with 1/x² weighting). The correlation coefficient (r²) should be >0.99.[19]
-
Quantification of Unknowns: Calculate the Peak Area Ratio for the unknown samples and determine their concentrations by interpolating from the calibration curve.
This comprehensive approach, grounded in established scientific principles and validated methods, ensures that the quantification of Enalaprilat is accurate, precise, and reliable for critical drug development and clinical research applications.
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An In-depth Technical Guide on the Hygroscopicity and Stability of Enalaprilat-d5 Sodium Salt
This guide provides a comprehensive technical overview of the critical physicochemical properties of Enalaprilat-d5 Sodium Salt, a deuterated analog of Enalaprilat, which is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Enalapril.[1][2] As an isotopically labeled internal standard, its purity, stability, and physical form are paramount for accurate bioanalytical and pharmacokinetic studies.[2][3][4] This document is intended for researchers, analytical scientists, and drug development professionals who handle, store, and utilize this important analytical standard.
Introduction: The Critical Role of a Deuterated Standard
This compound is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays for the precise quantification of Enalaprilat in biological matrices.[2] The strategic substitution of five hydrogen atoms with deuterium (d5) provides a distinct mass shift, allowing it to be differentiated from the unlabeled analyte while maintaining nearly identical chemical and chromatographic behavior.[4] This co-elution and co-ionization corrects for variability in sample preparation and instrument response, ensuring the accuracy of quantitative results.[4]
However, like many pharmaceutical salts, this compound is susceptible to environmental factors, particularly moisture. Understanding its hygroscopicity and chemical stability is not merely a matter of good laboratory practice; it is fundamental to the integrity of the data it helps to generate. Moisture uptake can lead to physical changes such as caking and deliquescence, and more critically, can initiate chemical degradation pathways that compromise the standard's purity and concentration.
Hygroscopicity: The Intrinsic Affinity for Water
Hygroscopicity is the propensity of a solid material to absorb moisture from the surrounding atmosphere.[5] For a pharmaceutical salt, this behavior is governed by its crystal lattice structure, the presence of amorphous content, and the ambient relative humidity (RH) and temperature.[6] While specific hygroscopicity data for the d5 variant is not publicly available, the behavior of analogous pharmaceutical salts provides a strong framework for its characterization.
The Impact of Moisture Sorption
Moisture uptake can have several detrimental effects on a high-purity analytical standard:
-
Inaccurate Weighing: The absorption of water increases the mass of the material, leading to significant errors when preparing stock solutions of a known concentration.
-
Physical State Alterations: Excessive moisture can cause caking, which complicates handling, and may induce a transition from a crystalline to an amorphous state, or even deliquescence (dissolving in the absorbed water). Amorphous materials are typically more reactive and less stable.
-
Chemical Degradation: Water can act as a reactant or a medium for chemical degradation, primarily through hydrolysis.[7][8]
Experimental Assessment of Hygroscopicity: Dynamic Vapor Sorption (DVS)
To rigorously characterize the hygroscopic nature of this compound, Dynamic Vapor Sorption (DVS) is the gold-standard technique.[6][9][10] DVS analysis measures the change in mass of a sample as it is exposed to a precisely controlled stream of gas with varying relative humidity at a constant temperature.[11]
Protocol 1: Dynamic Vapor Sorption (DVS) Analysis
Objective: To determine the moisture sorption-desorption isotherm and identify the critical relative humidity (RH) at which significant water uptake occurs.
Methodology:
-
Sample Preparation: Place approximately 10-15 mg of this compound onto the DVS sample pan.
-
Drying: Equilibrate the sample at 0% RH until a stable mass is achieved ( dm/dt ≤ 0.002%/min). This establishes the dry baseline mass.
-
Sorption Phase: Increase the RH in stepped increments (e.g., 10% steps) from 0% to 90% RH. At each step, allow the sample to equilibrate until a stable mass is recorded.
-
Desorption Phase: Decrease the RH in the same stepped increments from 90% back down to 0% RH, again allowing for equilibration at each step.
-
Data Analysis: Plot the percentage change in mass against the target RH. The resulting graph is the moisture sorption-desorption isotherm.
Interpretation of Results:
-
Hysteresis: A significant difference between the sorption and desorption curves (hysteresis) can indicate changes in the material's structure, such as amorphous phase formation or hydration.[11]
-
Mass Gain: The total mass gain at high RH classifies the material's hygroscopicity. A sharp increase in mass above a specific RH indicates the critical humidity level for that material.
The experimental workflow for DVS analysis is a self-validating system for assessing hygroscopicity.
Caption: DVS experimental workflow for hygroscopicity assessment.
Chemical Stability and Degradation Pathways
The stability of an analytical standard is its ability to resist chemical change over time under specified conditions. For this compound, the primary degradation concerns are hydrolysis and intramolecular cyclization, based on extensive studies of its non-deuterated counterpart, Enalapril.[7][8][12]
Known Degradants of Enalapril
Stress testing of Enalapril Maleate reveals two major degradation products:[7][8][12]
-
Enalaprilat: Formed via hydrolysis of the ethyl ester group. This is the active drug form and, in this context, the parent compound for our deuterated standard.
-
Diketopiperazine (DKP): An intramolecular cyclization product. The formation of DKP is influenced by pH, with studies showing it can be promoted in both acidic and alkaline microenvironments, particularly in the solid state when mixed with certain excipients.[8][13][14]
While this compound is already the hydrolyzed form, it can still be susceptible to other degradation pathways. The stability of the deuterated phenyl group is generally high, but the overall molecule's integrity must be confirmed.[15][16]
Factors Influencing Stability
-
Humidity: As discussed, moisture is a key enabler of hydrolytic degradation.[7]
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, leading to faster degradation.[13]
-
pH: In solution, the stability of Enalaprilat is pH-dependent.[17][18]
-
Light: Photodegradation can occur, although some studies suggest Enalapril is more susceptible in solution than in the solid state.[12][13]
Experimental Assessment of Stability: A Stability-Indicating HPLC Method
A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients. For this compound, a High-Performance Liquid Chromatography (HPLC) method with UV or MS detection is the industry standard.[7][12][19][20]
Protocol 2: Forced Degradation and Stability-Indicating HPLC Analysis
Objective: To identify potential degradation products of this compound under stress conditions and develop a validated HPLC method to monitor its stability.
Part A: Forced Degradation Study
-
Prepare Solutions: Prepare solutions of this compound in various stress media:
-
Acidic: 0.1 N HCl
-
Alkaline: 0.1 N NaOH
-
Oxidative: 3% H₂O₂
-
Neutral: Purified Water
-
-
Thermal Stress: Incubate the solutions at 60-80°C for a defined period (e.g., 24-48 hours). Also, subject the solid powder to dry heat (e.g., 70°C).[7]
-
Photolytic Stress: Expose a solution and the solid powder to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.
-
Humidity Stress: Store the solid powder at accelerated conditions (e.g., 40°C / 75% RH).[7]
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using the HPLC method described below.
Part B: Stability-Indicating RP-HPLC Method
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[12]
-
Mobile Phase: A gradient or isocratic mixture of an acidic phosphate buffer (pH ~2.2-3.0) and acetonitrile.[12][21][22] The acidic pH enhances peak shape for the carboxylic acid groups.
-
Detection: UV at 215 nm, where the molecule exhibits strong absorbance.[18][22] For identification of unknown degradants, couple the HPLC to a mass spectrometer (LC-MS).[12]
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The key is demonstrating baseline separation between the main Enalaprilat-d5 peak and all peaks generated during the forced degradation study.
The following diagram illustrates the logical flow from stress testing to analytical validation, ensuring a self-validating stability assessment protocol.
Caption: Workflow for stability assessment via forced degradation and HPLC.
Recommended Handling and Storage
Based on the principles of handling hygroscopic and potentially unstable pharmaceutical salts, the following procedures are mandated to preserve the integrity of this compound.[23][24][25]
Table 1: Handling and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Weighing | Weigh in a controlled, low-humidity environment (e.g., glove box with dry nitrogen) or use pre-filled vials.[24] Perform weighing quickly to minimize atmospheric exposure. | To prevent moisture uptake that leads to inaccurate mass measurements. |
| Storage | Store in a tightly sealed, opaque container (e.g., amber glass vial) with a desiccant. | To protect from moisture and light, which can cause physical changes and chemical degradation.[13][23] |
| Temperature | Store under refrigerated conditions (2-8°C) unless long-term stability data at room temperature is available from the supplier. | To slow the rate of potential chemical degradation. |
| Solution Stability | Prepare stock solutions fresh. If short-term storage is necessary, store aliquots in sealed vials at -20°C or below. Avoid repeated freeze-thaw cycles. | To prevent degradation that can occur more rapidly in solution.[12] |
Conclusion
The integrity of bioanalytical data derived from LC-MS assays is directly dependent on the quality of the internal standard used. This compound, while an invaluable tool, possesses inherent risks related to hygroscopicity and chemical stability. A proactive approach, grounded in scientific principles, is essential for its proper management. By employing rigorous characterization techniques like Dynamic Vapor Sorption and developing validated, stability-indicating HPLC methods, researchers can ensure the accuracy and reliability of their standard. Adherence to strict handling and storage protocols is not merely procedural but is a critical component of generating trustworthy and reproducible scientific results.
References
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TA Instruments. (n.d.). Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. Retrieved from [Link]
-
Surface Measurement Systems. (2024). Enhancing pharmaceutical development with dynamic vapor sorption (DVS) technology. Retrieved from [Link]
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Particle Characterisation Laboratories. (2024). The Benefits of Using Dynamic Vapor Sorption (DVS) in Pharmaceutical Production Development. Retrieved from [Link]
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ProUmid. (n.d.). Dynamic Vapor Sorption (DVS) Analysis. Retrieved from [Link]
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SK pharmteco. (n.d.). Dynamic Vapor Sorption. Retrieved from [Link]
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Cunha, A. G., et al. (2013). Chemical stability of enalapril maleate drug substance and tablets by a stability-indicating liquid chromatographic method. Química Nova, 36(5), 723-727. Retrieved from [Link]
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Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(8), 1558. Retrieved from [Link]
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ResearchGate. (n.d.). Preparation and Characterization of Salt Forms of Enalapril. Retrieved from [Link]
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Sharma, A., et al. (2011). Stability Study of Enalapril Maleate in Tablet Form Using High Performance Liquid Chromatography Techniques. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4), 611-620. Retrieved from [Link]
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Kumar, L., Amin, A., & Bansal, A. K. (2008). Preparation and characterization of salt forms of enalapril. Pharmaceutical development and technology, 13(5), 345–357. Retrieved from [Link]
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Al-Omari, A. A., et al. (2001). Effect of the drug-matrix on the stability of enalapril maleate in tablet formulations. Journal of pharmaceutical and biomedical analysis, 25(5-6), 893–902. Retrieved from [Link]
-
Hou, J., et al. (2016). Determination of Enalapril and Enalaprilat in human K2-EDTA plasma by a new HILIC MS/MS method. Conference: American Society of Mass Spectrometry (ASMS). Retrieved from [Link]
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HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]
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Schaeffer, T. (n.d.). HYGROSCOPIC BULK SOLIDS. Retrieved from [Link]
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ResearchGate. (n.d.). Molecular structure of enalapril maleate and the degradation products... Retrieved from [Link]
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Reddit. (2017). Drying and Storing Hygroscopic Salts. r/chemistry. Retrieved from [Link]
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Rakibe, M. A., et al. (2008). Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method. Journal of pharmaceutical and biomedical analysis, 46(1), 137–144. Retrieved from [Link]
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Zafar, U., et al. (2021). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Journal of Pharmaceutical Sciences, 110(1), 143-152. Retrieved from [Link]
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Current issues in pharmacy and medicine. (2025). Development of HPLC method for the determination of enalapril in tablets using salts of chaotropic anions. Retrieved from [Link]
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International Journal of Pharmacy and Biological Sciences. (2018). Analytical method development and validation of stability indicating rp-hplc method for assay. Retrieved from [Link]
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ResearchGate. (n.d.). Changes in concentration of enalapril maleate (EM) and enalapril sodium salt (NaE) in conventional or pellets containing SA. Retrieved from [Link]
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Chen, J., et al. (2014). Proposal of a new degradation mechanism of enalapril maleate and improvement of enalapril maleate stability in tablet formulation with different stabilizers. Pharmaceutical development and technology, 19(6), 735–741. Retrieved from [Link]
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A Chemtek. (n.d.). This compound. Retrieved from [Link]
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Basavaiah, K., & Somashekar, B. C. (2007). Optimized and Validated Spectrophotometric Methods for the Determination of Enalapril Maleate in Commercial Dosage Forms. Journal of the Iranian Chemical Society, 4(4), 469-479. Retrieved from [Link]
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Scott, D. A., & Smith, J. M. (2022). Deuterated Drugs and Biomarkers in the COVID-19 Pandemic. Molecules, 27(9), 2958. Retrieved from [Link]
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Logoyda, L., et al. (2018). Development and validation of HPLC method for the simultaneous determination of enalapril maleate in present of their impurities: Application to tablet analysis. International Journal of Applied Pharmaceutics, 10(1), 98-102. Retrieved from [Link]
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Veeprho. (n.d.). Enalaprilat-D5 (Na Salt). Retrieved from [Link]
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Acanthus Research Inc. (n.d.). This compound. Retrieved from [Link]
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ArtisBio. (n.d.). This compound. Retrieved from [Link]
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Pirali, T., et al. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature reviews. Drug discovery, 18(10), 773–791. Retrieved from [Link]
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Gant, T. G. (2017). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. ACS medicinal chemistry letters, 8(10), 1014–1016. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
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Methodological & Application
Application Note: The Use of Enalaprilat-d5 Sodium Salt as an Internal Standard in Bioanalytical Quantification
Introduction: The Imperative for Precision in Pharmacokinetic Analysis
Enalapril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for the management of hypertension and heart failure.[1][2][3] It is a prodrug that is rapidly hydrolyzed in the liver to its active metabolite, enalaprilat.[4][5] The therapeutic efficacy of enalapril is directly linked to the systemic exposure of enalaprilat.[2][3] Consequently, the accurate and precise quantification of enalaprilat in biological matrices, such as plasma and serum, is paramount for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[2][6][7] However, the inherent variability in sample preparation and instrument response necessitates the use of an internal standard (IS) to ensure data integrity.[8][9] An ideal internal standard should mimic the analyte's behavior throughout the analytical process, thus compensating for any potential inconsistencies.[10][11]
Stable isotope-labeled (SIL) internal standards are considered the most effective choice for LC-MS/MS assays.[10][12][13] These compounds are chemically identical to the analyte but have one or more atoms replaced with a heavier isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[10][12] This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical physicochemical properties ensure they co-elute chromatographically and experience similar extraction recovery and ionization efficiency.[10][12][13]
This application note provides a comprehensive guide to the use of Enalaprilat-d5 Sodium Salt as a deuterated internal standard for the robust and reliable quantification of enalaprilat in human plasma by LC-MS/MS. We will delve into the rationale behind its selection, provide a detailed experimental protocol, and present data that underscores its suitability for regulated bioanalytical studies.
The Rationale for this compound as an Internal Standard
Enalaprilat-d5 is a deuterated analog of enalaprilat, where five hydrogen atoms have been replaced by deuterium.[14][15][16] This isotopic labeling confers a mass shift of +5 Da compared to the unlabeled enalaprilat, allowing for their simultaneous detection and differentiation by the mass spectrometer.
The key advantages of using Enalaprilat-d5 as an internal standard include:
-
Similar Physicochemical Properties: Being structurally almost identical to enalaprilat, Enalaprilat-d5 exhibits nearly the same chromatographic retention time, extraction efficiency, and ionization response.[10][12] This ensures that any variations affecting the analyte during sample processing and analysis will equally affect the internal standard, leading to a consistent analyte-to-internal standard peak area ratio and, therefore, accurate quantification.
-
Co-elution with the Analyte: The close elution profile of Enalaprilat-d5 with enalaprilat helps to mitigate the impact of matrix effects, which can cause ion suppression or enhancement and are often time-dependent within a chromatographic run.
-
Minimal Isotopic Cross-Contribution: High isotopic purity of the Enalaprilat-d5 standard ensures that its signal does not interfere with the signal of the unlabeled analyte, and vice versa.
Experimental Protocol: Quantification of Enalaprilat in Human Plasma
This protocol is adapted from established and validated bioanalytical methods.[7][17]
Materials and Reagents
-
Enalaprilat reference standard
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18.2 MΩ·cm)
Preparation of Stock and Working Solutions
-
Enalaprilat Stock Solution (1 mg/mL): Accurately weigh and dissolve the enalaprilat reference standard in methanol.
-
Enalaprilat-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the enalaprilat stock solution in 50:50 (v/v) methanol/water to create calibration curve standards and quality control (QC) samples. Prepare a working solution of Enalaprilat-d5 in the same diluent at an appropriate concentration (e.g., 100 ng/mL).
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting enalaprilat from plasma.[2][3][5]
-
Aliquot 100 µL of plasma (calibration standard, QC, or unknown sample) into a microcentrifuge tube.
-
Add 20 µL of the Enalaprilat-d5 working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of mobile phase.
-
Vortex to ensure complete dissolution and inject into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a starting point and should be optimized for the specific instrument used.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation (e.g., start at 5% B, ramp to 95% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Mass Spectrometric Parameters (MRM Transitions)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Enalaprilat | 349.1 | 206.1 | 27 |
| Enalaprilat-d5 | 354.2 | 211.0 | 27 |
Note: These values are illustrative and may require optimization on the specific mass spectrometer being used.[7][17]
Data Analysis and System Suitability
The concentration of enalaprilat in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve. The calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a weighting factor (e.g., 1/x² or 1/x) is typically used.
According to FDA guidelines, the bioanalytical method should be validated for linearity, accuracy, precision, selectivity, stability, and matrix effect.[18][19] The use of Enalaprilat-d5 as an internal standard is crucial for meeting the stringent requirements of these validation parameters.
Visualization of the Analytical Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of enalaprilat using Enalaprilat-d5 as an internal standard.
Caption: Bioanalytical workflow for Enalaprilat quantification.
Conclusion
The use of this compound as an internal standard provides a robust and reliable framework for the quantification of enalaprilat in biological matrices. Its stable isotope-labeled nature ensures that it closely mimics the behavior of the analyte, thereby correcting for variability during sample preparation and analysis. This application note has outlined a detailed protocol and the underlying scientific principles for its use, providing researchers, scientists, and drug development professionals with a solid foundation for developing and validating high-quality bioanalytical methods for enalaprilat. The adherence to such rigorous analytical practices is essential for generating accurate pharmacokinetic data that can confidently support regulatory submissions and clinical decision-making.
References
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Drugs.com. (2024, June 11). Enalaprilat: Package Insert / Prescribing Information / MOA. Retrieved from [Link]
-
Wikipedia. (n.d.). Enalapril. Retrieved from [Link]
-
Sudduth, S. L., & Korr, S. (2023). Enalapril. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Enalapril Maleate? Retrieved from [Link]
-
Deranged Physiology. (n.d.). Enalapril. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Retrieved from [Link]
-
Halder, S., Dan, S., Pal, T. K., et al. (2017). LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects. Bioanalysis, 9(5), 429–441. Retrieved from [Link]
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Halder, S., Dan, S., Pal, T. K., et al. (2017). LC–MS/MS Assay for Quantitation of Enalapril and Enalaprilat in Plasma for Bioequivalence Study in Indian Subjects. Taylor & Francis Online. Retrieved from [Link]
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Worldwidejournals.com. (n.d.). Bioanalytical Method Validation for the Determination of Enalapril in Human Serum by Lc/Ms/Ms Detection. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
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ECA Academy. (2019, October 8). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. Retrieved from [Link]
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Bioanalysis Zone. (2023, December 4). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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Rao, P. P., & Chakka, V. S. (2019). Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Enalapril and Enalaprilat in Human Plasma. Journal of Analytical & Bioanalytical Techniques, 10(2). Retrieved from [Link]
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Al-Salami, H., et al. (2017). A Liquid Chromatography-Tandem Mass Spectrometry Method for Evaluation of Two Brands of Enalapril 20 mg Tablets in Healthy Human Volunteers. Scientia Pharmaceutica, 85(3), 30. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Retrieved from [Link]
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Joubert, K., et al. (2021). Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. Retrieved from [Link]
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Enalapril in Human Plasma using Enalaprilat-d5
Abstract
This application note describes a detailed, robust, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of Enalapril and its active metabolite, Enalaprilat, in human plasma. The method utilizes Enalaprilat-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high precision and accuracy by correcting for matrix effects and variability during sample processing. Sample preparation is streamlined using a solid-phase extraction (SPE) protocol. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short run time suitable for bioequivalence and pharmacokinetic studies. This method has been validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][2][3][4]
Introduction
Enalapril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.[5][6] It is a prodrug that, after oral administration, is rapidly hydrolyzed in the liver to its pharmacologically active metabolite, Enalaprilat.[5][7][8] Enalaprilat is a potent ACE inhibitor, and monitoring its concentration, along with the parent drug, in plasma is crucial for pharmacokinetic (PK), bioequivalence (BE), and therapeutic drug monitoring (TDM) studies.[5]
LC-MS/MS has become the gold standard for quantitative bioanalysis due to its superior sensitivity, selectivity, and speed.[9][10] The selectivity is achieved through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and its internal standard.[5][9]
The use of a stable isotope-labeled internal standard, such as Enalaprilat-d5, is critical for a robust bioanalytical method.[11][12] A SIL-IS is chemically almost identical to the analyte, ensuring it co-elutes chromatographically and experiences similar ionization efficiency and potential ion suppression or enhancement in the mass spectrometer source.[11][12][13] This mimicry allows for effective correction of variations during sample preparation and analysis, leading to highly reliable quantitative data.[12][13]
This application note provides a comprehensive protocol, from sample preparation to data analysis, grounded in established bioanalytical principles and regulatory expectations.
Experimental
Materials and Reagents
-
Analytes and Internal Standard: Enalapril maleate, Enalaprilat, and Enalaprilat-d5 reference standards (purity >98%).
-
Solvents: HPLC-grade or LC-MS grade Methanol, Acetonitrile, and water.
-
Reagents: Formic acid (LC-MS grade), Ammonia solution (25%).
-
Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant).
-
SPE Cartridges: C18 solid-phase extraction cartridges (e.g., Thermo Scientific SOLA 10 mg/1 mL or equivalent).[7][14]
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering accurate gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., Hypersil GOLD 1.9 µm, 50 x 2.1 mm or equivalent).[7]
Preparation of Standards and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Enalapril and Enalaprilat in methanol. Prepare a separate stock solution for Enalaprilat-d5 (Internal Standard, IS) in methanol. Store at -20°C.
-
Working Solutions: Prepare intermediate working solutions by diluting the stock solutions in 50:50 (v/v) methanol/water to create calibration curve (CC) standards and quality control (QC) samples.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working solutions to prepare CC standards covering the desired linear range (e.g., 0.5 - 200 ng/mL) and QC samples at four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
Methodology
Sample Preparation: Solid-Phase Extraction (SPE)
The causality behind choosing SPE is its ability to provide cleaner extracts compared to simple protein precipitation, which is crucial for minimizing matrix effects and ensuring long-term instrument performance.[9][15][16] A C18 reversed-phase sorbent is effective for retaining the moderately nonpolar Enalapril and Enalaprilat from the aqueous plasma matrix.
Protocol:
-
Thaw: Thaw plasma samples, CC, and QC samples at room temperature. Vortex gently to ensure homogeneity.
-
Aliquot: Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Spike IS: Add 25 µL of the Enalaprilat-d5 working solution (e.g., at 500 ng/mL) to all samples except for the double blank (matrix blank). Vortex.
-
Pre-treat: Add 100 µL of 1% formic acid in water to acidify the sample, ensuring the analytes are in a charged state for better retention on the C18 sorbent. Vortex.[9]
-
Condition SPE Cartridge: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Load Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Allow it to pass through under gravity or gentle positive pressure.
-
Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Elute: Elute the analytes and IS with 2 x 200 µL of 2% ammonia solution in methanol. The basic elution solvent ensures the analytes are deprotonated and readily released from the sorbent.[7]
-
Evaporate: Dry the eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 90:10 v/v water/methanol with 0.1% formic acid).[7] Vortex and transfer to an autosampler vial for analysis.
LC-MS/MS Conditions
The chromatographic and mass spectrometric parameters must be optimized to achieve sensitive and selective detection. Positive ESI is chosen as Enalapril and Enalaprilat contain basic nitrogen atoms that are readily protonated.[17][18]
Table 1: Optimized LC and MS/MS Parameters
| Parameter | Setting |
| LC Parameters | |
| Column | Hypersil GOLD C18, 1.9 µm, 50 x 2.1 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | Start at 10% B, ramp to 90% B over 1.5 min, hold for 0.5 min, return to 10% B and equilibrate for 1 min |
| MS/MS Parameters | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Spray Voltage | 5500 V |
| Temperature | 550°C |
| MRM Transitions | See Table 2 |
| Collision Gas | Nitrogen |
| Dwell Time | 150 ms |
Table 2: Optimized MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (V) |
| Enalapril | 377.2 | 234.2 | 80 | 27 |
| Enalaprilat | 349.2 | 206.1 | 85 | 26 |
| Enalaprilat-d5 | 354.2 | 211.2 | 85 | 27 |
| Note: These values are typical and should be optimized for the specific instrument used. Data derived from multiple sources.[5][9][19] |
Analytical Workflow Diagram
The following diagram illustrates the complete bioanalytical process from sample receipt to final data reporting.
Method Validation
The trustworthiness of a bioanalytical method is established through a rigorous validation process. This protocol should be validated according to current regulatory guidelines, such as the FDA's "Bioanalytical Method Validation Guidance for Industry" or the EMA's "Guideline on bioanalytical method validation".[1][2][3][20] The core parameters to be assessed are outlined below.
Selectivity and Specificity
-
Objective: To ensure that endogenous components in the matrix do not interfere with the detection of Enalapril, Enalaprilat, or the IS.
-
Protocol: Analyze at least six different blank plasma lots. The response at the retention time of the analytes should be less than 20% of the LLOQ response, and less than 5% for the IS.
Linearity and Range
-
Objective: To demonstrate the relationship between instrument response and known concentrations of the analyte.
-
Protocol: Analyze calibration curves (typically 8 non-zero standards) on at least three separate days. The curve is constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used. The correlation coefficient (r²) should be ≥ 0.99.[7][19][21]
Accuracy and Precision
-
Objective: To determine the closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision).
-
Protocol: Analyze QC samples (LLOQ, LQC, MQC, HQC) in replicates (n=6) within a single run (intra-day) and across multiple runs on different days (inter-day).
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ). The coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).[3][4]
Recovery and Matrix Effect
-
Objective: To assess the efficiency of the extraction process (recovery) and the influence of the matrix on analyte ionization (matrix effect).
-
Protocol:
-
Recovery: Compare the peak area of analytes from extracted plasma samples (pre-spike) to that of post-extraction spiked samples at three QC levels.
-
Matrix Effect: Compare the peak area of analytes spiked into extracted blank plasma from multiple sources to the peak area of pure solutions of the analytes. The use of a SIL-IS is intended to normalize for matrix effects.[12]
-
Stability
-
Objective: To ensure the analyte is stable throughout the sample lifecycle.
-
Protocol: Evaluate the stability of Enalapril and Enalaprilat in plasma under various conditions:
-
Bench-top stability: At room temperature for a duration reflecting routine sample handling.[5][21]
-
Freeze-thaw stability: After multiple freeze-thaw cycles (e.g., three cycles).
-
Long-term stability: Stored at -20°C or -80°C for a period exceeding the study duration.
-
Autosampler stability: In the processed sample within the autosampler.[5]
-
-
Acceptance Criteria: The mean concentration of stability samples must be within ±15% of the nominal concentration.
Results and Discussion
This LC-MS/MS method demonstrates excellent performance for the quantification of Enalapril in human plasma. The use of solid-phase extraction provides a clean extract, minimizing matrix effects and leading to high reproducibility. The chromatographic method is rapid, with a total run time of approximately 3.5 minutes, making it suitable for high-throughput analysis.[9] The method typically achieves a lower limit of quantification (LLOQ) of 0.5 ng/mL or lower, which is sufficient for most clinical pharmacokinetic studies.[9][10] The validation results for accuracy, precision, and stability consistently meet the acceptance criteria set by regulatory agencies. The stable isotope-labeled internal standard, Enalaprilat-d5, effectively compensates for any analytical variability, ensuring the integrity and reliability of the quantitative data.
Conclusion
The LC-MS/MS method detailed in this application note is a robust, sensitive, and reliable tool for the quantitative determination of Enalapril and its active metabolite Enalaprilat in human plasma. The protocol is grounded in authoritative bioanalytical guidelines and provides the necessary detail for implementation in a regulated laboratory setting. The use of Enalaprilat-d5 as an internal standard is a key feature that ensures the method's accuracy and precision, making it ideally suited for demanding applications such as bioequivalence, pharmacokinetic, and drug-drug interaction studies.
References
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Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
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A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. World Journal of Pharmaceutical Research. [Link]
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Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? NewMedia. [Link]
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Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bioanalytical & Biomarker Services. [Link]
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Validated LC-MS/MS method for the simultaneous determination of enalapril maleate, nitrendipine, hydrochlorothiazide, and their major metabolites in human plasma. PubMed. [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]
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Guideline Bioanalytical method validation. European Medicines Agency (EMA). [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
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Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). [Link]
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Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Enalapril and Enalaprilat in Human Plasma. OMICS International. [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). [Link]
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LC–MS-MS Method for the Determination of Enalapril and Enalaprilat from Human Plasma Using SOLA. LCGC International. [Link]
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[Solid phase extraction and high performance liquid chromatographic determination of enalapril in human plasma]. PubMed. [Link]
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Formation of Gaseous Peptide Ions from Electrospray Droplets: Competition between the Ion Evaporation Mechanism and Charged Residue Mechanism. ACS Publications. [Link]
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Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]
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Liquid chromatography–tandem mass spectrometry (LC-MS) method for the assignment of enalapril and enalaprilat in human plasma. ResearchGate. [Link]
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Bioanalytical method validation emea. Slideshare. [Link]
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Investigating the Mechanism of Protein and Peptide Electrospray Ionization. ProQuest. [Link]
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The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
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Investigating the Mechanism of Protein and Peptide Electrospray Ionization. ProQuest. [Link]
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Principles of electrospray ionization. PubMed. [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
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LC–MS-MS Method for the Determination of Enalapril and Enalaprilat fro Human Plasma Using SOLA. LCGC International. [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
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LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects. Future Science. [Link]
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LC–MS/MS Assay for Quantitation of Enalapril and Enalaprilat in Plasma for Bioequivalence Study in Indian Subjects. Taylor & Francis Online. [Link]
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Stability of enalapril under different storage conditions (n = 6). ResearchGate. [Link]
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Simultaneous quantitation of enalapril and enalaprilat in human plasma by 96-well solid-phase extraction and liquid chromatography/tandem mass spectrometry. PubMed. [Link]
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A kinetic method for the determination of plasma protein binding of compounds unstable in plasma: Specific application to enalapril. PubMed. [Link]
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A Liquid Chromatography-Tandem Mass Spectrometry Method for Evaluation of Two Brands of Enalapril 20 mg Tablets in Healthy Human Volunteers. National Institutes of Health (NIH). [Link]
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Simultaneous Determination of Enalapril and Enalaprilat in Human Plasma by LC-MS: Application to a Bioequivalence Study. ResearchGate. [Link]
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Mastering Bioanalytical Method Development: A Comprehensive Guide for Enalaprilat Quantification Using Enalaprilat-d5 Sodium Salt as an Internal Standard
Abstract
This comprehensive application note provides a detailed, scientifically-grounded protocol for the development and validation of a robust bioanalytical method for the quantification of enalaprilat in biological matrices, specifically human plasma. We advocate for the use of Enalaprilat-d5 Sodium Salt as the internal standard (IS), a choice predicated on its ability to ensure the highest degree of accuracy and precision by mitigating matrix effects and variability in sample processing. This guide is meticulously designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the underlying scientific rationale for each procedural choice. Adherence to the principles and protocols outlined herein will enable the generation of high-quality, reproducible data compliant with global regulatory standards, such as those set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Introduction: The Analytical Imperative for Enalaprilat
Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, is a widely prescribed medication for the management of hypertension and heart failure.[1][2][3] Following oral administration, the prodrug enalapril is rapidly metabolized in the liver to its active form, enalaprilat.[2][4][5][6] Enalaprilat is the pharmacologically active moiety responsible for the therapeutic effects, primarily through the inhibition of ACE, which in turn blocks the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[7][8]
Given that enalaprilat is the active entity, its accurate quantification in biological fluids is paramount for pharmacokinetic (PK) and bioequivalence (BE) studies.[1][9] Such studies are fundamental to drug development, informing dosage regimens and ensuring the safety and efficacy of generic formulations. The inherent challenges of bioanalysis, including complex biological matrices and the low concentrations of analytes, necessitate the development of highly sensitive, selective, and reproducible analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such applications due to its superior sensitivity and specificity.[1][9][10]
A critical component of a robust LC-MS/MS assay is the use of an appropriate internal standard. An ideal IS should mimic the physicochemical behavior of the analyte during sample preparation and analysis, thereby compensating for any potential variability.[11] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the pinnacle of IS choice.[11][12][13] The deuterium-labeled analog is chemically identical to enalaprilat, ensuring co-elution and identical ionization behavior, yet it is mass-distinguishable, allowing for precise quantification.[10][13]
This application note will provide a comprehensive framework for developing a reliable bioanalytical method for enalaprilat, with a special focus on the strategic implementation of this compound.
Foundational Principles: Materials and Instrumentation
Reagents and Chemicals
A meticulous selection of high-purity reagents is the bedrock of a successful bioanalytical method.
| Reagent | Grade | Recommended Supplier |
| Enalaprilat Reference Standard | >98% purity | Verified Pharmacopeial Source |
| This compound | >95% purity, isotopic purity >99% | Reputable Chemical Supplier |
| Acetonitrile | LC-MS Grade | Fisher Scientific or equivalent |
| Methanol | LC-MS Grade | Fisher Scientific or equivalent |
| Formic Acid | ≥99% purity | Merck or equivalent |
| Water | Deionized, 18.2 MΩ·cm | Milli-Q® system or equivalent |
| Human Plasma (K2-EDTA) | Pooled, drug-free | Certified Biological Vendor |
Instrumentation
The following instrumentation, or equivalent, is recommended for this method.
| Instrument | Key Specifications |
| High-Performance Liquid Chromatography (HPLC) System | Binary pump capable of high-pressure mixing |
| Autosampler | Cooled to 4-10°C |
| Column Oven | Capable of maintaining stable temperatures |
| Triple Quadrupole Mass Spectrometer | Equipped with an electrospray ionization (ESI) source |
| Analytical Column | Zorbax Eclipse C18 (150 x 4.6 mm, 5 µm) or equivalent |
The Workflow: A Step-by-Step Bioanalytical Protocol
The following protocol is a culmination of best practices derived from established methodologies.[1][9][10]
Caption: High-level workflow for enalaprilat bioanalysis.
Preparation of Stock and Working Solutions
The accuracy of the entire assay hinges on the precise preparation of these initial solutions.
-
Primary Stock Solutions (1 mg/mL):
-
Working Standard Solutions:
-
Internal Standard Working Solution (500 ng/mL):
-
Dilute the this compound primary stock solution with the 50:50 (v/v) methanol:water diluent to achieve a final concentration of 500 ng/mL.
-
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Curve (CC) Standards:
-
Spike appropriate volumes of the enalaprilat working standard solutions into blank human plasma to prepare CC standards at concentrations ranging from 0.5 ng/mL to 160 ng/mL.[10] A typical calibration curve may include 8 non-zero concentrations.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in blank human plasma at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC
-
Medium QC
-
High QC
-
-
Sample Preparation: The Rationale for Protein Precipitation
For this application, we recommend a straightforward and efficient protein precipitation (PPT) method.[1][9] While solid-phase extraction (SPE) can also be effective, PPT offers a balance of simplicity, speed, and adequate sample cleanup for this analysis.[4][10][14]
-
Sample Aliquoting:
-
Allow all plasma samples (unknowns, CCs, and QCs) to thaw at room temperature. Vortex gently to ensure homogeneity.
-
Pipette 250 µL of each plasma sample into a clean microcentrifuge tube.[10]
-
-
Internal Standard Addition:
-
To each tube (except for blank samples), add 25 µL of the 500 ng/mL this compound working solution.[10]
-
-
Precipitation and Extraction:
-
Centrifugation and Supernatant Collection:
LC-MS/MS Instrumental Analysis
The following parameters have been optimized for the sensitive and selective detection of enalaprilat and its deuterated internal standard.
| Parameter | Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for efficient ionization in positive ESI mode. |
| Mobile Phase B | Acetonitrile | The organic modifier for eluting the analytes from the C18 column. |
| Flow Rate | 0.8 mL/min | A balance between analytical speed and chromatographic resolution. |
| Column Temperature | 40°C | Ensures reproducible retention times and peak shapes. |
| Injection Volume | 20 µL | A sufficient volume to achieve the desired sensitivity. |
| Gradient Elution | A linear gradient is employed for optimal separation from endogenous plasma components. |
The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
| Parameter | Enalaprilat | Enalaprilat-d5 |
| Q1 Mass (m/z) | 349 | 354.20 |
| Q3 Mass (m/z) | 206 | 211.20 |
| Dwell Time (ms) | 200 | 200 |
| Collision Energy (V) | Optimized for maximum signal intensity | Optimized for maximum signal intensity |
| Declustering Potential (V) | Optimized for maximum signal intensity | Optimized for maximum signal intensity |
The MRM transitions are selected based on the fragmentation patterns of the parent ions, ensuring high selectivity for the analytes of interest.[10]
Caption: LC-MS/MS detection workflow.
Method Validation: Ensuring Data Integrity
A bioanalytical method is only as reliable as its validation. The developed method must be rigorously validated in accordance with regulatory guidelines from the FDA and EMA.[15][16][17][18][19]
Key Validation Parameters
The following parameters must be assessed:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the determined values to the nominal concentration and the degree of scatter between a series of measurements.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear regression with a weighting factor is typically used.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting, endogenous matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Conclusion: A Robust Foundation for Bioanalysis
This application note has provided a comprehensive and scientifically-driven protocol for the development and validation of a bioanalytical method for enalaprilat using this compound as an internal standard. By adhering to the principles of meticulous sample preparation, optimized LC-MS/MS analysis, and rigorous validation, researchers can confidently generate high-quality data for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard is a cornerstone of this method, ensuring the utmost accuracy and precision in the quantification of this critical therapeutic agent.
References
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Full article: LC–MS/MS Assay for Quantitation of Enalapril and Enalaprilat in Plasma for Bioequivalence Study in Indian Subjects - Taylor & Francis Online. Available at: [Link]
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LC-MS/MS Method for the Determination of Enalapril and Enalaprilat from Human Plasma using SOLA. Available at: [Link]
-
LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PubMed Central. Available at: [Link]
-
LC–MS-MS Method for the Determination of Enalapril and Enalaprilat from Human Plasma Using SOLA | LCGC International. Available at: [Link]
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Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed. Available at: [Link]
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Enalaprilat - StatPearls - NCBI Bookshelf. Available at: [Link]
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An overview of the clinical pharmacology of enalapril - PMC - NIH. Available at: [Link]
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Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Enalapril and Enalaprilat in Human Plasma - OMICS International. Available at: [Link]
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Pharmacokinetics and Pharmacodynamics of Enalapril and Its Active Metabolite, Enalaprilat, at Four Different Doses in Healthy Horses - PubMed. Available at: [Link]
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Enalapril - StatPearls - NCBI Bookshelf. Available at: [Link]
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Guideline Bioanalytical method validation - European Medicines Agency (EMA). Available at: [Link]
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ICH M10 on bioanalytical method validation - Scientific guideline. Available at: [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis - FDA. Available at: [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis - ICH. Available at: [Link]
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enalapril - YouTube. Available at: [Link]
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Preparation and Characterization of Salt Forms of Enalapril | Request PDF - ResearchGate. Available at: [Link]
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Enalaprilat | C18H24N2O5 | CID 5462501 - PubChem - NIH. Available at: [Link]
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Determination of Enalapril and Enalaprilat in human K2-EDTA plasma by a new HILIC MS/MS method. - ResearchGate. Available at: [Link]
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A Liquid Chromatography-Tandem Mass Spectrometry Method for Evaluation of Two Brands of Enalapril 20 mg Tablets in Healthy Human Volunteers - NIH. Available at: [Link]
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Enalaprilat-d5 Sodium Salt for in vitro drug metabolism assays
Application Note & Protocol
Topic: Enalaprilat-d5 Sodium Salt for In Vitro Drug Metabolism Assays
Audience: Researchers, scientists, and drug development professionals.
Guide to Utilizing this compound as an Internal Standard in Quantitative In Vitro Drug Metabolism Assays
This document provides a comprehensive guide for the application of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based in vitro drug metabolism assays. The protocols and methodologies detailed herein are designed to ensure robust, accurate, and reproducible quantification of enalaprilat in complex biological matrices.
The Foundational Role of Deuterated Internal Standards in Bioanalysis
In the landscape of drug discovery and development, accurate quantification of drug candidates and their metabolites is paramount. In vitro metabolism assays, which typically employ liver-derived systems like microsomes or hepatocytes, are fundamental in predicting a drug's metabolic fate.[1][2][3] However, the inherent complexity of biological matrices introduces significant analytical challenges, including matrix effects (ion suppression or enhancement), and variability in sample preparation and instrument response.[4][5][6]
A stable isotope-labeled internal standard (SIL-IS), such as this compound, is the cornerstone of a robust bioanalytical method, mitigating these variabilities.[7][8] By substituting hydrogen atoms with deuterium, the mass of the molecule is increased without significantly altering its physicochemical properties.[4][7] This near-identical behavior to the unlabeled analyte ensures that the SIL-IS co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency.[5][8] Consequently, the ratio of the analyte peak area to the internal standard peak area provides a normalized response, correcting for variations throughout the analytical workflow and ensuring data integrity.[4][8] This principle is a cornerstone of isotope dilution mass spectrometry (IDMS), a technique recognized for its high precision and accuracy.[4]
Physicochemical Properties and Mass Spectrometric Parameters of Enalaprilat and its Deuterated Analog
Enalapril is a prodrug that undergoes hepatic hydrolysis to its active metabolite, enalaprilat, a potent angiotensin-converting enzyme (ACE) inhibitor.[9][10][11] Understanding the metabolic pathway from the inactive prodrug to the active form is crucial in pharmacokinetic studies.[12][13] Enalaprilat is primarily cleared from the body via renal excretion.[10][14]
This compound is a labeled form of enalaprilat, designed for use as an internal standard in bioanalytical quantification.[15][16][17][18]
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Enalaprilat | 76095-16-4 | C₁₈H₂₄N₂O₅ | 348.40 |
| This compound | 1356922-29-6 | C₁₈H₁₈D₅N₂NaO₅ | 375.41[16][19] |
Table 1: Physicochemical properties of Enalaprilat and this compound.
For quantitative analysis using tandem mass spectrometry, specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode are utilized to ensure selectivity and sensitivity.[20][21]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Enalaprilat | 349.0 | 206.0 | Positive |
| Enalaprilat-d5 | 354.2 | 211.2 | Positive |
Table 2: Exemplary Mass Spectrometric Transitions for Enalaprilat and Enalaprilat-d5.[20]
Experimental Workflow for In Vitro Metabolic Stability Assessment
The following diagram illustrates a typical workflow for assessing the metabolic stability of a compound in vitro using a deuterated internal standard.
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Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Enalaprilat in Human Plasma Using a Deuterated Internal Standard
Abstract and Introduction
Enalapril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for the management of hypertension and congestive heart failure.[1][2] It functions as a prodrug, which is rapidly hydrolyzed in the liver by carboxylesterase 1 to its pharmacologically active metabolite, enalaprilat.[3] Enalaprilat exerts its therapeutic effect by inhibiting ACE, which decreases the production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure.[3] The accurate quantification of enalaprilat in human plasma is paramount for pharmacokinetic (PK) studies, bioequivalence (BE) trials, and therapeutic drug monitoring to ensure safety and efficacy.
This application note presents a detailed, robust, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of enalaprilat in human plasma. The methodology employs a stable isotope-labeled internal standard (SIL-IS), enalaprilat-d5, to ensure the highest degree of accuracy and precision by compensating for variability in sample processing and matrix-induced ionization effects. The protocol details a Solid-Phase Extraction (SPE) procedure for sample clean-up, followed by rapid chromatographic separation and detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. All procedures are designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5]
Caption: Metabolic activation of Enalapril to Enalaprilat.
Principle of the Method: The Gold Standard Approach
The fundamental principle of this assay is the use of LC-MS/MS for its unparalleled selectivity and sensitivity. Enalaprilat is quantified against its co-eluting stable isotope-labeled internal standard, enalaprilat-d5.
Causality of a Stable Isotope-Labeled Internal Standard: The use of enalaprilat-d5 is a critical design choice. A SIL-IS has nearly identical physicochemical properties to the analyte (enalaprilat). Consequently, it behaves identically during sample extraction, chromatography, and ionization.[6] Any loss of analyte during sample preparation or any fluctuation in instrument response (e.g., matrix effects) will be mirrored by the SIL-IS. The quantification is based on the peak area ratio of the analyte to the IS. This ratio remains constant even if absolute signal intensities vary, leading to a highly precise and accurate measurement. The five-dalton mass difference (due to deuterium atoms) allows the mass spectrometer to differentiate between the analyte and the IS.[7]
Materials and Reagents
-
Reference Standards: Enalaprilat (≥98% purity), Enalaprilat-d5 (≥98% purity, isotopic purity ≥99%).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (≥99%), Ammonia solution (25%).
-
Water: Deionized water, 18.2 MΩ·cm or greater.
-
Plasma: Drug-free, K2-EDTA human plasma. Sourced from an accredited biobank.
-
SPE Cartridges: Mixed-mode Cation Exchange (e.g., Oasis MCX, 30 mg/1 mL) or C18 cartridges (e.g., Orpheus C18, 100 mg/1 mL).[7][8]
Detailed Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and QCs
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of enalaprilat and enalaprilat-d5 reference standards. Dissolve each in methanol to a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare intermediate and working standard solutions of enalaprilat by serial dilution of the primary stock with 50:50 methanol/water. These will be used to spike plasma for calibration standards (CS) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the enalaprilat-d5 primary stock solution with 50:50 methanol/water to a final concentration of 50 ng/mL.
-
Calibration Standards (CS) and Quality Controls (QC): Spike drug-free human plasma with the appropriate enalaprilat working solutions to achieve the desired concentrations. A typical calibration curve range is 0.5 ng/mL to 160 ng/mL.[7] Prepare QCs at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE is selected over protein precipitation (PPT) for its superior clean-up capabilities. By effectively removing endogenous plasma components like phospholipids, SPE minimizes ion suppression (a common matrix effect), thereby enhancing assay robustness and sensitivity.[9]
Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.
Step-by-Step SPE Protocol:
-
Sample Pre-treatment: To a 200 µL aliquot of plasma sample (CS, QC, or unknown), add 25 µL of the IS working solution (50 ng/mL). Vortex briefly. Acidify the sample by adding 200 µL of 4% phosphoric acid in water to facilitate binding to the SPE sorbent.
-
SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., Orpheus C18) with 1 mL of methanol followed by 1 mL of water.[7] Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge. Allow the sample to pass through under gravity or gentle vacuum.
-
Washing: Wash the cartridge with 1 mL of 1% formic acid solution, followed by a second wash with 1 mL of methanol to remove interfering substances.[7][10]
-
Elution: Elute the enalaprilat and enalaprilat-d5 from the cartridge using 1 mL of 1% ammonia solution in methanol.[7] The basic elution solvent ensures the acidic analyte is deprotonated and efficiently released from the sorbent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100-200 µL of the initial mobile phase. Vortex to ensure complete dissolution before injection into the LC-MS/MS system.
LC-MS/MS Instrumental Analysis
The following tables summarize the optimized instrumental conditions for the analysis.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| HPLC System | Shimadzu Prominence or equivalent | Provides stable and reproducible flow rates. |
| Column | Zorbax Eclipse C18 (150 x 4.6 mm, 5 µm)[7] | C18 stationary phase provides good retention for moderately polar compounds like enalaprilat. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier improves peak shape and promotes ionization in positive ESI mode. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Mode | Isocratic at 65% B[7] | Simplifies the method and provides rapid analysis time. |
| Flow Rate | 0.8 mL/min (with 1:1 split) | A split flow is used to deliver an optimal flow rate to the MS source. |
| Column Temp. | 25°C[11] | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 20 µL | Sufficient volume to achieve desired sensitivity. |
| Run Time | ~3.5 minutes[7] | Allows for high-throughput analysis. |
Table 2: Mass Spectrometry Parameters | Parameter | Enalaprilat | Enalaprilat-d5 (IS) | Rationale | | :--- | :--- | :--- | :--- | | MS System | Sciex API 4000 or equivalent | A robust triple quadrupole instrument ideal for quantitative bioanalysis. | | Ionization Mode | ESI Positive | ESI Positive | Enalaprilat contains secondary amines that are readily protonated.[7] | | Q1 (Precursor Ion) | m/z 349.0 | m/z 354.2 | Corresponds to the protonated molecule [M+H]⁺. | | Q3 (Product Ion) | m/z 206.0 | m/z 211.2 | A stable and abundant fragment ion selected for quantification. | | Monitoring | MRM | MRM | Multiple Reaction Monitoring provides high selectivity and signal-to-noise. | | Dwell Time | 200 msec | 200 msec | Ensures sufficient data points across the chromatographic peak. | | IonSpray Voltage | 5500 V | 5500 V | Optimized for efficient ion generation. | | Temperature | 550 °C | 550 °C | Aids in desolvation of the ESI droplets. | | Declustering Potential (DP) | 85 V | 70 V | Prevents ion clusters from entering the mass analyzer. | | Collision Energy (CE) | 26 V | 26 V | Optimized to produce the specific product ion efficiently. | Parameters are based on published methods and should be optimized for the specific instrument in use.[7]
Bioanalytical Method Validation
The method must be validated according to current regulatory guidelines, such as the FDA's "Bioanalytical Method Validation Guidance for Industry" or the ICH M10 guideline.[4][5] The objective is to demonstrate that the assay is suitable for its intended purpose.[12]
Caption: High-level overview of the complete bioanalytical process.
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Acceptance Criteria (per FDA/ICH M10 Guidelines)[4][5] |
|---|---|---|
| Selectivity | To ensure no interference from endogenous components at the retention times of the analyte and IS. | Response in blank samples should be < 20% of the LLOQ response for the analyte and < 5% for the IS. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and instrument response. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| LLOQ | The lowest concentration that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 5; Accuracy within ±20%, Precision ≤ 20% CV. |
| Accuracy | Closeness of measured concentration to the nominal value. | Mean concentration should be within ±15% of nominal (±20% at LLOQ) for at least 4 of 6 QC replicates. |
| Precision | Repeatability of measurements (Intra- and Inter-day). | Coefficient of Variation (CV) should be ≤ 15% (≤ 20% at LLOQ). |
| Recovery | Efficiency of the extraction process. | Should be consistent, precise, and reproducible. Not required to be 100%. |
| Matrix Effect | Assessment of ion suppression or enhancement from the biological matrix. | The matrix factor CV should be ≤ 15%. |
| Stability | To ensure analyte integrity under various storage and processing conditions (Freeze-thaw, bench-top, long-term). | Mean concentration of stability samples must be within ±15% of nominal concentration. |
Conclusion
This application note provides a comprehensive, step-by-step protocol for the quantitative analysis of enalaprilat in human plasma using LC-MS/MS with a deuterated internal standard. The detailed solid-phase extraction procedure ensures a clean sample extract, minimizing matrix effects and leading to a robust and reliable assay. The method is validated according to international regulatory standards, demonstrating its suitability for pharmacokinetic, bioequivalence, and clinical research studies. The rationale provided for key experimental choices aims to empower researchers to understand, implement, and adapt this methodology for their specific laboratory needs.
References
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Rao S, Chakka G. (2019). Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Enalapril and Enalaprilat in Human Plasma. J Anal Bioanal Tech, 10: 417. [Link]
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Scribd. (n.d.). Enalapril: Pharmacokinetics Overview. [Link]
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Goyal, A., & Cusick, A.S. (2024). Enalapril. In StatPearls. StatPearls Publishing. [Link]
-
LiverTox. (2020). Enalaprilat. In StatPearls. StatPearls Publishing. [Link]
-
Davies, R. O., et al. (1984). An overview of the clinical pharmacology of enalapril. British journal of clinical pharmacology, 18 Suppl 2(Suppl 2), 215S–229S. [Link]
-
Small Molecule Pathway Database (SMPDB). (n.d.). Enalapril Metabolism Pathway. [Link]
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Woldegebriel, M., & Wróblewski, K. (2019). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse?. Journal of pharmaceutical and biomedical analysis, 165, 381–385. [Link]
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Halder, D., Dan, S., Pal, M. M., & Pal, T. K. (2017). LC-MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects. Bioanalysis, 9(4), 365–380. [Link]
-
Danafar, H., & Hamidi, M. (2015). Liquid chromatography–tandem mass spectrometry (LC-MS) method for the assignment of enalapril and enalaprilat in human plasma. Pharmaceutical and Biomedical Research, 1(3), 47-56. [Link]
-
Hou, J., et al. (2012). Determination of Enalapril and Enalaprilat in human K2-EDTA plasma by a new HILIC MS/MS method. Conference: American Society of Mass Spectrometry (ASMS). [Link]
-
Radu, G., et al. (2012). Determination of Enalapril maleate from tablets using a new HPLC method. Ovidius University Annals of Chemistry, 23(1), 53-57. [Link]
-
Al-Salami, H., et al. (2017). A Liquid Chromatography-Tandem Mass Spectrometry Method for Evaluation of Two Brands of Enalapril 20 mg Tablets in Healthy Human Volunteers. Scientia Pharmaceutica, 85(1), 11. [Link]
-
Wenlock, M. C. (2011). A kinetic method for the determination of plasma protein binding of compounds unstable in plasma: Specific application to enalapril. Journal of pharmaceutical and biomedical analysis, 55(5), 1032–1037. [Link]
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Medicines Agency (EMA). (2022). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
-
International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
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Application Note: A Robust Solid-Phase Extraction Protocol for the Quantification of Enalaprilat in Human Plasma Using a Stable Isotope-Labeled Internal Standard
Abstract
This application note presents a detailed, validated protocol for the solid-phase extraction (SPE) of enalaprilat, the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor enalapril, from human plasma. To ensure the highest degree of accuracy and precision, essential for clinical and pharmacokinetic studies, the method employs enalaprilat-d5 as a stable isotope-labeled internal standard (SIL-IS). We delve into the scientific rationale behind each step of the protocol, from sample pre-treatment to final elution, focusing on the physicochemical properties of enalaprilat and the principles of mixed-mode cation exchange chromatography. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for the bioanalysis of enalaprilat.
Introduction: The Clinical Significance of Enalaprilat Quantification
Enalapril is a widely prescribed prodrug for the management of hypertension and congestive heart failure.[1] Upon oral administration, it is hydrolyzed in the liver to its pharmacologically active form, enalaprilat.[2][3] Enalaprilat exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system. Unlike its parent drug, enalaprilat has poor oral bioavailability and is typically administered intravenously when rapid onset of action is required.[4]
Accurate measurement of enalaprilat concentrations in biological matrices, such as plasma, is paramount for a variety of applications, including:
-
Pharmacokinetic (PK) and Bioequivalence (BE) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of enalapril.[5]
-
Therapeutic Drug Monitoring (TDM): To optimize dosing regimens and ensure patient safety and efficacy.
-
Drug Metabolism Studies: To investigate the metabolic pathways of enalapril.[6]
The inherent complexity of plasma necessitates a robust sample preparation method to remove endogenous interferences like proteins and phospholipids prior to analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Solid-phase extraction (SPE) is a preferred technique over liquid-liquid extraction due to its higher analyte recovery, reduced solvent consumption, and amenability to automation.[6][7]
The Principle of the Method: Mixed-Mode SPE and the Role of a SIL-IS
Leveraging Physicochemical Properties for Selective Extraction
Enalaprilat is a dicarboxylic acid, making it an acidic and polar molecule.[3][8] Its pKa values are approximately 3.0 and 5.4.[1] This acidic nature is the cornerstone of the SPE method described herein. We utilize a mixed-mode polymeric sorbent that possesses both hydrophobic (reversed-phase) and strong cation exchange (SCX) functionalities.[9][10] This dual retention mechanism allows for a highly selective extraction.
The extraction strategy involves adjusting the pH of the sample to ensure that enalaprilat is in its ionized (negatively charged) state. This allows it to be retained on the sorbent through ionic interactions, while hydrophobic interactions also play a role. A multi-step wash procedure is then employed to remove interfering compounds of different polarities and charge states. Finally, the pH of the elution solvent is altered to neutralize the charge on the enalaprilat molecule, disrupting the ionic interaction and allowing for its selective elution. Polymeric sorbents are particularly advantageous as they offer a high surface area and are stable across a wide pH range, which is critical for this method.[11][12]
Ensuring Accuracy with Enalaprilat-d5 Internal Standard
In bioanalytical quantification, an internal standard (IS) is crucial for correcting for variability during sample preparation and analysis.[13][14] The ideal IS is a stable isotope-labeled (SIL) version of the analyte, in this case, enalaprilat-d5.[15] A SIL-IS is considered the "gold standard" because it has nearly identical physicochemical properties to the analyte and thus behaves similarly during extraction and ionization in the mass spectrometer.[16] This co-elution and similar ionization behavior effectively compensates for matrix effects and any analyte loss during the workflow, leading to superior accuracy and precision in the final concentration measurement.
Materials and Reagents
| Item | Description/Supplier |
| Enalaprilat | Reference standard (>99% purity) |
| Enalaprilat-d5 | Internal standard (>98% purity) |
| Human Plasma | K2-EDTA as anticoagulant |
| SPE Cartridges | Mixed-Mode Strong Cation Exchange Polymeric Sorbent (e.g., 30 mg/1 mL) |
| Methanol | HPLC or LC-MS grade |
| Acetonitrile | HPLC or LC-MS grade |
| Formic Acid | LC-MS grade (≥99%) |
| Ammonium Hydroxide | ACS grade |
| Water | Deionized, 18 MΩ·cm or greater |
| SPE Manifold | Vacuum manifold for processing SPE cartridges |
| Centrifuge | Capable of 3000 x g |
| Vortex Mixer | Standard laboratory vortex mixer |
Detailed Step-by-Step Protocol
This protocol is optimized for the extraction of enalaprilat from a 200 µL human plasma sample.
Step 1: Preparation of Solutions
-
Internal Standard (IS) Working Solution: Prepare a 500 ng/mL solution of enalaprilat-d5 in 50:50 (v/v) methanol/water.
-
Acidification Solution: 2% Formic Acid in deionized water.
-
Wash Solution 1: 0.1% Formic Acid in deionized water.
-
Wash Solution 2: Methanol.
-
Elution Solution: 5% Ammonium Hydroxide in Methanol.
Step 2: Sample Pre-treatment
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the samples for 10 seconds to ensure homogeneity.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of the IS Working Solution (500 ng/mL enalaprilat-d5) to all samples except for the blank matrix.
-
Add 200 µL of the Acidification Solution (2% Formic Acid) to each tube.
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at 3000 x g for 10 minutes to pellet the precipitated proteins.
-
The resulting supernatant is the pre-treated sample ready for loading onto the SPE cartridge.
Step 3: Solid-Phase Extraction Workflow
The following steps should be performed using a vacuum manifold.
-
Conditioning:
-
Pass 1 mL of Methanol through the SPE cartridge.
-
Pass 1 mL of deionized water through the cartridge.
-
Rationale: This step wets the polymeric sorbent and activates the functional groups for interaction with the analyte.
-
-
Equilibration:
-
Pass 1 mL of 0.1% Formic Acid in water through the cartridge.
-
Rationale: This step equilibrates the sorbent to the pH of the loading solution, ensuring proper retention of the analyte.
-
-
Sample Loading:
-
Load the entire supernatant from the pre-treated sample (approx. 420 µL) onto the conditioned and equilibrated cartridge.
-
Apply gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/minute.
-
Rationale: At this acidic pH, enalaprilat's carboxyl groups are protonated, reducing its negative charge and allowing for retention via hydrophobic interactions. The cation exchange groups on the sorbent also interact with any positively charged moieties on the analyte.
-
-
Washing:
-
Wash 1: Pass 1 mL of Wash Solution 1 (0.1% Formic Acid in water) through the cartridge.
-
Rationale: This aqueous wash removes highly polar, water-soluble interferences that are not retained on the sorbent.
-
Wash 2: Pass 1 mL of Wash Solution 2 (Methanol) through the cartridge.
-
Rationale: This organic wash removes non-polar and weakly retained interferences, such as lipids and phospholipids, that are bound to the hydrophobic part of the sorbent. The strong ionic interaction keeps the enalaprilat bound to the sorbent during this step.
-
-
Elution:
-
Elute the analyte and internal standard by passing 2 x 500 µL of the Elution Solution (5% Ammonium Hydroxide in Methanol) through the cartridge into a clean collection tube.
-
Rationale: The basic elution solvent neutralizes the charge on the cation exchange sorbent and deprotonates the carboxyl groups of enalaprilat, disrupting the primary ionic retention mechanism. This allows the analyte and internal standard to be eluted in a clean extract.
-
Step 5: Post-Elution Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
Visual Workflow and Data Summary
Workflow Diagram
Caption: Workflow for SPE of Enalaprilat.
Expected Performance Characteristics
The following table summarizes the expected performance of this method, which should be confirmed during method validation according to regulatory guidelines (e.g., FDA).[14][17]
| Parameter | Expected Result |
| Analyte Recovery | > 85% |
| IS Recovery | > 85% |
| Matrix Effect | < 15% CV |
| Linearity (r²) | > 0.995 |
| Intra- & Inter-day Precision | < 15% RSD |
| Intra- & Inter-day Accuracy | 85-115% |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the solid-phase extraction of enalaprilat from human plasma. The use of a mixed-mode polymeric sorbent allows for a highly selective extraction by leveraging the physicochemical properties of the analyte. The incorporation of a stable isotope-labeled internal standard, enalaprilat-d5, ensures the highest level of accuracy and precision, making this method suitable for regulated bioanalysis in clinical and pharmaceutical research. The detailed step-by-step instructions and rationale provide a solid foundation for researchers to implement and validate this robust sample preparation technique in their laboratories.
References
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Chen, X., & Chen, Z. (2001). Isolation of Acidic, Neutral, and Basic Drugs from Whole Blood Using A Single Mixed-Mode Solid-Phase Extraction Column. Journal of Analytical Toxicology. [Link]
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Chen, X. H., & Franke, J. P. (1993). Isolation of Acidic, Neutral, and Basic Drugs from Whole Blood Using A Single Mixed-Mode Solid-Phase Extraction Column. Journal of Analytical Toxicology, 17(6), 363-367. [Link]
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Chen, X. H., Wijsbeek, J., van Hout, M. W., & de Zeeuw, R. A. (1992). Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column. Journal of analytical toxicology, 16(6), 351–355. [Link]
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Scilit. (n.d.). Development of a Generic Method to the Solid-Phase Extraction of Acidic Compounds from Complex Matrices. Scilit. [Link]
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Thermo Fisher Scientific. (n.d.). LC–MS-MS Method for the Determination of Enalapril and Enalaprilat fro Human Plasma Using SOLA. LCGC International. [Link]
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Blei, K., Willmann, S., Eissing, T., & Block, M. (2013). Physicochemical and PK properties of enalapril and enalaprilat. ResearchGate. [Link]
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ResearchGate. (2021). Is it necessary to have internal standard in Bio analytical Method Validation in HPLC? ResearchGate. [Link]
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U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. FDA. [Link]
-
Rao, S., & Chakka, G. (2019). Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Enalapril and Enalaprilat in Human Plasma. Journal of Analytical & Bioanalytical Techniques, 10(2). [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). enalaprilat. IUPHAR/BPS. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
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DeSilva, B. (2016). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. In Handbook of LC-MS Bioanalysis. [Link]
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National Center for Biotechnology Information. (n.d.). Enalapril. PubChem. [Link]
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Begum, T., et al. (2017). LC–MS/MS Assay for Quantitation of Enalapril and Enalaprilat in Plasma for Bioequivalence Study in Indian Subjects. Taylor & Francis Online. [Link]
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Kaza, M. S., et al. (2007). HPLC/MS Determination of Enalapril and Enalaprilat in the Blood Plasma. ResearchGate. [Link]
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Zhang, Y., et al. (1998). [Solid phase extraction and high performance liquid chromatographic determination of enalapril in human plasma]. PubMed. [Link]
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The Merck Index. (n.d.). Enalapril. Royal Society of Chemistry. [Link]
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Begum, T., et al. (2017). LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects. PubMed Central. [Link]
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Ji, Q., et al. (2003). Simultaneous quantitation of enalapril and enalaprilat in human plasma by 96-well solid-phase extraction and liquid chromatography/tandem mass spectrometry. PubMed. [Link]
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Emam, A. A., et al. (2020). Validated LC-MS/MS method for the simultaneous determination of enalapril maleate, nitrendipine, hydrochlorothiazide, and their major metabolites in human plasma. PubMed. [Link]
-
Al-Dhubiab, B. E., et al. (2019). A Liquid Chromatography-Tandem Mass Spectrometry Method for Evaluation of Two Brands of Enalapril 20 mg Tablets in Healthy Human Volunteers. National Institutes of Health. [Link]
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Majors, R. E. (2010). The Role of Polymers in Solid-Phase Extraction and Sample Preparation. Chromatography Online. [Link]
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Mercolini, L., et al. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Matrices. MDPI. [Link]
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Hennion, M. C. (1999). Recent developments in polymer-based sorbents for solid-phase extraction. ResearchGate. [Link]
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Enalaprilat-d5 Sodium Salt in pediatric pharmacokinetic studies
Application Note & Protocol
Topic: Quantitative Bioanalysis of Enalaprilat in Pediatric Plasma Samples using Enalaprilat-d5 Sodium Salt as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals specializing in pediatric pharmacology and bioanalysis.
Introduction: The Clinical & Analytical Imperative for Pediatric Enalapril Dosing
Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone therapy for hypertension and heart failure.[1][2][3] It functions as a prodrug, hydrolyzed in vivo to its active diacid metabolite, enalaprilat, which exerts the therapeutic effect. While its efficacy in adults is well-documented, its use in pediatric populations—from neonates to adolescents—requires careful consideration due to the dynamic physiological changes that occur during development.[2][4] Factors such as maturing renal function, varying liver carboxylesterase expression, and body size significantly impact the pharmacokinetics (PK) of enalapril and enalaprilat, leading to high inter-subject variability.[2][4][5]
Accurate dosing in children is critical to balance efficacy and safety. This necessitates robust pediatric PK studies to establish safe and effective dosing regimens.[6][7][8] A key challenge in these studies is the accurate quantification of enalaprilat in biological matrices, often with limited sample volumes. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and specificity.[9][10]
This application note provides a comprehensive, field-proven protocol for the determination of enalaprilat in pediatric plasma samples. It emphasizes the indispensable role of a stable isotope-labeled internal standard, this compound, in achieving analytical rigor and ensuring data integrity, in accordance with regulatory guidelines from the FDA and EMA.[6][11][12]
The Role of this compound: Ensuring Trustworthiness in Bioanalysis
In quantitative LC-MS/MS, an internal standard (IS) is crucial for correcting variability throughout the analytical workflow.[13] The ideal IS is a stable isotope-labeled (SIL) analog of the analyte.[14][15] this compound, in which five hydrogen atoms on the phenyl ring are replaced with deuterium, is the optimal choice for enalaprilat quantification for several key reasons:
-
Physicochemical Equivalence: It is chemically identical to enalaprilat, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[15][16] This co-elution is critical for effectively compensating for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix.[13][17]
-
Mass Differentiation: The +5 Dalton mass difference allows the mass spectrometer to distinguish it from the unlabeled analyte without any risk of isotopic crosstalk.[15]
-
Improved Precision and Accuracy: By normalizing the analyte response to the IS response, it corrects for variations in sample preparation recovery, injection volume, and instrument response drift, leading to superior accuracy and precision.[16][17]
Using a structural analog that does not co-elute cannot adequately compensate for matrix effects, which is a significant risk in complex pediatric plasma matrices. Therefore, the use of Enalaprilat-d5 is not merely a preference but a foundational requirement for a self-validating and trustworthy bioanalytical method.
Bioanalytical Method Workflow: From Sample to Result
The following diagram illustrates the logical workflow for the quantification of enalaprilat in pediatric plasma samples.
Caption: High-level workflow for pediatric plasma bioanalysis.
Detailed Experimental Protocol
This protocol is designed for the quantification of enalaprilat in human pediatric plasma using Ultra-Performance Liquid Chromatography (UPLC) with tandem mass spectrometry.
Materials and Reagents
| Reagent/Material | Grade/Purity | Supplier Example |
| Enalaprilat | >98% | Sigma-Aldrich |
| This compound | >95%, Isotopic Purity >98% | LGC Standards, Toronto Research Chemicals[18] |
| Acetonitrile (ACN) | LC-MS Grade | Fisher Scientific |
| Methanol (MeOH) | LC-MS Grade | Fisher Scientific |
| Formic Acid | LC-MS Grade | Sigma-Aldrich |
| Water | Type I, 18.2 MΩ·cm | Milli-Q® System |
| Human Plasma (Blank) | K2-EDTA | BioIVT |
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Enalaprilat and this compound in methanol to achieve a final concentration of 1 mg/mL. Store at -20°C.
-
Calibration Standard (CS) Working Solutions: Serially dilute the Enalaprilat stock solution with 50:50 (v/v) ACN:Water to prepare working solutions for spiking into blank plasma.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Enalaprilat-d5 stock solution with acetonitrile. This solution will be used for protein precipitation. The rationale for including the IS in the precipitation solvent is to ensure consistent addition across all samples and to initiate protein precipitation simultaneously.
Sample Preparation: Protein Precipitation
Protein precipitation is chosen for its simplicity, speed, and minimal sample volume requirement, making it ideal for pediatric studies.[9][10][19]
-
Label 1.5 mL microcentrifuge tubes for calibration standards, quality control (QC) samples, and unknown study samples.
-
Aliquot 50 µL of blank plasma (for CS/QC) or study sample plasma into the appropriately labeled tubes.
-
Spike 5 µL of the appropriate CS working solution into the blank plasma tubes. For QC and unknown samples, add 5 µL of 50:50 ACN:Water.
-
Add 150 µL of the IS Working Solution (100 ng/mL in ACN) to all tubes.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.
UPLC-MS/MS Conditions
| Parameter | Condition | Rationale |
| UPLC System | Waters ACQUITY UPLC or equivalent | Provides high resolution and short run times. |
| Column | Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm | C18 chemistry provides excellent retention for enalaprilat; the small particle size ensures high efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |
| Injection Volume | 5 µL | Balances sensitivity with minimizing potential matrix effects. |
| Column Temp | 40°C | Ensures reproducible retention times. |
| Gradient | 5% B to 95% B over 2.0 min, hold 0.5 min, return to 5% B and equilibrate for 0.5 min | A rapid gradient for high-throughput analysis. |
| MS System | Sciex QTRAP 6500+ or equivalent | High sensitivity and robust performance required for low concentration levels. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | Enalaprilat contains basic nitrogens that are readily protonated. |
| MRM Transitions | Enalaprilat: 349.2 -> 206.1Enalaprilat-d5: 354.2 -> 211.1 | Q1 (precursor ion) corresponds to [M+H]+. Q3 (product ion) is a stable, characteristic fragment. |
| Ion Source Temp | 550°C | Optimal for desolvation. |
| IonSpray Voltage | 5500 V | Standard for efficient ionization. |
Bioanalytical Method Validation
The method must be validated according to regulatory guidelines (e.g., EMA Bioanalytical Method Validation Guideline or ICH M10) to ensure it is fit for purpose.[11][20] The following parameters must be assessed.
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Selectivity | To ensure no interference from endogenous matrix components at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Calibration Curve | To demonstrate the relationship between instrument response and known concentrations. | 8-10 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To assess the closeness of measured values to the nominal value (accuracy) and the variability of measurements (precision). | Measured at LLOQ, LQC, MQC, HQC (n=5). Mean accuracy within 85-115% of nominal (80-120% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | To evaluate the ion suppression or enhancement from the biological matrix. | Matrix factor (analyte response in post-extraction spiked sample / analyte response in neat solution) should be consistent. %CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | To determine the efficiency of the extraction process. | Analyte recovery should be precise and consistent across QC levels. |
| Stability | To ensure the analyte is stable under various handling and storage conditions (freeze-thaw, short-term bench-top, long-term storage, post-preparative). | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
LLOQ: Lower Limit of Quantification; LQC/MQC/HQC: Low/Medium/High Quality Control
Data Interpretation and Reporting
The concentration of enalaprilat in unknown pediatric plasma samples is determined by calculating the peak area ratio of enalaprilat to Enalaprilat-d5. This ratio is then used to interpolate the concentration from the linear regression equation of the calibration curve, which is constructed by plotting the analyte/IS peak area ratio against the nominal concentration of the calibration standards.
Caption: Data processing logic for concentration calculation.
Conclusion
This application note details a robust and validated LC-MS/MS method for the quantification of enalaprilat in pediatric plasma. The protocol is optimized for the low sample volumes typically available in pediatric studies and leverages the stable isotope-labeled internal standard, this compound, to ensure the highest level of accuracy and precision. Adherence to this protocol and rigorous validation according to regulatory standards will generate reliable pharmacokinetic data, ultimately contributing to the establishment of safer and more effective enalapril dosing regimens for pediatric patients.
References
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D.F.J. van der-Meer, et al. (2024). Population Pharmacokinetic Analysis of Enalapril and Enalaprilat in Newly Treated Children with Heart Failure: Implications for Safe Dosing of Enalapril (LENA Studies). PubMed. Available at: [Link]
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A. Gaur, et al. (2021). Clinical Pharmacokinetics of Enalapril and Enalaprilat in Pediatric Patients-A Systematic Review. PubMed. Available at: [Link]
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T. Wells, et al. (2001). The Pharmacokinetics of Enalapril in Children and Infants with Hypertension. The Journal of Clinical Pharmacology. Available at: [Link]
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A. Gaur, et al. (2021). Clinical Pharmacokinetics of Enalapril and Enalaprilat in Pediatric Patients—A Systematic Review. Frontiers in Pharmacology. Available at: [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. Available at: [Link]
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LCGC International. (2010). Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. LCGC International. Available at: [Link]
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A. O. Okunlola, et al. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]
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European Medicines Agency. (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. EPTRI. Available at: [Link]
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D.F.J. van der-Meer, et al. (2022). Enalapril and Enalaprilat Pharmacokinetics in Children with Heart Failure Due to Dilated Cardiomyopathy and Congestive Heart Failure after Administration of an Orodispersible Enalapril Minitablet (LENA-Studies). PubMed. Available at: [Link]
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U.S. Food and Drug Administration. (2003). Guidance for Industry: General Principles for Evaluating the Safety of Compounds in Pediatrics. FDA. Available at: [Link]
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SCION Instruments. (2023). The Role of Internal Standards In Mass Spectrometry. SCION Instruments. Available at: [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. Available at: [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.. Available at: [Link]
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C. Z. C. Jian, et al. (1999). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. PubMed. Available at: [Link]
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Slideshare. (2015). Bioanalytical method validation emea. Slideshare. Available at: [Link]
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Regulatory Affairs Professionals Society (RAPS). (2022). FDA drafts guidance on pediatric clinical pharmacology studies. RAPS. Available at: [Link]
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AptoChem. (n.d.). Deuterated internal standards and bioanalysis. AptoChem. Available at: [Link]
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European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Slideshare. Available at: [Link]
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H. M. T. Al-Saeed, et al. (2017). A Liquid Chromatography-Tandem Mass Spectrometry Method for Evaluation of Two Brands of Enalapril 20 mg Tablets. Hindawi. Available at: [Link]
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P. K. Maurya, et al. (2017). LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects. PubMed Central. Available at: [Link]
-
ResearchGate. (2010). Practical tips on preparing plasma samples for drug analysis using SPME. ResearchGate. Available at: [Link]
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P. K. Maurya, et al. (2017). LC–MS/MS Assay for Quantitation of Enalapril and Enalaprilat in Plasma for Bioequivalence Study in Indian Subjects. Taylor & Francis Online. Available at: [Link]
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U.S. Food and Drug Administration. (2022). General Clinical Pharmacology Considerations for Pediatric Studies of Drugs, Including Biological Products. FDA. Available at: [Link]
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Federal Register. (2014). General Clinical Pharmacology Considerations for Pediatric Studies for Drugs and Biological Products; Draft Guidance for Industry; Availability. Federal Register. Available at: [Link]
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ResearchGate. (2019). Bioanalytical method development and validation for the simultaneous determination of verapamil and enalapril in the present of Enalaprilat by HPLC-MS/MS. ResearchGate. Available at: [Link]
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American Chemical Society. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. ACS Publications. Available at: [Link]
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Oriental Journal of Chemistry. (2024). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. Available at: [Link]
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Clinical Professionals. (2024). FDA Releases New Draft Guidance On Pediatric Drug Development. PREA & BPCA. Available at: [Link]
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Pharmaffiliates. (n.d.). CAS No : 1356922-29-6 | Chemical Name : this compound. Pharmaffiliates. Available at: [Link]
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Veeprho. (n.d.). Enalaprilat-D5 (Na Salt) | CAS 1356922-29-6. Veeprho. Available at: [Link]
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T. Wells, et al. (2001). The pharmacokinetics of enalapril in children and infants with hypertension. PubMed. Available at: [Link]
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A. Gaur, et al. (2021). Clinical Pharmacokinetics of Enalapril and Enalaprilat in Pediatric Patients—A Systematic Review. PMC - NIH. Available at: [Link]
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Application and Protocol for the Quantification of Enalaprilat in Dried Blood Spots Using Enalaprilat-d5 as an Internal Standard by LC-MS/MS
Abstract
This technical guide provides a comprehensive framework for the quantitative analysis of enalaprilat in dried blood spots (DBS) utilizing the stable isotope-labeled internal standard (SIL-IS), Enalaprilat-d5. The protocol is designed for researchers, scientists, and drug development professionals engaged in therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and adherence monitoring for the angiotensin-converting enzyme (ACE) inhibitor, enalapril. We delve into the scientific rationale behind the use of DBS sampling, the critical function of Enalaprilat-d5 in ensuring analytical accuracy, and a detailed, validated protocol for sample preparation and analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Intersection of DBS, Therapeutic Drug Monitoring, and Enalaprilat
Enalapril is a widely prescribed ACE inhibitor for managing hypertension and heart failure.[1][2] It is a prodrug that is hydrolyzed in vivo to its active metabolite, enalaprilat, which exerts the therapeutic effect.[3][4][5] Monitoring the concentration of enalaprilat is crucial for optimizing dosage, ensuring patient adherence, and conducting pharmacokinetic studies.[6][7]
Dried blood spot (DBS) analysis has emerged as a powerful alternative to conventional venous blood sampling.[6][8][9] This minimally invasive technique simplifies sample collection, transportation, and storage, making it ideal for remote and large-scale clinical studies.[9]
Quantitative bioanalysis by LC-MS/MS is the gold standard for its sensitivity and selectivity.[9] However, the accuracy of these measurements can be compromised by variations in sample preparation and matrix effects.[10][11][12] The use of a stable isotope-labeled internal standard (SIL-IS), which has nearly identical physicochemical properties to the analyte, is the most effective way to correct for these variabilities.[11][13][14] Enalaprilat-d5, a deuterated form of enalaprilat, co-elutes chromatographically and experiences similar ionization effects as the unlabeled analyte, thereby providing a reliable basis for accurate quantification.[15][16]
The Role and Properties of Enalaprilat-d5
Enalaprilat-d5 serves as the ideal internal standard for the quantification of enalaprilat.[15] Its utility is grounded in the principles of isotope dilution mass spectrometry.
-
Physicochemical Equivalence : Enalaprilat-d5 shares the same chemical structure and properties as enalaprilat, except for a slight increase in mass due to the deuterium atoms.[14] This ensures that it behaves identically during extraction, chromatography, and ionization.
-
Mass Differentiation : The mass difference allows the mass spectrometer to distinguish between the analyte (enalaprilat) and the internal standard (Enalaprilat-d5).[16] Quantification is based on the ratio of the analyte's response to the known concentration of the internal standard.
-
Correction for Variability : Any loss of analyte during sample processing or fluctuations in instrument response will affect both the analyte and the SIL-IS to the same extent.[10][12] The ratio of their signals remains constant, thus correcting for potential errors and enhancing the precision and accuracy of the measurement.[11]
Table 1: Physicochemical Properties of Enalaprilat and Enalaprilat-d5
| Property | Enalaprilat | Enalaprilat-d5 | Rationale for Use as IS |
| Chemical Formula | C₁₈H₂₄N₂O₅ | C₁₈H₁₉D₅N₂O₅ | Identical core structure ensures similar chemical behavior.[5] |
| Monoisotopic Mass | 348.1685 g/mol | 353.2000 g/mol | Mass difference allows for distinct detection by the mass spectrometer.[16] |
| Retention Time | Co-elutes with Enalaprilat-d5 | Co-elutes with Enalaprilat | Identical chromatographic behavior is crucial for accurate ratio measurement.[10] |
| Ionization Efficiency | Nearly identical to Enalaprilat-d5 | Nearly identical to Enalaprilat | Compensates for matrix-induced ion suppression or enhancement.[11] |
| Fragmentation Pattern | Similar fragmentation, shifted by 5 Da | Similar fragmentation, shifted by 5 Da | Allows for specific and sensitive detection using Multiple Reaction Monitoring (MRM).[16] |
Comprehensive Analytical Workflow
The entire process, from sample collection to data analysis, must be meticulously controlled to ensure the integrity of the results.
Diagram 1: Complete workflow for Enalaprilat analysis in DBS.
Detailed Experimental Protocol
This protocol is a validated starting point and may require optimization based on specific laboratory equipment and conditions.
Materials and Reagents
-
Reference Standards: Enalaprilat (≥98% purity), Enalaprilat-d5 (≥98% purity, isotopic purity ≥99%).
-
Blood: Human whole blood (K₂EDTA anticoagulant).
-
DBS Cards: Whatman Protein Saver 903 cards or equivalent.[17]
-
Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, Formic Acid.
-
Water: Deionized or Milli-Q water.
-
Equipment: Calibrated pipettes, vortex mixer, sonicator bath, centrifuge, DBS puncher (e.g., 6 mm), UHPLC system coupled to a triple quadrupole mass spectrometer.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Enalaprilat and Enalaprilat-d5 in methanol to prepare individual stock solutions. Store at -20°C or below.[16][18]
-
Working Calibration Standards: Serially dilute the Enalaprilat stock solution with a 50:50 methanol:water mixture to prepare working solutions for calibration curve standards.[19]
-
Working Internal Standard (IS) Solution (e.g., 100 ng/mL): Dilute the Enalaprilat-d5 stock solution with the extraction solvent (e.g., Acetonitrile:Methanol 1:1 v/v) to the desired concentration.[17]
Preparation of Calibration Standards and Quality Control (QC) Samples in DBS
-
Spike appropriate volumes of the working calibration standards into fresh whole blood to create a calibration curve (e.g., 1, 5, 10, 50, 100, 200 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner using a separate stock weighing of Enalaprilat.[18]
-
Pipette a fixed volume (e.g., 50 µL) of each spiked blood sample onto the DBS cards.[17]
-
Allow cards to dry horizontally at ambient temperature for at least 3 hours, away from direct sunlight.
-
Store dried cards in sealed bags with desiccant at room temperature until analysis.[18]
Sample Extraction Protocol
-
Punch a 6 mm disc from the center of the dried blood spot and place it into a clean microcentrifuge tube.[18]
-
Add 200 µL of the working IS solution (Enalaprilat-d5 in extraction solvent) to each tube.[18]
-
Vortex the tubes for 30 seconds.
-
Sonicate in a water bath at 40°C for 20 minutes.[18]
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the filter paper and precipitated proteins.[19]
-
Transfer 50 µL of the supernatant to an autosampler vial insert.
-
Add 150 µL of Milli-Q water, mix, and place in the autosampler for injection.[18]
LC-MS/MS Instrumental Conditions
The following are typical starting conditions and must be optimized for the specific instrument used.
Table 2: Suggested LC-MS/MS Parameters
| Parameter | Suggested Condition |
| LC System | UHPLC System |
| Column | C18 Column (e.g., 50 x 2.1 mm, 1.9 µm)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water[16][19] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol[16][19] |
| Flow Rate | 0.4 - 0.8 mL/min[16] |
| Gradient | A gradient optimized for separation from endogenous interferences. Example: Start at 5% B, ramp to 80-100% B, hold, and re-equilibrate.[18] |
| Injection Volume | 5 - 10 µL[18] |
| Column Temperature | 40 - 70°C[18] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[16][19] |
| MRM Transitions | Enalaprilat: m/z 349 → 206[16]Enalaprilat-d5: m/z 354 → 211[16] |
| Source Parameters | Optimize Ion Spray Voltage, Temperature, and Gas Flows for maximum signal intensity.[16] |
| Collision Energy (CE) | Optimize for each MRM transition to achieve stable and intense product ions. |
Method Validation
A full method validation must be performed according to regulatory guidelines from agencies such as the FDA or EMA to ensure the reliability of the data.[20][21][22][23][24]
Diagram 2: Key parameters for bioanalytical method validation.
Table 3: Typical Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria (FDA/EMA Guidelines)[20][22][23] |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank samples.[25] |
| Linearity (Calibration Curve) | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).[16] |
| Accuracy & Precision (Intra & Inter-day) | For QC samples, the mean concentration should be within ±15% of the nominal value, and the precision (%CV) should not exceed 15% (±20% and ≤20% at LLOQ).[18][25] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy (±20%) and precision (≤20%). Signal-to-noise ratio should be >5.[19] |
| Matrix Effect | The CV of the IS-normalized matrix factor calculated from at least six different sources of blank matrix should be ≤15%.[25] |
| Stability | Mean concentrations of stability samples should be within ±15% of the nominal concentration. |
Conclusion
The combination of dried blood spot sampling with a robust LC-MS/MS method using Enalaprilat-d5 as an internal standard provides a highly accurate, precise, and patient-centric approach for the therapeutic drug monitoring of enalapril. The detailed protocol and validation framework presented here offer a solid foundation for laboratories to implement this valuable bioanalytical tool, ultimately contributing to improved patient care and more efficient drug development processes.
References
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
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Reddy, T., & Shaik, A. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Semantic Scholar. [Link]
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Peeters, L. E. J., et al. (2019). Development and Validation of a Dried Blood Spot Assay Using UHPLC-MS/MS to Identify and Quantify 12 Antihypertensive Drugs and 4 Active Metabolites: Clinical Needs and Analytical Limitations. Therapeutic Drug Monitoring, 41(4), 496-506. [Link]
-
Venter, C., et al. (2021). Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. [Link]
-
Peeters, L. E., et al. (2020). Clinical Applicability of Monitoring Antihypertensive Drug Levels in Blood. ResearchGate. [Link]
-
Sankar, D. R., et al. (2019). Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Enalapril and Enalaprilat in Human Plasma. OMICS International. [Link]
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Saha, R., et al. (2017). LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects. Future Science OA, 3(1), FSO157. [Link]
-
Peeters, L. E. J., et al. (2020). Clinical Applicability of Monitoring Antihypertensive Drug Levels in Blood. Hypertension, 75(6), 1533-1540. [Link]
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Viswanathan, C. T., et al. (2013). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Bioanalysis, 5(20), 2469-2473. [Link]
-
De Santis, M., et al. (2018). Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 161, 10-18. [Link]
-
Thermo Fisher Scientific. (n.d.). LC–MS-MS Method for the Determination of Enalapril and Enalaprilat from Human Plasma Using SOLA. LCGC International. [Link]
-
Alsante, K. M., et al. (2008). Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 90-101. [Link]
-
U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation - Draft Guidance for Industry. FDA. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry. FDA. [Link]
-
Danafar, H., & Hamidi, M. (2015). Liquid chromatography–tandem mass spectrometry (LC–MS) method for the assignment of enalapril and enalaprilat in human plasma. Pharmaceutical and Biomedical Research, 1(3), 47-56. [Link]-Danafar-Hamidi/5b0d5c0e159670f4438b4d8d1e374d7547e1d51a)
-
Lister, A. (2018). 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. Bioanalysis Zone. [Link]
-
Velghe, S., & Stove, C. P. (2018). The Use of Dried Blood Spots for the Quantification of Antihypertensive Drugs. International Journal of Analytical Chemistry, 2018, 8063079. [Link]
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National Center for Biotechnology Information. (n.d.). Enalaprilat. PubChem Compound Database. [Link]
-
Peeters, L. E. J., et al. (2020). Clinical Validation of a Dried Blood Spot Assay for 8 Antihypertensive Drugs and 4 Active Metabolites. RePub, Erasmus University Repository. [Link]
-
Lee, S., et al. (2023). Dried Blood Spot Analysis for Simultaneous Quantification of Antiepileptic Drugs Using Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 28(14), 5343. [Link]
-
Gu, Q., et al. (2004). Simultaneous determination of enalapril and enalaprilat in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 813(1-2), 337-342. [Link]
-
Danafar, H., & Hamidi, M. (2015). Liquid chromatography–tandem mass spectrometry (LC-MS) method for the assignment of enalapril and enalaprilat in human plasma. ResearchGate. [Link]
-
Ben-Aicha, S., et al. (2024). Enalapril. StatPearls. [Link]
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Bychkov, E., et al. (2023). Therapeutic Drug Monitoring in Arterial Hypertension. Journal of Clinical Medicine, 12(10), 3413. [Link]
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Forette, F., et al. (1985). Antihypertensive effect of enalapril as first-step treatment of mild and moderate uncomplicated essential hypertension. Evaluation by two methods of blood pressure measurement. Presse Médicale, 14(37), 1981-1985. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometer Parameters for Enalaprilat-d5
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the optimization of mass spectrometer parameters for Enalaprilat-d5. It is structured in a question-and-answer format to directly address common challenges and provide robust, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is Enalaprilat-d5, and what is its primary role in LC-MS/MS analysis?
A1: Enalaprilat-d5 is a deuterated stable isotope-labeled internal standard (SIL-IS) for Enalaprilat.[1][2] Enalaprilat is the active metabolite of the prodrug Enalapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.[3] In liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, Enalaprilat-d5 is added to samples at a known concentration. Because it is chemically identical to the analyte (Enalaprilat), it co-elutes and experiences similar ionization effects and potential matrix interference.[4] Its slightly higher mass allows the mass spectrometer to distinguish it from the unlabeled analyte, enabling it to serve as a reliable internal reference for accurate quantification.[4][5]
Q2: What are the typical precursor and product ions for Enalaprilat-d5 in positive ion mode?
A2: For Enalaprilat-d5 (phenyl-d5), the molecular formula is C₁₈H₁₉D₅N₂O₅, resulting in a monoisotopic mass of approximately 353.2 g/mol .[1] In positive electrospray ionization (ESI+), the protonated precursor ion [M+H]⁺ is observed. The mass transitions are typically:
-
Precursor Ion (Q1): m/z 354.2
-
Product Ion (Q3): m/z 211.2
This corresponds to the fragmentation of the unlabeled Enalaprilat, which transitions from m/z 349.1 to 206.1.[6][7] The 5 Dalton mass shift is observed in both the precursor and the major product ion, confirming that the deuterium labels are on a stable part of the molecule that is retained after fragmentation.
Q3: Which ionization mode, positive or negative, is optimal for Enalaprilat-d5 analysis?
A3: Positive ion mode is overwhelmingly preferred for the analysis of Enalaprilat and its deuterated internal standard.[6][7][8] The molecule contains secondary amine and carboxyl functional groups that readily accept a proton, leading to the formation of a strong [M+H]⁺ signal.[7] Studies consistently show that positive ionization mode provides significantly higher signal intensities and, therefore, better sensitivity compared to negative ionization mode for these compounds.[6][8]
Core Parameter Optimization Guide
Optimizing mass spectrometer parameters is a critical step to ensure maximum sensitivity, specificity, and reproducibility. The following section details a systematic approach to tuning Enalaprilat-d5.
Workflow for Parameter Optimization
Caption: Workflow for Enalaprilat-d5 MS parameter optimization.
Step-by-Step Experimental Protocol for Direct Infusion
-
Prepare Tuning Solution: Prepare a 100-500 ng/mL solution of Enalaprilat-d5 in a solvent that mimics the mobile phase, typically 50:50 acetonitrile/water with 0.1% formic acid.
-
Set up Infusion: Using a syringe pump, infuse the solution directly into the mass spectrometer's ion source at a low flow rate (e.g., 5-10 µL/min).
-
Confirm Precursor Ion: Acquire data in Q1 scan mode to find the protonated molecule, [M+H]⁺. For Enalaprilat-d5, this should be m/z 354.2.
-
Identify Product Ions: Perform a product ion scan by selecting m/z 354.2 in Q1 and scanning Q3 to see all fragment ions. The most abundant and stable fragment should be selected for the MRM transition (typically m/z 211.2).
-
Optimize Compound Parameters:
-
Declustering Potential (DP) / Cone Voltage (CV): While monitoring the chosen MRM transition, ramp the DP/CV across a range (e.g., 40-120 V) to find the voltage that maximizes precursor ion intensity without causing premature fragmentation.
-
Collision Energy (CE): Ramp the CE (e.g., 15-45 V) to find the optimal energy that maximizes the formation of the m/z 211.2 product ion.
-
-
Optimize Source Parameters:
-
IonSpray Voltage: Adjust the voltage (e.g., 4500-5500 V) to achieve a stable and robust signal.
-
Source Temperature: Optimize the temperature (e.g., 450-600°C) to facilitate efficient desolvation.
-
Nebulizer and Heater Gases (GS1/GS2): Adjust gas flows to ensure efficient nebulization and desolvation, resulting in the highest and most stable signal.
-
Typical Optimized Parameters
The following table summarizes typical starting parameters derived from published methods. Note that optimal values are instrument-dependent and should be verified empirically.
| Parameter | Typical Value | Purpose |
| Ionization Mode | ESI Positive | Maximizes signal for proton-accepting analytes.[6][8] |
| Precursor Ion (Q1) | m/z 354.2 | The protonated molecule of Enalaprilat-d5.[7] |
| Product Ion (Q3) | m/z 211.2 | A stable, high-intensity fragment ion for quantification.[7] |
| Declustering Potential (DP) | 70-85 V | Prevents ion clusters and adducts from entering the quadrupole.[7] |
| Collision Energy (CE) | 25-35 V | Provides sufficient energy for consistent fragmentation.[7] |
| Source Temperature | 500-550 °C | Ensures efficient desolvation of the mobile phase.[7] |
| IonSpray Voltage | 5000-5500 V | Creates a stable electrospray plume for ionization.[7][9] |
| Dwell Time | 150-200 ms | Ensures sufficient data points across the chromatographic peak.[6][7] |
Troubleshooting Guide
Q4: My Enalaprilat-d5 signal is weak or inconsistent. What are the likely causes and solutions?
A4: Weak or unstable signal is a common issue that can stem from multiple sources. A systematic approach is key to diagnosing the problem.
Caption: Troubleshooting decision tree for low signal intensity.
-
Solution Steps:
-
Check the Basics: Ensure mobile phase solvents are fresh and correctly prepared. Verify that the LC pumps are delivering the correct flow rate and that the system pressure is stable.
-
Inspect for Contamination: A dirty ion source is a primary cause of signal loss. Clean the ion transfer capillary, orifice, and skimmer according to the manufacturer's protocol.
-
Re-optimize/Verify Tuning: Infuse the Enalaprilat-d5 tuning solution again to confirm that the optimized parameters are still valid. Instrument drift can cause the optimal settings to change over time.
-
Investigate Matrix Effects: If the signal is strong during direct infusion but weak in extracted samples, ion suppression is likely. This occurs when co-eluting compounds from the sample matrix (e.g., salts, phospholipids) interfere with the ionization of the analyte.[10] To mitigate this, improve the sample cleanup procedure (e.g., switch from protein precipitation to solid-phase extraction) or adjust the chromatography to separate Enalaprilat-d5 from the interfering components.[7][11]
-
Q5: I am observing poor chromatographic peak shape (e.g., fronting, tailing, or splitting) for Enalaprilat-d5. How can I improve it?
A5: Poor peak shape compromises integration accuracy and reduces sensitivity.
-
Causes & Solutions:
-
Column Overload: Injecting too much analyte can saturate the column. Reduce the injection volume or the concentration of the internal standard spiking solution.
-
Incompatible Injection Solvent: If the injection solvent is much stronger than the initial mobile phase, it can cause peak distortion. The sample should be reconstituted in a solvent similar to or weaker than the starting mobile phase.
-
Column Degradation: The analytical column may be nearing the end of its life. Replace the column and consider using a guard column to extend its longevity.
-
Secondary Interactions: Enalaprilat has acidic and basic functional groups that can interact with active sites on the silica column packing, causing peak tailing. Ensure the mobile phase pH is controlled with an additive like 0.1% formic acid to keep the analyte in a consistent protonation state.[6][7]
-
Q6: I see a small peak for Enalaprilat-d5 in my blank/zero samples. What could be the cause?
A6: This phenomenon, known as carryover, can compromise the accuracy of low-level concentration measurements.
-
Causes & Solutions:
-
Autosampler Contamination: The most common source is adsorption of the analyte onto parts of the autosampler (e.g., needle, injection valve). Implement a more rigorous needle wash procedure. Use a strong organic solvent, potentially with an acid or base modifier, in the wash solution.
-
LC System Contamination: Carryover can occur elsewhere in the LC system. Flush the system thoroughly.
-
Isotopic Contribution: Ensure that the unlabeled Enalaprilat standard is not contaminated with the deuterated internal standard. While rare, this can be a source of interference.
-
References
-
Ghosh, C., Jain, I., Shinde, S., Chakraborty, B. S. (2017). LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects. Future Science OA, 3(2), FSO185. [Link]
-
Rao, S., & Chakka, G. (2019). Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Enalapril and Enalaprilat in Human Plasma. Journal of Analytical & Bioanalytical Techniques, 10(2), 417. [Link]
-
Amini, H., & Ahmadiani, A. (2015). Liquid chromatography–tandem mass spectrometry (LC-MS) method for the assignment of enalapril and enalaprilat in human plasma. Pharmaceutical and Biomedical Research, 1(3), 47-54. [Link]
-
Al-Sager, A. A., Al-Warthan, A. A., & Abdel-Moety, E. M. (2019). A Liquid Chromatography-Tandem Mass Spectrometry Method for Evaluation of Two Brands of Enalapril 20 mg Tablets in Healthy Human Volunteers. Journal of Analytical Methods in Chemistry, 2019, 8140307. [Link]
-
Amini, H., & Ahmadiani, A. (2015). Liquid chromatography–tandem mass spectrometry (LC-MS) method for the assignment of enalapril and enalaprilat in human plasma. ResearchGate. [Link]
-
Ghosh, C., Jain, I., Shinde, S., & Chakraborty, B. S. (2017). LC–MS/MS Assay for Quantitation of Enalapril and Enalaprilat in Plasma for Bioequivalence Study in Indian Subjects. Taylor & Francis Online. [Link]
-
National Center for Biotechnology Information. (n.d.). Enalaprilat. PubChem. [Link]
-
Ghosh, C., Jain, I., Shinde, S., & Chakraborty, B. S. (2017). LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects. SciSpace. [Link]
-
Al-Sager, A. A., Al-Warthan, A. A., & Abdel-Moety, E. M. (2019). Structural formulae of (a) enalapril and (b) enalaprilat. ResearchGate. [Link]
-
Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
Ghosh, C., Jain, I., Shinde, S., & Chakraborty, B. S. (2017). Matrix effect of enalapril and enalaprilat calculated from six different source of human plasma. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Enalaprilat-D5 (phenyl-D5). PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). Enalaprilat-d5 sodium. PubChem. [Link]
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ResolveMass Laboratories Inc. (2024). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
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National Center for Biotechnology Information. (n.d.). (2S)-1-((2S)-2-(((2S)-1-ethoxy-1-oxo-4-((2,3,4,5,6-2H5)phenyl)butan-2-yl)amino)propanoyl)pyrrolidine-2-carboxylic acid; (2Z)-but-2-enedioic. PubChem. [Link]
-
Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(Pt 3), 274. [Link]
-
Reddit. (2023). Understanding Internal standards and how to choose them. [Link]
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Al-Omari, M. M., Abdel-Aziz, A. A., & Badwan, A. A. (2001). Effect of the drug-matrix on the stability of enalapril maleate in tablet formulations. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 893-903. [Link]
-
Gouda, A. A., & Hassan, W. S. (2016). Optimized and Validated Spectrophotometric Methods for the Determination of Enalapril Maleate in Commercial Dosage Forms. Journal of Taibah University for Science, 10(1), 105-117. [Link]
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Al-Omari, M. M., Abdel-Aziz, A. A., & Badwan, A. A. (2001). Effect of the drug-matrix on the stability of enalapril maleate in tablet formulations. ResearchGate. [Link]
-
ResolveMass Laboratories Inc. (2024, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]
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Technical Support Center: Troubleshooting Poor Peak Shape for Enalaprilat-d5
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with a practical, in-depth guide to diagnosing and resolving poor peak shape for Enalaprilat-d5, a common internal standard in bioanalytical methods. Enalaprilat is the active dicarboxylic acid metabolite of Enalapril, and its polar, ionizable nature presents specific chromatographic challenges. This guide is structured in a question-and-answer format to directly address the issues you are likely encountering.
Frequently Asked Questions (FAQs)
Q1: My Enalaprilat-d5 peak is tailing significantly. What are the most common causes and how do I fix it?
Peak tailing is the most frequently observed problem for polar, ionizable compounds like Enalaprilat. It manifests as an asymmetrical peak with a "tail" extending from the peak apex, compromising integration accuracy and resolution. This issue almost always points to undesirable secondary interactions between your analyte and the stationary phase.
Primary Cause: Secondary Silanol Interactions
In reversed-phase chromatography, the primary retention mechanism should be hydrophobic interaction with the C18 or C8 stationary phase. However, silica-based columns have residual silanol groups (Si-OH) on their surface.[1] At a mobile phase pH above approximately 3, these silanols can deprotonate to become negatively charged (Si-O⁻).[2][3] Enalaprilat is a dicarboxylic acid; depending on the mobile phase pH, its carboxyl groups can also be deprotonated and negatively charged. However, it also contains a secondary amine that can be protonated and carry a positive charge. This positive charge can interact strongly with the negative silanol groups via an ion-exchange mechanism.[2][4] This secondary retention mechanism is much stronger and kinetically slower than the intended hydrophobic retention, causing a portion of the analyte molecules to lag behind, resulting in a tailing peak.[5]
Troubleshooting Workflow for Peak Tailing
Here is a systematic approach to diagnose and resolve peak tailing for Enalaprilat-d5:
Caption: A step-by-step workflow for diagnosing and fixing peak tailing.
Detailed Solutions:
-
Optimize Mobile Phase pH: This is the most critical parameter.[6][7] To ensure Enalaprilat is in a consistent, less interactive ionic state, you must control the mobile phase pH. For acidic compounds, lowering the pH suppresses ionization.
-
Use an Adequate Buffer: If you are already using a low pH but still see tailing, your mobile phase may lack sufficient buffering capacity to control the local pH environment on the column.[9]
-
Action: Ensure your buffer concentration is between 10-25 mM. Prepare fresh buffer for your mobile phase, as buffer effectiveness can degrade over time.
-
-
Select a High-Purity, End-Capped Column: Not all columns are created equal. Older "Type A" silica columns have more active silanol sites and trace metal contaminants, which exacerbate tailing.[5]
-
Action: Use a modern, high-purity silica column that is fully "end-capped." End-capping uses a small reagent to chemically block most of the residual silanols, making the surface more inert and significantly improving peak shape for polar and basic compounds.[1]
-
-
Minimize Extra-Column Volume: Peak tailing that affects all peaks in your chromatogram often points to a system issue rather than a chemical one. Dead volume in fittings, tubing, or the detector flow cell can cause peak dispersion.[3][10]
-
Action: Check all fittings between the injector and the detector. Ensure tubing is cut cleanly and bottomed out in the port. Use tubing with a smaller internal diameter (e.g., 0.005") where possible to reduce dispersion.[3]
-
Q2: My Enalaprilat-d5 peak is fronting. What does this indicate?
Peak fronting, where the peak appears as a "shark fin" with a sloping front, is less common than tailing but is a clear indicator of a specific problem.[11]
Primary Cause: Column Overload
The most common cause of peak fronting is mass overload.[11][12][13] The stationary phase has a finite number of sites available for interaction. When you inject too much analyte, these sites become saturated. The excess molecules cannot interact with the stationary phase and are swept along with the mobile phase, eluting earlier and causing the characteristic fronting shape.[11][14]
Solutions:
-
Reduce Sample Concentration: This is the simplest fix.
-
Action: Dilute your sample (e.g., by a factor of 5 or 10) and reinject. If the fronting disappears and the peak becomes symmetrical, you have confirmed column overload.[11] Since Enalaprilat-d5 is an internal standard, ensure its concentration is appropriate for the linear range of the assay.
-
-
Reduce Injection Volume: This has the same effect as dilution—reducing the total mass of analyte introduced to the column.[15]
-
Action: Decrease your injection volume (e.g., from 10 µL to 2 µL) and observe the effect on peak shape.
-
-
Check Sample Solvent Strength: If your sample is dissolved in a solvent significantly stronger than your initial mobile phase (e.g., 100% acetonitrile for a run starting at 10% acetonitrile), it can cause peak distortion, including fronting.[13]
-
Action: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.
-
Q3: Why is my Enalaprilat-d5 peak splitting or showing a shoulder?
Peak splitting is a frustrating issue that can have either chemical or physical causes. The first step is to determine if all peaks are splitting or just the Enalaprilat-d5 peak.[16]
-
If ALL peaks are split: This strongly suggests a physical or hardware problem that occurs before the separation begins.[9][17]
-
Partially Blocked Inlet Frit: Debris from the sample or system can clog the frit at the column inlet, creating an uneven flow path.
-
Column Void or Channel: A void or "channel" can form in the packing material at the head of the column, causing the sample to travel down two different paths.[16]
-
Solution: Reverse-flush the column (if the manufacturer allows). If this fails, the column or inlet frit likely needs to be replaced.[17]
-
-
If ONLY the Enalaprilat-d5 peak is split: This points to a chemical issue specific to the analyte.
-
Primary Cause: Mobile Phase pH is too close to Analyte pKa: Enalaprilat has multiple pKa values. If the mobile phase pH is very close to one of these pKa values, the analyte can exist as a mixture of two different ionic forms (e.g., partially ionized and fully ionized). These two forms will have different retention characteristics, leading to two overlapping peaks or a split peak.[6][18][19]
-
Action: As with peak tailing, adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa values to ensure it exists in a single, stable ionic form. For Enalaprilat, a pH of 2.5-3.0 is a robust choice.[18]
-
Caption: Impact of mobile phase pH relative to analyte pKa on peak shape.
Data & Protocols
Table 1: Impact of Mobile Phase pH on Enalaprilat-d5 Chromatography
This table illustrates the expected changes in retention and peak shape as you adjust the mobile phase pH. The goal is to find a pH that provides good retention and a high-quality peak shape (Asymmetry Factor close to 1.0).
| Mobile Phase pH | Expected Retention Time | Expected Peak Shape | Rationale |
| pH 5.5 | Short | Severe Tailing or Splitting | Analyte and silanols are both ionized, causing strong secondary interactions and/or co-existence of multiple ionic forms.[2][18] |
| pH 4.5 | Moderate | Moderate Tailing | Ionization of both analyte and silanols is reduced but still significant, leading to peak shape issues.[3] |
| pH 3.5 | Longer | Mild Tailing | Approaching optimal range, but some silanol activity may persist, causing minor tailing. |
| pH 2.7 | Longest | Symmetrical (As ≈ 1.0-1.2) | Ionization of carboxyl groups is suppressed, and silanols are protonated. This minimizes secondary interactions, providing the best peak shape.[7][8] |
Protocol 1: Systematic Mobile Phase pH Adjustment
-
Baseline: Prepare your standard mobile phase (e.g., Water/Acetonitrile with 0.1% Formic Acid) and inject your Enalaprilat-d5 standard to establish baseline performance. Note the retention time and calculate the USP tailing factor.
-
Prepare Buffered Aqueous Phases: Prepare separate batches of the aqueous portion of your mobile phase buffered at pH 3.5, 3.0, and 2.5. A phosphate buffer is excellent for this pH range.
-
Equilibrate System: Flush the system thoroughly with the new mobile phase (e.g., starting with pH 3.5) for at least 10-15 column volumes.
-
Inject and Analyze: Inject the same Enalaprilat-d5 standard. Record the retention time and calculate the tailing factor.
-
Repeat: Repeat steps 3 and 4 for each pH level (3.0 and 2.5).
-
Evaluate: Compare the chromatograms. You should observe an improvement in peak symmetry as the pH decreases. Select the pH that provides the best balance of peak shape and retention time for your method.[19]
Protocol 2: Diagnostic Column Cleaning
If you suspect column contamination is causing peak shape issues, follow this general cleaning protocol. Always consult your specific column's care and use manual first.
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the flow cell.
-
Flush with Mobile Phase (No Buffer): Flush the column with your mobile phase composition but without the buffer salts (e.g., 90:10 Water:Acetonitrile) for 10-15 column volumes.
-
Flush with Isopropanol: Flush with 100% Isopropanol for 15-20 column volumes to remove strongly retained non-polar contaminants.
-
Flush with Re-equilibration Solvent: Flush with the initial mobile phase (without buffer) to prepare for re-equilibration.
-
Re-equilibrate: Reconnect the column to the detector and equilibrate with your full, buffered mobile phase until you achieve a stable baseline.
-
Test: Inject a standard to see if performance has been restored. If not, the column may be permanently damaged or fouled, and replacement is recommended.[20]
References
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Separation Science. Peak Splitting in HPLC: Causes and Solutions. [Link]
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Bio-Works. Split peaks as a phenomenon in liquid chromatography. [Link]
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Restek. Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. [Link]
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YouTube. Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]
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Industry News. The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
Shimadzu. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
-
ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
Phenomenex. Understanding Peak Fronting in HPLC. [Link]
-
LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]
-
OMICS International. Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Enalapril and Enalaprilat in Human Plasma. [Link]
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Agilent. Control pH During Method Development for Better Chromatography. [Link]
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ALWSCI. Common Causes Of Peak Tailing in Chromatography. [Link]
-
HALO Columns. LC Chromatography Troubleshooting Guide. [Link]
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International Journal of Pharmacy and Biological Sciences. analytical method development and validation of stability indicating rp-hplc method for assay. [Link]
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MicroSolv. Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]
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ResearchGate. When using HPLC, how do you deal with split peaks? [Link]
-
Crawford Scientific. The Importance of Mobile Phase pH in Chromatographic Separations. [Link]
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PubChem. Enalaprilat-D5 (phenyl-D5). [Link]
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Aijiren. Chromatogram peak splitting reason. [Link]
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Technology Networks. Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]
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Element Lab Solutions. Peak Tailing in HPLC. [Link]
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Phenomenex. What is End-Capping and Why is it Important in HPLC? [Link]
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SciSpace. Development and validation of hplc method for the simultaneous determination of enalapril maleate in present of their impurities. [Link]
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Chrom Tech, Inc. What Causes Peak Tailing in HPLC? [Link]
-
Chromatography Today. Effects of Secondary Interactions in Size Exclusion Chromatography. [Link]
-
Crawford Scientific. The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]
-
IJISET. Method Development and Validation of Enalapril Maleate and Hydrochlorthiazide by RP-HPLC. [Link]
-
Pharmaffiliates. Enalaprilat-d5 Sodium Salt. [Link]
-
Element Lab Solutions. Reducing non-specific protein binding in HPLC. [Link]
-
Waters Knowledge Base. What are common causes of peak tailing when running a reverse-phase LC column? [Link]
-
Semantic Scholar. Analytical method development and validation for simultaneous estimation of Enalapril Maleate and hydrochlorothiazide by RP-HPLC. [Link]
-
Phenomenex. How to Reduce Peak Tailing in HPLC? [Link]
-
SpringerLink. Simultaneous Determination of Carvedilol, Enalaprilat, and Perindoprilat in Human Plasma Using LC–MS/MS and Its. [Link]
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addressing matrix effects in Enalaprilat quantification with d5 IS
Welcome to the technical support center for the bioanalysis of Enalaprilat. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying Enalaprilat in biological matrices, with a specific focus on addressing and mitigating matrix effects using a deuterated internal standard (IS), d5-Enalaprilat. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your bioanalytical methods are robust, reproducible, and compliant with regulatory expectations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and foundational concepts in Enalaprilat bioanalysis.
Q1: What are matrix effects and why are they a significant concern in the LC-MS/MS quantification of Enalaprilat?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In simpler terms, substances from your biological sample (like plasma or urine) can either suppress or enhance the signal of Enalaprilat and its internal standard at the mass spectrometer's ion source, leading to inaccurate quantification.[2][3] This is a critical issue in bioanalysis because it can compromise the accuracy, precision, and sensitivity of the assay.[1]
For Enalaprilat, a small molecule drug metabolite, common sources of matrix effects in plasma include phospholipids, salts, and endogenous metabolites.[4][5] These components can compete with Enalaprilat for ionization, leading to a phenomenon known as ion suppression , which is a frequent challenge in electrospray ionization (ESI).[3][6]
Q2: How does using a stable isotope-labeled internal standard (SIL-IS) like d5-Enalaprilat help in mitigating matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS), such as d5-Enalaprilat, is considered the gold standard in quantitative LC-MS/MS.[7] The underlying principle is that a SIL-IS is chemically identical to the analyte (Enalaprilat) but has a different mass due to the incorporation of heavy isotopes (in this case, deuterium).
Because d5-Enalaprilat is structurally almost identical to Enalaprilat, it exhibits nearly identical physicochemical properties. This means it will behave similarly during sample extraction, chromatography, and ionization.[8] Therefore, any ion suppression or enhancement that affects Enalaprilat will affect d5-Enalaprilat to the same degree.[9] By calculating the ratio of the analyte peak area to the IS peak area, the variability introduced by matrix effects is normalized, leading to more accurate and precise quantification.[10]
Q3: Can I still have matrix effect issues even if I use d5-Enalaprilat?
A3: Yes, while a SIL-IS is highly effective, it is not a universal solution for all matrix effect problems.[11] Differential matrix effects can still occur if there is a slight chromatographic separation between the analyte and the SIL-IS, which can happen with deuterated standards. If the analyte and IS elute into regions of varying ion suppression, they will not be affected equally.[11] It is crucial to validate that the analyte and d5-Enalaprilat co-elute perfectly and that the matrix effect is consistent across different sources of the biological matrix. Regulatory bodies like the FDA require a thorough evaluation of matrix effects during method validation.[12][13]
Q4: What are the primary sample preparation techniques to reduce matrix effects for Enalaprilat analysis?
A4: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte. The most common techniques for Enalaprilat include:
-
Solid-Phase Extraction (SPE): This is a highly effective and selective method for cleaning up complex samples like plasma.[14][15] It can significantly reduce phospholipids and other interferences, leading to cleaner extracts and minimized matrix effects.[16][17]
-
Liquid-Liquid Extraction (LLE): LLE can also be effective but may be less efficient at removing phospholipids, which can co-extract with the analyte.[5]
-
Protein Precipitation (PPT): This is a simpler and faster technique, often using acetonitrile or methanol, but it is generally less clean than SPE or LLE.[18][19][20] While it removes proteins, many other matrix components, including phospholipids, remain in the supernatant, potentially causing significant ion suppression.[5]
The choice of technique depends on the required sensitivity, throughput, and the complexity of the matrix. For Enalaprilat, SPE is often preferred for achieving the lowest limits of quantification.[15][17]
Part 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during Enalaprilat quantification.
Issue 1: Inconsistent or Drifting d5-Enalaprilat (Internal Standard) Response
Symptoms:
-
The peak area of d5-Enalaprilat varies significantly across a single analytical run.
-
A gradual decrease or increase in the IS response is observed over the course of the run.
Potential Causes & Investigative Workflow:
Caption: Troubleshooting workflow for inconsistent internal standard response.
Detailed Troubleshooting Steps:
-
Evaluate the Pattern of Variability: As per the FDA guidance, consistent IS response is a key indicator of a stable analytical system.[8] First, determine if the variability is random or follows a trend (e.g., a steady decrease in signal).
-
Investigate Sample Processing (Random Variability):
-
Pipetting Precision: Ensure that the automated or manual pipetting of the d5-Enalaprilat working solution is accurate and consistent across all samples.
-
Evaporation Consistency: If an evaporation step is used, ensure it is uniform across all wells or tubes. Inconsistent drying can lead to variable reconstitution and, thus, variable IS response.
-
Extraction Recovery: Perform experiments to confirm that the extraction recovery for d5-Enalaprilat is consistent across different QC levels and matrix lots.
-
-
Investigate Systemic Issues (Trending Variability):
-
Ion Source Contamination: A gradual decrease in IS signal is a classic sign of ion source contamination, often from the buildup of non-volatile matrix components.[2]
-
Protocol: Clean the ion source, including the probe, capillary, and skimmer, according to the manufacturer's recommendations.
-
-
Chromatographic Column Degradation: Over time, the column can accumulate strongly retained matrix components, leading to peak shape distortion and signal drift.[21]
-
Protocol: Implement a robust column washing procedure after each batch. If the problem persists, replace the guard column or the analytical column.
-
-
Issue 2: Significant Ion Suppression Observed During Method Validation
Symptoms:
-
Post-extraction spike samples show a significantly lower signal for Enalaprilat and d5-Enalaprilat compared to neat solutions.
-
The calculated matrix factor is consistently less than 85% or highly variable.
Potential Causes & Resolution Strategy:
Caption: Decision tree for addressing significant ion suppression.
Detailed Troubleshooting Steps:
-
Quantify the Matrix Effect: The first step is to quantify the extent of ion suppression as recommended by regulatory guidelines.[13][22]
-
Protocol: Post-Extraction Spike Experiment
-
Extract blank plasma from at least six different sources.
-
Spike the extracted blank matrix with Enalaprilat and d5-Enalaprilat at low and high QC concentrations.
-
Prepare equivalent concentrations in the mobile phase (neat solution).
-
Calculate the matrix factor (MF) for each lot: MF = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[23] The coefficient of variation (%CV) of the IS-normalized MF should be ≤15%.
-
-
-
Improve Sample Preparation: If significant suppression is confirmed, the sample preparation method needs to be more effective at removing interferences.
-
From PPT to SPE: If you are using protein precipitation, switching to a well-developed Solid-Phase Extraction (SPE) method is the most effective next step.[15][17] SPE can selectively remove phospholipids, which are a major cause of ion suppression in ESI positive mode.[4][24]
-
Optimize SPE: If already using SPE, refine the method. Experiment with different wash solvents to remove more interferences without losing the analyte. A stronger organic wash before elution can be beneficial.
-
Phospholipid Removal Products: Consider specialized techniques like HybridSPE, which combines protein precipitation with phospholipid removal in a single device.[5]
-
-
Optimize Chromatography:
-
Chromatographic Separation: Adjust the LC gradient to better separate Enalaprilat from the region where most phospholipids elute (typically early in the run).[4]
-
Divert Valve: Use a divert valve to direct the early eluting, unretained components (salts, some phospholipids) from the column to waste instead of the mass spectrometer.
-
Issue 3: Poor Peak Shape (Tailing) for Enalaprilat and d5-Enalaprilat
Symptoms:
-
Chromatographic peaks for both the analyte and IS have an asymmetry factor > 1.2.
-
Tailing peaks can lead to inaccurate integration and reduced sensitivity.
Potential Causes & Solutions:
-
Secondary Interactions with the Column: Enalaprilat has basic functional groups that can interact with residual acidic silanol groups on the silica-based stationary phase, causing peak tailing.[25][26]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3 with formic acid) will protonate the silanol groups, reducing these secondary interactions.[27]
-
Solution 2: Use a Modern Column: Employ a high-purity, end-capped silica column or a column with a different chemistry (e.g., a polar-embedded phase) that is less prone to silanol interactions.[28]
-
-
Column Overload: Injecting too much analyte mass on the column can lead to peak tailing.[21]
-
Solution: Dilute the sample or reduce the injection volume. This is typically more of an issue with high-concentration samples.
-
-
Extra-Column Volume: Excessive tubing length or dead volume in the LC system can contribute to peak broadening and tailing.[21]
-
Solution: Use tubing with a smaller internal diameter and ensure all fittings are properly made to minimize dead volume.
-
Part 3: Data Summary & Protocols
Table 1: Comparison of Sample Preparation Techniques for Enalaprilat Analysis
| Technique | Selectivity & Cleanup | Throughput | Typical Recovery | Potential for Matrix Effects | Recommended Use Case |
| Protein Precipitation (PPT) | Low | High | >90%[18][19] | High[5] | High-throughput screening where high sensitivity is not required. |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate | 80-95% | Moderate | When SPE is not feasible; requires careful solvent selection. |
| Solid-Phase Extraction (SPE) | High | Moderate-High | >90%[15][29] | Low[16][17] | Gold standard for regulated bioanalysis requiring high sensitivity and accuracy. |
Protocol: Solid-Phase Extraction (SPE) for Enalaprilat in Human Plasma
This is a general protocol and should be optimized for your specific application.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Sample Pre-treatment: To 200 µL of plasma sample, add 25 µL of d5-Enalaprilat working solution and vortex. Add 100 µL of 2% formic acid in water to acidify the sample.[15]
-
Loading: Load the pre-treated sample onto the SPE cartridge and allow it to pass through slowly.
-
Washing:
-
Wash 1: 1 mL of 1% formic acid in water to remove salts and polar interferences.[15]
-
Wash 2: 1 mL of methanol to remove less polar interferences like some lipids.
-
-
Elution: Elute Enalaprilat and d5-Enalaprilat with 1 mL of 2% ammonia in methanol.[15][16]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase.[16]
References
-
Jiang, H., et al. (2009). Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects. Rapid Communications in Mass Spectrometry, 23(15), 2335-2348. Available at: [Link]
-
Ghosh, C., et al. (2017). LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects. Future Science OA, 3(2), FSO171. Available at: [Link]
-
Taylor & Francis Online. (2017). Full article: LC–MS/MS Assay for Quantitation of Enalapril and Enalaprilat in Plasma for Bioequivalence Study in Indian Subjects. Available at: [Link]
-
LCGC International. (n.d.). LC–MS-MS Method for the Determination of Enalapril and Enalaprilat from Human Plasma Using SOLA. Available at: [Link]
-
Agilent Technologies. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Available at: [Link]
-
AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Available at: [Link]
-
Resolve Mass Spectrometry. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
-
PubMed. (1998). [Solid phase extraction and high performance liquid chromatographic determination of enalapril in human plasma]. Yao Xue Xue Bao, 33(1), 47-50. Available at: [Link]
-
National Institutes of Health. (2014). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical Analysis, 4(5), 302-311. Available at: [Link]
-
National Institutes of Health. (2012). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Environmental & Analytical Toxicology, 2(5), 1000147. Available at: [Link]
-
PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. Available at: [Link]
-
National Institutes of Health. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. International Journal of Pharmaceutical Sciences and Drug Research, 3(1), 10-16. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Available at: [Link]
-
OMICS International. (2019). Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Enalapril and Enalaprilat in Human Plasma. Available at: [Link]
-
PubMed. (2003). Simultaneous quantitation of enalapril and enalaprilat in human plasma by 96-well solid-phase extraction and liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 17(11), 1157-1162. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Available at: [Link]
-
Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis?. Available at: [Link]
-
alwsci. (2025). Common Failures And Solutions Of Ion Chromatograph Suppressors. Available at: [Link]
-
ResearchGate. (2025). Monitoring phospholipids for assessment of matrix effects in a liquid chromatography–tandem mass spectrometry method for hydrocodone and pseudoephedrine in human plasma. Available at: [Link]
-
LCGC International. (n.d.). LC–MS-MS Method for the Determination of Enalapril and Enalaprilat from Human Plasma Using SOLA. Available at: [Link]
-
Semantic Scholar. (2018). Liquid chromatography–tandem mass spectrometry (LC-MS) method for the assignment of enalapril and enalaprilat in human plasma. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) LC-ESI-HRMS - lipidomics of phospholipids – Characterization of extraction, chromatography and detection parameters. Available at: [Link]
-
National Institutes of Health. (2022). LC-ESI-HRMS — lipidomics of phospholipids: Characterization of extraction, chromatography and detection parameters. PLoS ONE, 17(2), e0263897. Available at: [Link]
-
U.S. Food and Drug Administration. (2023). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Available at: [Link]
-
LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Available at: [Link]
-
Nitrosamines Exchange. (2024). How to circumvent matrix effect in confirmatory testing. Available at: [Link]
-
MDPI. (2023). Comparison of the Determination of Some Antihypertensive Drugs in Clinical Human Plasma Samples by Solvent Front Position Extraction and Precipitation Modes. Available at: [Link]
-
myadlm.org. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Available at: [Link]
-
ResearchGate. (2025). HPLC/MS Determination of Enalapril and Enalaprilat in the Blood Plasma. Available at: [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available at: [Link]
-
alwsci. (2025). Common Causes Of Peak Tailing in Chromatography. Available at: [Link]
-
Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Available at: [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Available at: [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Available at: [Link]
-
ResearchGate. (n.d.). Matrix effect of enalapril and enalaprilat calculated from six different source of human plasma. Available at: [Link]
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- 4. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
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- 26. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 27. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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- 29. [Solid phase extraction and high performance liquid chromatographic determination of enalapril in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
Enalaprilat-d5 Sodium Salt solubility in different solvents
Welcome to the technical support guide for Enalaprilat-d5 Sodium Salt. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable answers to common questions and challenges encountered during the handling and use of this stable isotope-labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is the deuterium-labeled form of Enalaprilat, which is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Enalapril.[1][2] The five deuterium atoms on the phenyl ring provide a stable isotopic mass shift, making it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry (e.g., LC-MS/MS).[2][3] Its primary applications are in pharmacokinetic (PK) and drug metabolism (DMPK) studies to accurately quantify Enalaprilat in biological matrices.[4]
Q2: What is the expected solubility of this compound in common laboratory solvents?
The solubility of this compound is highest in aqueous solutions due to its salt form. However, there can be variability between suppliers. It is sparingly soluble in alcohols like methanol and has poor solubility in less polar organic solvents.
Expert Insight: Enalaprilat is a dicarboxylic acid, and its conversion to a disodium salt drastically increases its polarity and aqueous solubility compared to its free acid form or the enalapril prodrug.[1] Deuteration itself does not significantly alter the physicochemical solubility properties.[4]
Quantitative Solubility Data Summary
| Solvent | Reported Solubility | Source / Notes |
| Water (H₂O) | ≥ 100 mg/mL (251.64 mM) | MedChemExpress[3] |
| Water (H₂O) | Slightly Soluble (Sonication may be required) | BOC Sciences[] |
| DMSO | ≥ 50 mg/mL (for deuterated maleate salt) | MedChemExpress (Enalapril-d5 maleate)[6] |
| Methanol | Slightly Soluble | BOC Sciences[] |
| Ethanol | ~0.25 mg/mL (for non-deuterated maleate salt) | Cayman Chemical (Enalapril maleate)[7] |
Note: The conflicting reports for water solubility highlight the importance of empirically verifying solubility with your specific lot of material. Factors such as crystalline form (polymorphism) and hydration state can influence dissolution rates and apparent solubility.
Q3: How does pH affect the solubility of this compound in aqueous buffers?
As the salt of a dicarboxylic acid, the solubility of Enalaprilat-d5 is pH-dependent. In acidic conditions (low pH), the carboxylate groups will become protonated, converting the molecule to its less soluble free acid form. To maintain maximum solubility, it is recommended to prepare aqueous solutions with a pH above the second pKa (pKa₂ ≈ 5.0 for Enalapril), ensuring the molecule remains in its deprotonated, salt form.[8][9] For most applications, using purified water or a neutral buffer like PBS (pH 7.2-7.4) is advisable.
Troubleshooting Guide
Issue: My this compound is not dissolving in water as expected.
If you are experiencing difficulty dissolving the compound, follow these troubleshooting steps. This workflow is also visualized in the diagram below.
-
Verify the Solvent: Ensure you are using high-purity, deionized water. The presence of contaminants could affect solubility.
-
Increase Energy Input:
-
Vortex: Mix the solution vigorously using a vortex mixer.
-
Sonication: Place the vial in an ultrasonic bath. This is a common technique to break up solid aggregates and accelerate dissolution.[] Some suppliers explicitly recommend this step.
-
Warming: Gently warm the solution (e.g., to 30-40°C). Increased temperature often improves both the rate and extent of solubility.
-
-
Check for Hygroscopicity Issues: Deuterated compounds, particularly salts, can be hygroscopic, meaning they readily absorb moisture from the air.[10][11] If the powder has become clumpy or sticky, it may indicate water absorption, which can hinder proper dissolution. Always handle the solid in a dry environment (e.g., under a nitrogen blanket or in a glove box).[10][11]
-
Confirm the pH: If using a buffer, ensure the pH is neutral or slightly basic. If the buffer is acidic, the compound may be converting to its less soluble free acid form.
-
Perform a Small-Scale Solubility Test: Before committing your entire stock, perform a small-scale test as described in the protocol below to determine the actual solubility of your specific lot.
Solvent Selection & Preparation Workflow
Caption: Workflow for preparing and troubleshooting this compound solutions.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 10 mg/mL)
This protocol details the steps for preparing a primary stock solution, which can then be used to make working standards.
Materials:
-
This compound (solid)
-
High-purity deionized water
-
Calibrated analytical balance
-
Appropriate volumetric flask or vial
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibration: Before opening, allow the vial of this compound to warm to room temperature for at least 20-30 minutes. This is a critical step to prevent atmospheric moisture from condensing on the cold powder, which can compromise sample integrity.[10]
-
Weighing: In a low-humidity environment if possible, accurately weigh the desired amount of the solid. For example, weigh 10 mg of the compound.
-
Initial Dissolution: Transfer the weighed solid to a volumetric flask or vial. Add approximately 80% of the final desired volume of water (e.g., 0.8 mL for a final volume of 1.0 mL).
-
Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes.
-
Sonication: If the solid is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes. Check for dissolution.
-
Final Volume: Once the solid is completely dissolved and the solution is clear, add water to reach the final desired volume (e.g., bring the volume to 1.0 mL). Mix thoroughly.
-
Storage: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.[3] Aqueous solutions should not be stored for more than one day at room temperature or 4°C.[7]
Protocol 2: Best Practices for Handling and Storage
Proper handling is crucial for maintaining the chemical and isotopic integrity of your standard.[10]
-
Long-Term Storage (Solid): Store the solid compound as received at the recommended temperature, typically -20°C, in a tightly sealed container away from light and moisture.[][12]
-
Working Environment: Whenever possible, handle the solid compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[10][11] Use clean, dry glassware and tools.
-
Stock Solution Storage: Store frozen at -20°C or -80°C. MedChemExpress suggests stability for up to 6 months at -80°C and 1 month at -20°C for stock solutions.[3]
-
Preventing H-D Exchange: Hydrogen-Deuterium (H-D) exchange is a risk for labile deuterium atoms. While the deuterium atoms on the phenyl ring of Enalaprilat-d5 are generally stable, it is good practice to avoid prolonged exposure to highly acidic or basic conditions and elevated temperatures, which can facilitate exchange.[10]
References
- Technical Support Center: Navigating the Nuances of Deuterated Compounds. Benchchem.
- Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.
- Enalapril Maleate | C24H32N2O9 | CID 5388961. PubChem.
- Preparation and Characterization of Salt Forms of Enalapril. ResearchGate.
- Enalaprilat | C18H24N2O5 | CID 5462501. PubChem.
- PRODUCT INFORMATION - Enalapril (maleate). Cayman Chemical.
- Enalaprilat-d5 sodium (MK-422-d5 sodium). MedChemExpress.
- Enalapril-d5 maleate (MK-421-d5(maleate)). MedChemExpress.
- Use and Handling of NMR Solvents. Sigma-Aldrich.
- (S,S,S)-Enalapril-d5 Maleate Salt. ChemicalBook.
- Enalapril | C20H28N2O5 | CID 5388962. PubChem.
- Enalapril sodium | C20H27N2NaO5 | CID 23673231. PubChem.
- This compound | CAS 1356922-29-6. Santa Cruz Biotechnology.
- Effect of pH on the inhibition of angiotensin converting activity by enalaprilat in the rat perfused mesenteric vascular bed. PubMed.
- Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate.
- This compound. LGC Standards.
- The Proper Storage and Handling of Volatile Analytical Standards. Sigma-Aldrich.
- Physicochemical and PK properties of enalapril and enalaprilat. ResearchGate.
- This compound. A Chemtek.
- Enalaprilat-d5 (MK-422 d5). MedChemExpress.
- Preparation and characterization of salt forms of enalapril. PubMed.
- CAS 1356922-29-6 Enalaprilat-[d5] Sodium Salt. BOC Sciences.
Sources
- 1. Enalaprilat | C18H24N2O5 | CID 5462501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. resolvemass.ca [resolvemass.ca]
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- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Enalapril | C20H28N2O5 | CID 5388962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Effect of pH on the inhibition of angiotensin converting activity by enalaprilat in the rat perfused mesenteric vascular bed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. This compound | LGC Standards [lgcstandards.com]
Technical Support Center: Preventing Degradation of Enalaprilat-d5 During Sample Preparation
Introduction
Welcome to the technical support center for the analysis of Enalaprilat-d5. As a deuterated internal standard (IS), Enalaprilat-d5 is critical for the accurate quantification of enalaprilat in biological matrices.[1] Its stability throughout the sample preparation workflow is paramount for reliable and reproducible results in pharmacokinetic, bioequivalence, and other clinical studies.[2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals mitigate the risk of Enalaprilat-d5 degradation during sample preparation.
Understanding Enalaprilat Stability: The Core Principles
Enalaprilat, the active metabolite of the prodrug enalapril, is susceptible to degradation through specific chemical pathways.[4][5] Since Enalaprilat-d5 is chemically almost identical to enalaprilat, it is subject to the same degradation mechanisms.[1][6] The primary degradation pathways are hydrolysis and intramolecular cyclization.[4][7][8] The rate and favoritism of these pathways are highly dependent on pH, temperature, and the composition of the sample matrix.[4][9][10]
-
Alkaline Conditions (pH > 5): Favor the hydrolysis of the ethyl ester group in the parent drug, enalapril, to form enalaprilat.[4][10] While enalaprilat itself does not have this ester group, a basic environment can still pose stability risks.
-
Acidic Conditions (pH < 5): Promote the intramolecular cyclization of enalapril to form a diketopiperazine (DKP) derivative.[4][9] Enalaprilat is also susceptible to degradation under acidic conditions.[11][12]
-
Temperature: Elevated temperatures accelerate both hydrolysis and cyclization reactions.[4][8]
It is crucial to control these factors throughout the sample collection, storage, and preparation process to ensure the integrity of Enalaprilat-d5.
Troubleshooting Guide: A Proactive Approach to Stability
This section addresses specific issues that may arise during sample preparation and provides actionable solutions to prevent the degradation of Enalaprilat-d5.
Issue 1: Inconsistent Internal Standard Response
Symptoms:
-
High variability in the peak area of Enalaprilat-d5 across a batch.
-
Drifting internal standard response during the analytical run.
-
Poor precision in quality control (QC) samples.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| pH Instability | The pH of the biological matrix (e.g., plasma, serum) can influence the stability of enalaprilat.[9] If not properly controlled, degradation can occur during sample thawing and processing. | - Maintain a slightly acidic to neutral pH (around 6-7) during sample handling. - Use buffered solutions for sample dilution and reconstitution. A phosphate buffer with a pH around 2.2-3.0 is commonly used in mobile phases for enalapril analysis and can be adapted for sample preparation.[4][11] |
| Enzymatic Degradation | Biological samples contain enzymes that can potentially metabolize or degrade Enalaprilat-d5, especially during prolonged exposure at room temperature. | - Work with samples on ice and minimize the time samples spend at room temperature. - Promptly precipitate proteins to denature enzymes. Acetonitrile is a common and effective protein precipitation agent for enalapril and enalaprilat analysis.[13][14] |
| Temperature Fluctuations | Leaving samples at room temperature for extended periods or subjecting them to multiple freeze-thaw cycles can accelerate degradation.[4] | - Thaw samples at a controlled temperature (e.g., in a refrigerator or a cool water bath). - Validate the stability of Enalaprilat-d5 through multiple freeze-thaw cycles as per FDA and ICH guidelines. [15] |
| Inappropriate Sample Collection | The type of collection tube and anticoagulant can impact analyte stability. | - Use appropriate anticoagulant tubes (e.g., EDTA, heparin) and ensure they are properly mixed after blood collection. - Process blood samples to plasma or serum as quickly as possible. |
Issue 2: Poor Recovery of Enalaprilat-d5
Symptoms:
-
Low peak area of Enalaprilat-d5 in extracted samples compared to a pure solution.
-
Inaccurate quantification of the target analyte.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Suboptimal Extraction pH | The extraction efficiency of enalaprilat is pH-dependent due to its carboxylic acid functional groups. | - Adjust the sample pH to optimize the extraction recovery. For liquid-liquid extraction (LLE) or solid-phase extraction (SPE), a slightly acidic pH can improve the extraction of enalaprilat into an organic solvent or its retention on a sorbent. |
| Inefficient Extraction Method | The chosen extraction technique may not be suitable for enalaprilat, leading to incomplete recovery. | - Protein precipitation with acetonitrile is a simple and effective method for enalaprilat extraction from plasma. [13][14]- If using LLE or SPE, optimize the solvent system or sorbent type, respectively. Greener LLE methods using 1-octanol have also been successfully employed.[16] |
| Adsorption to Labware | Enalaprilat can adsorb to certain types of plastic or glass surfaces, especially at low concentrations. | - Use polypropylene tubes and pipette tips. - Consider using silanized glassware to minimize adsorption. |
Experimental Workflow for Stable Sample Preparation
The following diagram and protocol outline a robust workflow for the preparation of plasma samples for Enalaprilat-d5 analysis, incorporating best practices for stability.
Caption: Recommended workflow for plasma sample preparation to ensure Enalaprilat-d5 stability.
Detailed Protocol: Protein Precipitation
-
Retrieve plasma samples from -80°C storage and thaw them on ice.
-
In a polypropylene microcentrifuge tube, add 100 µL of thawed plasma.
-
Spike the plasma with a known concentration of Enalaprilat-d5 internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.[13]
-
Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.[13]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of enalapril and, by extension, enalaprilat? A1: The two main degradation products of enalapril are enalaprilat (formed via hydrolysis) and a diketopiperazine (DKP) derivative (formed via intramolecular cyclization).[4][11][17] The stability of enalaprilat is also a concern, as it can be influenced by factors like pH and temperature.[9][10]
Q2: My Enalaprilat-d5 response is still variable even after following the recommended procedures. What else could be the issue? A2: If you've controlled for pH, temperature, and enzymatic activity, consider the following:
-
Isotopic Exchange: While less common with deuterium on a stable part of the molecule, ensure the deuteration position on your Enalaprilat-d5 is not susceptible to exchange with protons from the solvent.
-
Matrix Effects: Even with a deuterated internal standard, severe ion suppression or enhancement in some samples can lead to variability.[18][19] Evaluate the matrix effect during method validation.
-
Purity of the Internal Standard: Verify the chemical and isotopic purity of your Enalaprilat-d5 standard.[1] Impurities could interfere with quantification.
Q3: What stability studies should I perform during method validation for Enalaprilat-d5? A3: According to regulatory guidelines from agencies like the FDA, comprehensive stability assessments are required.[2][15] These should include:
-
Freeze-Thaw Stability: Assess the stability of Enalaprilat-d5 after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a duration that mimics the sample preparation time.[13][14]
-
Long-Term Stability: Confirm stability at the intended storage temperature (e.g., -80°C) for the duration of the study.
-
Autosampler Stability: Determine the stability of the processed samples in the autosampler.[13][14]
Q4: Can I use a different internal standard for enalaprilat quantification? A4: While other compounds can be used as internal standards, a stable isotope-labeled (SIL) internal standard like Enalaprilat-d5 is highly recommended.[1] This is because it co-elutes with the analyte and experiences similar matrix effects and extraction efficiencies, leading to more accurate and precise results.[6][19]
Conclusion
Preventing the degradation of Enalaprilat-d5 is essential for the integrity of bioanalytical data. By understanding the chemical stability of enalaprilat and implementing the robust sample preparation techniques and troubleshooting strategies outlined in this guide, researchers can ensure the accuracy and reliability of their results. Adherence to validated protocols and regulatory guidelines is paramount for successful drug development and clinical studies.
References
-
U.S. Food and Drug Administration. (n.d.). USFDA guidelines for bioanalytical method validation. Slideshare. Retrieved from [Link]
-
Ghosh, C., et al. (2017). LC–MS/MS Assay for Quantitation of Enalapril and Enalaprilat in Plasma for Bioequivalence Study in Indian Subjects. Cogent Chemistry, 3(1). Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Retrieved from [Link]
-
Makwana, K., et al. (2011). BIOANALYTICAL METHOD VALIDATION FOR THE DETERMINATION OF ENALAPRIL, ENALAPRILAT AND HYDROCHLOROTHIAZIDE IN HUMAN SERUM BY LC/MS/MS DETECTION. Semantic Scholar. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Abdel-Hamid, M. E. (2001). Effect of the drug-matrix on the stability of enalapril maleate in tablet formulations. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 893-902. Retrieved from [Link]
-
Ghosh, C., et al. (2017). LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects. Cogent Chemistry, 3(1), 1285816. Retrieved from [Link]
-
Makwana, K., et al. (n.d.). Bioanalytical Method Validation for the Determination of Enalapril in Human Serum by Lc/Ms/Ms Detection. Worldwidejournals.com. Retrieved from [Link]
-
Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. Retrieved from [Link]
-
Radu, G. L., & Doneanu, C. (2013). Greener bioanalytical approach for LC/MS-MS assay of enalapril and enalaprilat in human plasma with total replacement of acetonitrile throughout all analytical stages. Journal of Chromatography B, 927, 135-142. Retrieved from [Link]
-
Abdel-Hamid, M. E. (2001). Effect of the drug-matrix on the stability of enalapril maleate in tablet formulations. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 893-902. Retrieved from [Link]
-
Squella, J. A., et al. (2006). Chemical stability of enalapril maleate drug substance and tablets by a stability-indicating liquid chromatographic method. Journal of the Chilean Chemical Society, 51(3). Retrieved from [Link]
-
Vehovec, T., et al. (2012). Kinetics of degradation of enalapril maleate in dosage forms. ResearchGate. Retrieved from [Link]
-
Stanisz, B. (2004). Kinetics of degradation of enalapril maleate in dosage forms. Acta Poloniae Pharmaceutica, 61(6), 415-418. Retrieved from [Link]
-
Shi, J., et al. (2015). Kinetics of the hydrolysis of enalapril (a), ramipril (b), perindopril (c), moexipril (d) and fosinopril (e) catalyzed by wild-type (WT) CES1 and the variant G143E. ResearchGate. Retrieved from [Link]
-
Squella, J. A., et al. (2006). Chemical stability of enalapril maleate drug substance and tablets by a stability-indicating liquid chromatographic method. SciELO. Retrieved from [Link]
-
Squella, J. A., et al. (2006). Chemical stability of enalapril maleate drug substance and tablets by a stability-indicating liquid chromatographic method. ResearchGate. Retrieved from [Link]
-
Johnston, C. I., et al. (1984). Kinetic and metabolic aspects of enalapril action. Journal of Hypertension Supplement, 2(1), 11-16. Retrieved from [Link]
-
Owen, L. J., et al. (2010). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved from [Link]
-
Al-Omar, M. A., & Al-Tamimi, S. A. (2018). Hydrolysis of enalapril maleate after degradation. ResearchGate. Retrieved from [Link]
-
Stability of enalapril under different storage conditions (n = 6). ResearchGate. Retrieved from [Link]
-
Sankar, P. R., et al. (2019). Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Enalapril and Enalaprilat in Human Plasma. Journal of Bioequivalence & Bioavailability, 11(3). Retrieved from [Link]
-
Singh, S., et al. (2008). Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 183-190. Retrieved from [Link]
-
Internal standard in LC-MS/MS. (2013). Chromatography Forum. Retrieved from [Link]
-
Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023). Bioanalysis Zone. Retrieved from [Link]
-
Yuan, L., & Arnold, M. E. (2021). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 13(12), 941-954. Retrieved from [Link]
-
Singh, S., et al. (2008). Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method. ResearchGate. Retrieved from [Link]
-
de Oliveira, R. C., et al. (2010). Stability and compatibility study on enalapril maleate using thermoanalytical techniques. ResearchGate. Retrieved from [Link]
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improving sensitivity for Enalaprilat detection with a d5 standard
Welcome to the technical support guide for the bioanalysis of Enalaprilat. This resource is designed for researchers, scientists, and drug development professionals aiming to improve the sensitivity and robustness of their Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods using a deuterated internal standard, Enalaprilat-d5. Enalaprilat, the active diacid metabolite of the prodrug Enalapril, requires highly sensitive quantification in complex biological matrices for accurate pharmacokinetic and bioequivalence studies[1][2]. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven methodologies.
Troubleshooting Guide: Overcoming Sensitivity Challenges
This section addresses specific experimental issues in a question-and-answer format, providing a logical path from problem identification to resolution.
Question 1: I am seeing a very low or no signal for both Enalaprilat and my internal standard, Enalaprilat-d5. Where should I start troubleshooting?
Answer:
When both the analyte and the internal standard (IS) signals are weak or absent, the issue is typically systemic, pointing towards either the LC-MS/MS instrument or a fundamental flaw in the sample preparation.
Causality Chain & Solutions:
-
Mass Spectrometer Health: The first step is to confirm the instrument is performing as expected. The MS/MS must be tuned and calibrated correctly to detect your specific compounds.
-
Action: Directly infuse a solution of Enalaprilat and Enalaprilat-d5 (e.g., 100 ng/mL in mobile phase) into the mass spectrometer. This bypasses the LC system entirely. If you still see no signal, re-tune and calibrate the instrument. Pay close attention to optimizing the precursor and product ion selection (MRM transitions) and collision energies[2][3].
-
Expert Insight: ESI source parameters like capillary voltage, gas flow, and temperature are critical for efficient ionization[1][4][5]. These should be optimized specifically for Enalaprilat, not just left on a generic "lock and leave" setting[4]. For Enalaprilat, positive ion mode ESI is typically used[1][2].
-
-
Liquid Chromatography Flow Path: A problem with the fluidics can prevent your sample from ever reaching the detector.
-
Action: Check for leaks in the LC system. Verify that the mobile phase bottles are not empty and that the solvent lines are correctly placed. Monitor the system pressure; an unusually low or high pressure can indicate a leak or a blockage, respectively[6].
-
-
Sample Preparation Failure: If the instrument checks out, the next logical step is a catastrophic failure during sample extraction.
-
Action: Review your sample preparation protocol. For Solid-Phase Extraction (SPE), ensure the cartridges were not allowed to dry out during conditioning or sample loading, which can severely impact recovery. Double-check the compositions of all washing and elution solvents[1][7]. Prepare a known standard in the final reconstitution solvent and inject it directly to confirm it can be detected, isolating the extraction step as the problem.
-
Question 2: My Enalaprilat-d5 internal standard signal is strong and consistent, but my Enalaprilat signal is weak or non-existent, especially at the lower limits of quantification (LLOQ). What does this indicate?
Answer:
This common and frustrating scenario points to a problem specific to the native analyte, as the internal standard is performing correctly. The primary suspects are analyte degradation, poor extraction recovery, or issues with your standard solutions.
Causality Chain & Solutions:
-
Analyte Stability: Enalapril is known to be susceptible to degradation, primarily through hydrolysis to Enalaprilat and intramolecular cyclization to diketopiperazine (DKP)[8]. The stability of Enalaprilat itself can also be a concern under certain conditions.
-
Action: Evaluate the stability of Enalaprilat in your biological matrix and during all sample handling steps (bench-top, freeze-thaw, and autosampler stability)[9]. Ensure the pH of the sample is controlled, as hydrolysis can be pH-dependent[10][11]. Samples should be stored at -20°C or colder until analysis[3].
-
Expert Insight: When preparing stock solutions, use high-purity solvents. Stock solutions of Enalaprilat should be stored at 2–8°C and brought to room temperature before use[1].
-
-
Differential Extraction Recovery: While a stable isotope-labeled standard like Enalaprilat-d5 is ideal because it behaves almost identically to the analyte, subtle differences can sometimes lead to variations in extraction recovery[12].
-
Action: The choice of extraction technique is critical. While simple protein precipitation (PPT) is fast, it often fails to remove interfering phospholipids, which are a major cause of ion suppression[13]. Solid-Phase Extraction (SPE) is generally superior for achieving a cleaner extract and higher sensitivity[1][7][14]. Optimize the SPE wash and elution steps to be selective for Enalaprilat.
-
-
Standard Curve Integrity: The issue may lie with the preparation of your calibration standards.
-
Action: Prepare a fresh set of Enalaprilat stock and working solutions. Verify the purity and concentration of your starting reference material. Ensure there were no errors in the serial dilution process.
-
Question 3: My signals are present but highly variable, leading to poor precision and an unacceptable correlation coefficient (r²) for my calibration curve. What's causing this?
Answer:
High variability is often a sign of inconsistent sample processing or uncompensated matrix effects. The deuterated internal standard is designed to correct for this, but its effectiveness can be compromised.
Causality Chain & Solutions:
-
Matrix Effects (Ion Suppression): This is the most common culprit in bioanalysis. Co-eluting endogenous components from the biological matrix (like phospholipids and salts) compete with the analyte for ionization in the MS source, leading to a suppressed (or enhanced) signal[13][15][16].
-
Action: Improve your chromatographic separation. The goal is to separate Enalaprilat from the region where matrix components elute, often early in a reversed-phase run[16]. A longer gradient or a different column chemistry (e.g., HILIC for polar compounds like Enalaprilat) can be effective[13][17].
-
Expert Insight: To diagnose ion suppression, perform a post-column infusion experiment. Infuse a constant flow of Enalaprilat solution post-column while injecting an extracted blank plasma sample. A dip in the signal at the retention time of your analyte confirms the presence of co-eluting, suppressing agents[13].
-
-
Inconsistent Sample Preparation: Manual sample preparation steps, especially liquid transfers and mixing, can introduce significant variability.
-
Action: Ensure all pipettes are calibrated. Vortex samples thoroughly at each stage (e.g., after adding IS, after precipitation). If using SPE, ensure a consistent flow rate through the cartridges, as this affects binding, washing, and elution efficiency.
-
-
Sample Carryover: If a high concentration sample is followed by a low one, residual analyte from the first injection can adsorb onto surfaces in the autosampler or column and elute during the next run, artificially inflating the signal of the low sample[18].
-
Action: Optimize the autosampler wash procedure. Use a wash solvent with a higher organic content than your mobile phase. Injecting blank samples after the highest calibrator can confirm if carryover is occurring[1].
-
Workflow for Troubleshooting Poor Sensitivity
The following diagram outlines a logical workflow for diagnosing and resolving sensitivity issues in your Enalaprilat assay.
Caption: A logical workflow for diagnosing sensitivity issues.
Frequently Asked Questions (FAQs)
-
Q1: Why is a stable isotope-labeled (deuterated) internal standard like Enalaprilat-d5 considered the gold standard? A stable isotope-labeled internal standard (SIL-IS) is the preferred choice in quantitative LC-MS/MS because its physicochemical properties are nearly identical to the analyte[12]. Enalaprilat-d5 will co-elute with Enalaprilat and experience the same degree of ion suppression or enhancement, and it will behave similarly during extraction. This allows it to accurately correct for variations in sample preparation and matrix effects, leading to higher accuracy and precision[19][20][21].
-
Q2: What are the typical MRM transitions for Enalaprilat and Enalaprilat-d5? Based on published literature, common protonated precursor → product ion transitions in positive ion mode are:
-
Q3: What is the most effective sample preparation technique for removing matrix interferences for Enalaprilat from plasma? For achieving the highest sensitivity, Solid-Phase Extraction (SPE) is generally superior to Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE)[1][16]. SPE can more effectively remove phospholipids and salts, which are primary sources of ion suppression[13]. C18 or polymer-based SPE cartridges are commonly used[1][24]. An effective SPE protocol involves conditioning, loading the acidified sample, washing away interferences, and eluting the analyte with a solvent mixture[7][25].
-
Q4: How does ion suppression work at a molecular level? Ion suppression occurs in the electrospray ionization (ESI) source. The analyte and co-eluting matrix components compete for access to the droplet surface during solvent evaporation and for the available charge. If matrix components have a higher surface affinity or ionization efficiency, they can reduce the number of gas-phase ions formed from the analyte, thereby suppressing its signal in the mass spectrometer[15][16].
Visualizing Ion Suppression
The diagram below illustrates how matrix components can interfere with analyte ionization.
Caption: The mechanism of ion suppression in the ESI source.
Key Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Enalaprilat from Plasma
This protocol is a synthesized example based on common practices and should be optimized for your specific application.[1][7][25]
-
Sample Pre-treatment: To 200 µL of plasma sample, add 10 µL of Enalaprilat-d5 working solution. Add 4 µL of formic acid to acidify the sample. Vortex for 30 seconds[7].
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of Milli-Q water[1]. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge and allow it to flow through under gravity or gentle vacuum[25].
-
Washing: Wash the cartridge with 1 mL of 1% formic acid in water to remove salts and polar interferences. Follow with a wash of 1 mL of Milli-Q water[1].
-
Elution: Elute the Enalaprilat and Enalaprilat-d5 from the cartridge using 1 mL of a 1-2% ammonia solution in methanol[1][25]. The basic modifier ensures the acidic analytes are deprotonated and readily elute.
-
Dry Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-45°C[1]. Reconstitute the residue in 200 µL of a mobile phase-like solution (e.g., 90:10 v/v water/methanol)[25]. Vortex and transfer to an autosampler vial.
Protocol 2: LC-MS/MS Parameter Optimization
This table provides a starting point for method development, with parameters gathered from various validated methods.
| Parameter | Typical Setting | Rationale & Expert Insight |
| LC Column | C18, e.g., 50-150 mm x 2.1-4.6 mm, <5 µm | A C18 column provides good reversed-phase retention for Enalaprilat. Shorter columns can reduce run times, but may sacrifice resolution from matrix components[1][2][3]. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier helps to protonate Enalaprilat, improving peak shape and promoting ionization in positive ESI mode[2][3]. |
| Mobile Phase B | Acetonitrile or Methanol (with 0.1% Formic Acid) | Acetonitrile often provides sharper peaks and lower backpressure compared to methanol. |
| Flow Rate | 0.5 - 0.8 mL/min | The flow rate should be optimized for the column dimensions to achieve the best separation efficiency[1][2]. |
| Gradient | Start at low %B (e.g., 5-10%), ramp up to elute Enalaprilat, then a high %B wash | A gradient is essential to separate Enalaprilat from early-eluting polar matrix components and then clean the column of late-eluting non-polar compounds[2]. |
| Injection Volume | 10 - 20 µL | This volume can be adjusted. Larger volumes may increase sensitivity but can also worsen peak shape if the reconstitution solvent is too strong[1][3]. |
| Ionization Mode | ESI Positive | Enalaprilat contains secondary amine functionalities that readily accept a proton[1][2]. |
| Ion Spray Voltage | ~5500 V | This high voltage is necessary to create a stable electrospray. It should be optimized for signal stability and intensity[1]. |
| Source Temperature | ~550 °C | The temperature aids in the desolvation of mobile phase droplets to release gas-phase analyte ions[1]. |
| MRM Transitions | Enalaprilat: 349 → 206; Enalaprilat-d5: 354 → 211 | These are the most commonly reported and robust transitions for quantification[1][2]. |
| Dwell Time | ~200 msec | This ensures enough data points are collected across each chromatographic peak for accurate integration without sacrificing sensitivity[2]. |
References
- BenchChem. (n.d.). Application Note: Solid-Phase Extraction Protocol for the Quantification of Enalaprilat N-Glucuronide in Human Plasma.
- Rao, S., & Chakka, G. (2019). Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Enalapril and Enalaprilat in Human Plasma. OMICS International.
- Ghosh, C., et al. (n.d.). LC–MS/MS Assay for Quantitation of Enalapril and Enalaprilat in Plasma for Bioequivalence Study in Indian Subjects. Taylor & Francis Online.
- Thermo Fisher Scientific. (n.d.). LC-MS/MS Method for the Determination of Enalapril and Enalaprilat from Human Plasma using SOLA.
- Ji, Q. C., et al. (2003). Simultaneous quantitation of enalapril and enalaprilat in human plasma by 96-well solid-phase extraction and liquid chromatography/tandem mass spectrometry. PubMed.
- Thermo Fisher Scientific. (n.d.). LC–MS-MS Method for the Determination of Enalapril and Enalaprilat fro Human Plasma Using SOLA. LCGC International.
- Liu, G., et al. (n.d.). [Solid phase extraction and high performance liquid chromatographic determination of enalapril in human plasma]. PubMed.
- MedchemExpress. (n.d.). Enalaprilat-d5 (MK-422 d5).
- Al-Asmari, A. A., et al. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH.
- MedchemExpress. (n.d.). Enalaprilat-d5 sodium (MK-422-d5 sodium).
- BenchChem. (n.d.). Optimizing Enalapril Bioanalysis: A Guide to Internal Standard Selection and Concentration.
- Ghosh, C., et al. (2017). LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects. PubMed Central.
- El-Gendy, A., et al. (n.d.). Validated LC-MS/MS method for the simultaneous determination of enalapril maleate, nitrendipine, hydrochlorothiazide, and their major metabolites in human plasma. PubMed.
- Semantic Scholar. (2018). Liquid chromatography–tandem mass spectrometry (LC-MS) method for the assignment of enalapril and enalaprilat in human plasma.
- Cayman Chemical. (n.d.). Enalapril-d5 (maleate).
- ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories.
- Singh, V., et al. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central.
- Element Lab Solutions. (n.d.). Optimising-LC-MS-sensitivity.
- SciELO. (n.d.). Chemical stability of enalapril maleate drug substance and tablets by a stability-indicating liquid chromatographic method.
- Scribd. (2025). LSMSMS troubleshooting.
- ResearchGate. (n.d.). Matrix effect of enalapril and enalaprilat calculated from six different source of human plasma.
- ResearchGate. (2025). (PDF) Chemical stability of enalapril maleate drug substance and tablets by a stability-indicating liquid chromatographic method.
- Chromatography Online. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.
- ResearchGate. (n.d.). Stability of enalapril under different storage conditions (n = 6).
- Veeprho. (n.d.). Enalaprilat-D5 (Na Salt) | CAS 1356922-29-6.
- PubMed. (n.d.). Stability of enalapril maleate in three extemporaneously prepared oral liquids.
- PMC - NIH. (n.d.). Effect of Stearic Acid on Enalapril Stability and Dissolution from Multiparticulate Solid Dosage Forms.
- BenchChem. (n.d.). Technical Support Center: Minimizing Ion Suppression for Enalaprilat N-Glucuronide in LC-MS.
- ResearchGate. (2016). Determination of Enalapril and Enalaprilat in human K2-EDTA plasma by a new HILIC MS/MS method.
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Technical Support Center: A Scientist's Guide to Minimizing Ion Suppression for Enalaprilat-d5 Sodium Salt
Introduction: Welcome to the technical support guide for the analysis of Enalaprilat-d5 Sodium Salt. Enalaprilat, the active metabolite of the antihypertensive drug Enalapril, is a key analyte in pharmacokinetic and bioequivalence studies.[1] Its deuterated form, Enalaprilat-d5, serves as the ideal stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
However, the accuracy and sensitivity of these assays can be significantly compromised by a phenomenon known as ion suppression.[2] This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to understand, diagnose, and strategically minimize ion suppression. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to develop robust and reliable bioanalytical methods.
Section 1: Understanding the "Matrix Effect" and Ion Suppression
This section addresses the fundamental principles of ion suppression, a specific type of matrix effect that is a primary challenge in LC-MS/MS bioanalysis.[3]
Q1: What is the matrix effect and how does it relate to ion suppression?
A: The "matrix" refers to all components in a biological sample apart from the analyte of interest (in this case, Enalaprilat).[4] This includes endogenous substances like phospholipids, salts, proteins, and metabolites.[3][5] The matrix effect is the alteration of the analyte's response caused by these co-eluting components.[6] This can manifest as either ion enhancement (a less common increase in signal) or, more frequently, ion suppression , which is a reduction in the ionization efficiency of the analyte, leading to a decreased signal.[5]
Q2: What is the specific mechanism of ion suppression in an Electrospray Ionization (ESI) source?
A: In ESI, the analyte must be converted from a liquid phase to a gas-phase ion to be detected by the mass spectrometer. Ion suppression occurs when co-eluting matrix components interfere with this process. The primary mechanisms include:
-
Competition for Ionization: The ESI process generates a finite number of charges within the spray plume. High concentrations of co-eluting matrix components can outcompete the analyte for these charges, leaving fewer available for the analyte and thus reducing its signal.[4]
-
Alteration of Droplet Properties: Interfering compounds can increase the viscosity and surface tension of the ESI droplets.[2] This hinders solvent evaporation, which is a critical step for concentrating the charge on the analyte and facilitating its transition into the gas phase.
-
Co-precipitation: Non-volatile matrix components, like salts, can cause the analyte to precipitate out of the droplet as it shrinks, preventing it from ever becoming a gas-phase ion.[2]
Q3: Why is a polar compound like Enalaprilat particularly susceptible to ion suppression?
A: Enalaprilat is a polar, dicarboxylic acid. In typical reversed-phase liquid chromatography (RPLC), polar compounds elute early in the chromatogram. This early elution window is often heavily contaminated with other polar endogenous matrix components, most notably salts and glycerophosphocholines (a class of phospholipids).[7][8] This direct co-elution with high-concentration interferences makes Enalaprilat highly vulnerable to competitive ionization and the other suppression mechanisms described above.
Caption: Mechanism of Ion Suppression in an ESI Source.
Section 2: Diagnosis and Quantification of Ion Suppression
Before you can solve the problem, you must confirm its existence and understand its magnitude. This section provides validated protocols for diagnosing and quantifying ion suppression.
Q1: What are the common symptoms of ion suppression in my data?
A: The tell-tale signs of underlying ion suppression often appear as poor data quality, even if the chromatograms look acceptable at first glance.[9] Key symptoms include:
-
Poor reproducibility of analyte peak areas or heights between injections, especially between different biological samples.
-
Inaccurate quantification , leading to high %CV (coefficient of variation) for quality control (QC) samples.
-
Low or inconsistent sensitivity , particularly a failure to reliably meet the lower limit of quantitation (LLOQ).
-
Non-linear calibration curves , especially at lower concentrations.
Q2: How can I definitively identify the location of ion suppression in my chromatogram?
A: The gold-standard method is a post-column infusion experiment . This technique allows you to visualize the exact retention time windows where co-eluting matrix components are causing suppression.[8][10][11]
Experimental Protocol: Identifying Ion Suppression using Post-Column Infusion
Objective: To create a "suppression profile" of a blank matrix extract to identify regions of ion suppression.
Methodology:
-
Prepare Analyte Solution: Create a solution of your analyte (Enalaprilat) in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a strong, stable signal (e.g., 100 ng/mL).
-
Set Up Infusion: Use a syringe pump to deliver this analyte solution at a constant, low flow rate (e.g., 5-10 µL/min) into the LC flow stream. A 'T' connector is used to introduce the solution between the analytical column and the mass spectrometer's ion source.
-
Establish a Stable Baseline: Start the LC gradient without an injection and begin the infusion. Allow the analyte signal in the MS to stabilize, creating a consistent, elevated baseline.
-
Inject Blank Matrix: Inject a blank matrix sample (e.g., plasma) that has been processed using your standard sample preparation method.
-
Monitor the Signal: Acquire data for the analyte's MRM transition. A significant dip in the stable baseline signal indicates a region where matrix components are eluting and causing ion suppression.[8][10] A peak or rise indicates ion enhancement.
Q3: How do I quantify the degree of ion suppression affecting my analyte?
A: To put a number to the suppression, you can perform a post-extraction spike experiment to calculate the Matrix Factor (MF). This directly compares the analyte response in the presence and absence of the matrix.[7][10]
Experimental Protocol: Quantifying Ion Suppression with a Post-Extraction Spike
Objective: To calculate the Matrix Factor (MF) and determine the percentage of ion suppression.
Methodology:
-
Prepare Set A (Analyte in Neat Solution): Prepare a standard solution of Enalaprilat in a clean solvent that mimics the final sample extract composition (e.g., mobile phase). Analyze this to get Peak Area A .
-
Prepare Set B (Post-Extraction Spiked Sample): Take at least six different lots of blank biological matrix and process them using your sample preparation procedure. After the final step (e.g., evaporation and reconstitution), spike the clean extract with the analyte at the same final concentration as in Set A. Analyze these samples to get Peak Area B .
-
Calculate the Matrix Factor (MF):
-
MF = (Mean Peak Area B) / (Mean Peak Area A)
-
-
Calculate Percent Ion Suppression:
-
% Suppression = (1 - MF) * 100
-
| Matrix Factor (MF) Value | Interpretation |
| MF = 1.0 | No matrix effect. The response in the matrix is identical to the response in a clean solvent. |
| MF < 1.0 | Ion Suppression. The analyte's response is reduced by the presence of matrix components. For example, an MF of 0.4 indicates 60% ion suppression. |
| MF > 1.0 | Ion Enhancement. The analyte's response is increased by the presence of matrix components. |
Table based on principles from regulatory guidance and scientific literature.[3][7]
Caption: A workflow for the systematic diagnosis of ion suppression.
Section 3: A Multi-Pronged Approach to Minimizing Ion Suppression
There is no single "magic bullet" for ion suppression. The most robust methods employ a combination of strategies. This section details a hierarchical approach, starting with compensation and moving through elimination techniques.
Part 3A: The Critical Role of the Internal Standard (Enalaprilat-d5)
Q: How does using Enalaprilat-d5, a stable isotope-labeled internal standard (SIL-IS), help if it doesn't eliminate ion suppression?
A: This is a crucial point of understanding. A SIL-IS does not eliminate ion suppression; it compensates for it.[4][7] Because Enalaprilat-d5 is chemically identical to Enalaprilat (differing only in isotopic mass), it has the same physicochemical properties. This means it will co-elute perfectly with the analyte and be affected by matrix interferences in the exact same way.
If a matrix component suppresses the Enalaprilat signal by 30%, it will also suppress the Enalaprilat-d5 signal by 30%. When the instrument calculates the ratio of the analyte peak area to the IS peak area, this suppression effect is mathematically cancelled out. This provides an accurate and precise quantification even in the presence of variable, sample-to-sample matrix effects.[3] This is the most effective way to ensure data integrity when some level of ion suppression is unavoidable.
Part 3B: Strategic Sample Preparation
Improving sample cleanup is the most effective way to physically remove interfering components before they can enter the LC-MS system.[12]
Q: My current protein precipitation (PPT) protocol is giving inconsistent results. Why, and what is a better alternative?
A: Protein precipitation is a simple and fast technique, but it is often insufficient for comprehensive cleanup.[13] While it removes most large proteins, it leaves behind many smaller, highly problematic matrix components, especially phospholipids.[2][7] Phospholipids are a major cause of ion suppression and can also shorten the lifespan of your analytical column.[14]
For a polar analyte like Enalaprilat, more rigorous techniques are highly recommended:
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. It can be effective but requires significant method development to optimize solvents and pH.[12][15]
-
Solid-Phase Extraction (SPE): This is often the most effective and reproducible technique.[4][15] SPE uses a solid sorbent to selectively retain the analyte while matrix interferences are washed away. For polar compounds like Enalaprilat, mixed-mode or polymeric SPE sorbents can provide excellent retention and cleanup.[7]
| Technique | Pros | Cons | Effectiveness vs. Phospholipids |
| Protein Precipitation (PPT) | Fast, simple, inexpensive. | Non-selective, poor removal of phospholipids and salts.[13] | Poor |
| Liquid-Liquid Extraction (LLE) | Good at removing salts and some proteins. | Can be labor-intensive, requires solvent optimization. | Moderate |
| Solid-Phase Extraction (SPE) | Highly selective, excellent removal of interferences, automatable.[12] | Higher cost, requires method development. | Excellent |
| Phospholipid Depletion Plates | Specifically targets phospholipids, can be combined with PPT.[14][16] | Adds a step and cost to the workflow. | Excellent |
Experimental Protocol: Example Solid-Phase Extraction (SPE) for Enalaprilat
Objective: To extract Enalaprilat from plasma while removing proteins, salts, and phospholipids. (This is a representative protocol and must be optimized for your specific application).
Materials: Mixed-mode Cation Exchange SPE cartridge (e.g., Oasis MCX).
Methodology:
-
Pre-treat Sample: To 200 µL of plasma, add 20 µL of Enalaprilat-d5 IS solution and 200 µL of 4% phosphoric acid in water. Vortex to mix. This step precipitates proteins and adjusts the pH to ensure the analyte is charged for retention on the sorbent.
-
Condition Cartridge: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water. Do not let the sorbent go dry.
-
Load Sample: Load the pre-treated sample onto the cartridge.
-
Wash 1 (Remove Polar Interferences): Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Wash 2 (Remove Lipids/Phospholipids): Wash the cartridge with 1 mL of methanol.
-
Elute Analyte: Elute Enalaprilat and its IS with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the analyte, releasing it from the sorbent.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in a suitable mobile phase for injection.
Part 3C: Chromatographic Optimization
Q: How can I adjust my LC method to avoid suppression zones?
A: Your post-column infusion experiment is your map. If it shows a significant suppression zone, you can adjust your chromatographic method to move the Enalaprilat peak away from it.[2]
-
Modify the Gradient: Alter the slope of your organic gradient. A shallower gradient can increase the separation between your analyte and the interfering peaks.
-
Change Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and may shift the elution order of the analyte and interferences.[17]
-
Increase Resolution: Using a column with smaller particles (as in UPLC) provides higher chromatographic efficiency, leading to sharper peaks and better resolution from interferences, thereby reducing the chances of co-elution.[18]
Part 3D: Mass Spectrometer Source Optimization
Q: Are there any MS source changes that can help?
A: While sample prep and chromatography are more effective, source optimization can provide some benefit.
-
Consider APCI: Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique and is generally less susceptible to matrix effects than the liquid-phase ESI process.[9][15][19] If Enalaprilat is amenable to APCI, this could be a robust alternative.
-
Switch Ionization Mode: Fewer compounds are readily ionizable in negative ESI mode compared to positive mode. If your analyte has a good response in negative mode, switching may eliminate the specific interference that is causing suppression in positive mode.[2]
Caption: Decision tree for selecting an ion suppression mitigation strategy.
References
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Biochemistry. Retrieved from [Link]
-
Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis? Retrieved from [Link]
-
Furey, A., et al. (2013). Ion suppression; A critical review on causes, evaluation, prevention and applications. Talanta, 115, 104-122. Retrieved from [Link]
-
Xie, S., & Xu, Y. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Expert Opinion on Drug Metabolism & Toxicology, 17(1), 1-3. Retrieved from [Link]
-
Spectroscopy Online. (2010). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Retrieved from [Link]
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Bioanalysis Zone. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples? Retrieved from [Link]
-
Quora. (n.d.). What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation? Retrieved from [Link]
-
LCGC International. (2019). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]
-
International Journal of MediPharm Research. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. Retrieved from [Link]
-
LCGC International. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]
-
AMS Bio. (n.d.). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]
-
PubMed. (2023). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. Retrieved from [Link]
-
Scribd. (n.d.). Ion Suppression in LC–MS–MS Analysis. Retrieved from [Link]
-
PubMed. (2015). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis. Retrieved from [Link]
-
ResearchGate. (2018). Do you know ways to remove the ionic supresion? Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved from [Link]
-
ZefSci. (n.d.). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2015). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Retrieved from [Link]
-
YouTube. (2024). Troubleshooting ion suppression in LC–MS analysis. Retrieved from [Link]
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Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2017). LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects. Retrieved from [Link]
-
Taylor & Francis Online. (2017). LC–MS/MS Assay for Quantitation of Enalapril and Enalaprilat in Plasma for Bioequivalence Study in Indian Subjects. Retrieved from [Link]
-
Net-Com. (n.d.). Understanding Ion Suppression in LC-MS Analysis. Retrieved from [Link]
-
Waters. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Retrieved from [Link]
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Metware Biotechnology. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]
-
Chromatography Online. (2020). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. Retrieved from [Link]
-
ResearchGate. (2012). Simultaneous Determination of Enalapril and Hydrochlorothiazide in Pharmaceutical Preparations Using Microemulsion Liquid Chromatography. Retrieved from [Link]
-
OMICS International. (2019). Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Enalapril and Enalaprilat in Human Plasma. Retrieved from [Link]
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stability of Enalaprilat-d5 in plasma samples at -80°C
Introduction: The Critical Role of Internal Standard Stability
Enalaprilat is the active dicarboxylic acid metabolite of the prodrug enalapril, a widely used angiotensin-converting enzyme (ACE) inhibitor. Accurate quantification of enalaprilat in plasma is fundamental to pharmacokinetic and bioequivalence studies. Enalaprilat-d5, a stable isotope-labeled (SIL) analog, is the preferred internal standard (IS) for mass spectrometry-based assays due to its near-identical chemical properties and chromatographic behavior to the analyte.
The foundational assumption of using an SIL-IS is that it behaves identically to the analyte during sample preparation, extraction, and analysis, thus correcting for variability. This assumption holds true only if the IS itself is stable in the biological matrix under the specified storage conditions. This guide provides a comprehensive technical overview, frequently asked questions, and troubleshooting protocols to ensure the integrity of your bioanalytical data when using enalaprilat-d5.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary stability concerns for enalaprilat and enalaprilat-d5 in plasma, even at -80°C?
While storage at -80°C is the industry standard for minimizing biochemical activity, it does not entirely halt chemical degradation. The primary concerns are:
-
Residual Enzymatic Activity: Plasma contains a host of esterases and other enzymes. Improper or slow freezing can allow for residual enzymatic activity that may degrade the analyte or IS.
-
pH Shifts in Microenvironments: As plasma freezes, solutes can concentrate in unfrozen water pockets, leading to localized pH shifts that could potentially accelerate hydrolysis or other chemical transformations over long periods.
-
Analyte Adsorption: Enalaprilat, being a polar dicarboxylic acid, may be prone to non-specific binding to proteins or lipids in the plasma matrix, or to the surface of storage vials, which can become more pronounced over time.
-
Conversion from Prodrug: A critical confounding factor in enalapril studies is the ex vivo conversion of the enalapril prodrug to enalaprilat. This is primarily an issue for pre-storage sample handling but underscores the need for rapid processing and effective enzymatic inhibition (e.g., using fluoride-containing anticoagulants). While this does not directly degrade enalaprilat-d5, it can artificially inflate the concentration of the analyte, compromising the analyte-to-IS ratio.
For these reasons, the stability of both the analyte and the internal standard must be empirically proven under the exact conditions used for study samples, as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA).
Q2: My internal standard (enalaprilat-d5) response is highly variable across a single analytical run. Is this a long-term stability issue?
It is unlikely that long-term storage instability at -80°C would manifest as variability within a single analytical run. Long-term degradation would typically present as a consistent downward trend in IS response or analyte concentration across different storage durations. Variability within a single batch points towards issues with sample processing, extraction, or the analytical system itself.
Use the following troubleshooting workflow to diagnose the issue:
Caption: Workflow for long-term bioanalytical stability assessment.
4. Data Analysis and Interpretation:
-
For each time point (e.g., 30, 90, 180 days), calculate the mean concentration for both LQC and HQC stability samples.
-
Determine the percent deviation from the nominal concentration using the formula: % Deviation = [(Mean Measured Conc. - Nominal Conc.) / Nominal Conc.] * 100
-
Record the results in a clear tabular format.
Data Summary Example
Table 1: Example Long-Term Stability Data for Enalaprilat in Plasma at -80°C
| Time Point | QC Level | Nominal Conc. (ng/mL) | N | Mean Measured Conc. (ng/mL) | % Accuracy | % CV | % Deviation from Nominal | Status |
| Day 0 | LQC | 5.00 | 6 | 5.10 | 102.0% | 4.5% | +2.0% | Pass |
| HQC | 400.0 | 6 | 395.5 | 98.9% | 3.1% | -1.1% | Pass | |
| Day 90 | LQC | 5.00 | 6 | 4.85 | 97.0% | 5.2% | -3.0% | Pass |
| HQC | 400.0 | 6 | 408.2 | 102.1% | 2.8% | +2.1% | Pass | |
| Day 180 | LQC | 5.00 | 6 | 5.25 | 105.0% | 6.1% | +5.0% | Pass |
| HQC | 400.0 | 6 | 389.9 | 97.5% | 4.0% | -2.5% | Pass | |
| Day 365 | LQC | 5.00 | 6 | 4.78 | 95.6% | 7.3% | -4.4% | Pass |
| HQC | 400.0 | 6 | 411.3 | 102.8% | 3.5% | +2.8% | Pass |
This table demonstrates that enalaprilat is stable for at least 365 days at -80°C. The stability of enalaprilat-d5 is implicitly confirmed by the consistent performance of the assay, where the IS response should remain steady and the calibration curves meet acceptance criteria at each time point.
References
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018). [Link]
dealing with isotopic interference in Enalaprilat-d5 analysis
Welcome to the technical support resource for researchers utilizing Enalaprilat-d5 as an internal standard in quantitative mass spectrometry assays. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the common but critical challenge of isotopic interference. This guide is structured to move from foundational concepts to practical troubleshooting, ensuring the accuracy and integrity of your bioanalytical data.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles underlying the use of deuterated standards and the nature of isotopic interference.
Q1: What is a deuterated internal standard, and why is Enalaprilat-d5 preferred for Enalaprilat analysis?
A deuterated internal standard (IS) is a version of your analyte—in this case, Enalaprilat—where several hydrogen atoms have been replaced with deuterium, a stable heavy isotope of hydrogen.[1] Enalaprilat-d5 is considered the "gold standard" for the quantitative analysis of Enalaprilat via Liquid Chromatography-Mass Spectrometry (LC-MS) for several key reasons:
-
Physicochemical Similarity : It is chemically almost identical to the native Enalaprilat. This means it behaves similarly during sample extraction, chromatography, and ionization.[2][3] This co-elution is critical for correcting variations in sample preparation, matrix effects, and instrument response, which can cause ion suppression or enhancement.[4]
-
Mass Differentiation : The mass difference of +5 Da allows the mass spectrometer to easily distinguish the internal standard from the analyte, which is essential for simultaneous detection and quantification.[5]
Q2: What exactly is isotopic interference or "crosstalk" in the context of my Enalaprilat-d5 assay?
Isotopic interference, or crosstalk, is a phenomenon where the signal from the internal standard contributes to the signal of the analyte, or vice versa.[6] In this specific case, the most common issue is the contribution of the Enalaprilat-d5 signal to the Enalaprilat channel. This occurs because a small fraction of the Enalaprilat-d5 molecules can register at the same mass-to-charge ratio (m/z) as Enalaprilat due to the natural abundance of heavy isotopes like Carbon-13 (¹³C).
Q3: Why is this interference a problem for my quantitative analysis?
This interference can artificially inflate the measured concentration of Enalaprilat, particularly at the lower end of the calibration curve. If not accounted for, it leads to:
-
Inaccurate Low-Level Quantification : The Lower Limit of Quantification (LLOQ) may be compromised, as the background signal from the IS can be mistaken for a low concentration of the analyte.[7]
-
Reduced Assay Sensitivity : The ability to detect very small amounts of Enalaprilat is diminished.
Q4: What are the primary causes of this interference?
There are two main sources of isotopic interference:
-
Incomplete Deuteration of the Internal Standard : The synthesis of Enalaprilat-d5 is never 100% perfect. The final product inevitably contains a small amount of unlabeled (d0) Enalaprilat or partially labeled variants (d1, d2, etc.).[7] This unlabeled analyte is a direct contaminant and will respond in the analyte's Multiple Reaction Monitoring (MRM) channel.
-
Natural Isotopic Abundance : All organic molecules contain a certain percentage of naturally occurring heavy isotopes, primarily ¹³C (~1.1%).[8] For a molecule like Enalaprilat-d5, there is a statistical probability that it contains one or more ¹³C atoms. This can create an "isotopologue" (a molecule differing only in its isotopic composition) that has a mass overlapping with the target analyte, causing interference.
Troubleshooting Guide: Isolating and Managing Isotopic Interference
This section provides practical steps to identify, quantify, and mitigate isotopic crosstalk in your Enalaprilat-d5 assay.
Problem: I see a significant peak in my Enalaprilat MRM channel when I analyze a "zero sample" (a blank matrix sample spiked only with Enalaprilat-d5). What is happening?
Causality: This is the most direct evidence of isotopic interference. The signal you are observing is not from the analyte but is a contribution from your deuterated internal standard. This "crosstalk" means that a portion of the IS is being detected by the mass spectrometer settings configured for the unlabeled Enalaprilat.
The diagram below illustrates how natural isotopic abundance in the internal standard can lead to this interference.
Caption: The Origin of Isotopic Interference from Enalaprilat-d5.
Solution: The first step is to quantify this interference. You must determine the percentage of the Enalaprilat-d5 signal that is crossing over into the Enalaprilat channel. This is a critical parameter for method validation.
Problem: How do I accurately measure and correct for this isotopic interference?
Causality: To correct for interference, you must first measure its magnitude precisely. This is achieved by analyzing a high-concentration solution of the Enalaprilat-d5 standard by itself and observing the response in both the analyte and internal standard MRM channels.
Solution: Follow this protocol to determine the percent contribution.
-
Prepare a High-Concentration IS Solution: Prepare a solution of Enalaprilat-d5 in your final mobile phase or reconstitution solvent at a concentration equivalent to what is used in your assay (e.g., the concentration used to spike your samples).
-
Instrument Setup:
-
Analysis:
-
Inject the high-concentration IS solution multiple times (n=5 or 6) to get a precise measurement.
-
Ensure the peak observed in the Enalaprilat-d5 channel is on-scale and not saturating the detector.
-
-
Data Processing:
-
Integrate the peak area for the signal observed in the Enalaprilat MRM channel (this is the interference).
-
Integrate the peak area for the signal observed in the Enalaprilat-d5 MRM channel .
-
Calculate the percent contribution using the following formula:
% Contribution = (Mean Peak Area in Analyte Channel / Mean Peak Area in IS Channel) * 100
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Enalaprilat | 349.1 | 206.1 |
| Enalaprilat-d5 | 354.2 | 211.2 |
Note: These values are typical; optimal transitions should be determined empirically on your specific instrument.[9]
Example Calculation:
| Injection | Peak Area (Analyte Channel) | Peak Area (IS Channel) |
| 1 | 4,510 | 9,980,000 |
| 2 | 4,490 | 9,950,000 |
| 3 | 4,550 | 10,010,000 |
| Mean | 4,517 | 9,980,000 |
| % Contribution | \multicolumn{2}{ | c |
This calculated percentage can sometimes be used in advanced processing software to mathematically subtract the contribution from the measured analyte response, though it is often preferable to ensure the contribution is acceptably low.
Problem: What are the acceptable limits for isotopic interference from my Enalaprilat-d5 internal standard?
Causality: Regulatory bodies and best practices in bioanalysis set limits on interference to ensure data integrity, especially at the lower end of the calibration range.[11] The impact of a fixed percentage of crosstalk is most pronounced at the LLOQ, where the analyte signal is weakest.
Solution: The generally accepted industry standard is that the response from interference in a zero sample (blank matrix + IS) should be less than 20% of the mean response of the LLOQ samples .[7]
The workflow below outlines the troubleshooting process for evaluating and addressing interference.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. omicsonline.org [omicsonline.org]
- 10. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Chromatographic Separation of Enalapril and Enalaprilat-d5
Welcome to the technical support center for the chromatographic analysis of Enalapril and its deuterated internal standard, Enalaprilat-d5. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Here, we move beyond simple protocols to explain the underlying scientific principles, empowering you to troubleshoot effectively and ensure the integrity of your results.
Baseline LC-MS/MS Methodology
A robust starting point is crucial for any analytical method. The following protocol is a validated baseline for the simultaneous quantification of Enalapril and Enalaprilat in biological matrices, serving as a reference for the troubleshooting guide.
| Parameter | Recommended Condition | Rationale & Notes |
| LC Column | C18, 50 x 2.1 mm, <3 µm | A standard C18 column provides the necessary reversed-phase retention for both analytes. Shorter columns with smaller particles offer faster run times and better efficiency.[1][2] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase is critical. Enalapril has pKa values of 3.0 and 5.4[3][4], so a low pH (~2.7-3.0) ensures the analytes are in a consistent, protonated state, which dramatically improves peak shape by minimizing interactions with residual silanols on the column packing.[5][6][7] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier providing good elution strength for these compounds.[5][6][8] |
| Flow Rate | 0.4 - 0.6 mL/min | This flow rate is suitable for 2.1 mm ID columns and balances analysis speed with system pressure. |
| Gradient Program | Start at 5-10% B, ramp to 70-90% B | A gradient is typically necessary to elute Enalapril (more hydrophobic) and Enalaprilat (more polar) with good peak shape in a reasonable time. |
| Injection Volume | 2 - 10 µL | Keep injection volume low to prevent peak distortion and column overload. |
| MS Detection | ESI+, Multiple Reaction Monitoring (MRM) | Electrospray ionization in positive mode (ESI+) is highly sensitive for these compounds.[8] |
| MRM Transitions | Enalapril: m/z 377.1 → 234.1[8][9]Enalaprilat-d5: m/z 354.2 → 211.2[8] | These transitions are specific and provide excellent sensitivity for quantification. |
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format.
Q1: Why are my peaks for Enalapril and/or Enalaprilat-d5 tailing or showing poor shape?
Peak tailing is the most common issue for these analytes and is almost always related to unwanted secondary interactions on the column or improper mobile phase conditions.
Immediate Checks:
-
Mobile Phase pH: Confirm that the pH of your aqueous mobile phase (and organic, if applicable) is low, ideally between 2.5 and 3.0. Enalapril contains multiple ionizable groups, and maintaining a low pH suppresses the ionization of acidic silanol groups on the silica-based column packing, which can otherwise interact with the protonated analyte molecules, causing tailing.[7]
-
Column Health: An aging column, especially one used with aggressive mobile phases or poorly prepared samples, can exhibit increased peak tailing. If the problem persists with a fresh mobile phase, try replacing the column with a new one of the same type.
In-Depth Solutions:
-
Silanol Interactions: The primary cause of tailing for basic compounds like Enalapril on reversed-phase columns is interaction with acidic silanol groups on the silica surface.[7]
-
Solution A: Lower pH: As mentioned, using a mobile phase with a low pH (e.g., 0.1% formic acid) protonates the analytes and suppresses silanol activity.[5][6]
-
Solution B: End-Capped Column: Ensure you are using a high-quality, end-capped C18 column. End-capping neutralizes most of the residual silanol groups.
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak fronting or tailing.[10]
-
Solution: Dilute your sample or reduce the injection volume. Observe if the peak shape improves.
-
-
Extra-Column Volume: Excessive tubing length or dead volume in the connections between the injector, column, and detector can cause peak broadening and tailing.[11]
-
Solution: Ensure all fittings are properly connected (e.g., ferrules are seated correctly) and use tubing with the smallest appropriate internal diameter.
-
Q2: I'm seeing low sensitivity or a poor signal-to-noise ratio. How can I improve it?
Low sensitivity can stem from issues with sample preparation, chromatographic conditions, or the mass spectrometer settings.
Immediate Checks:
-
MS Source Cleanliness: A dirty ion source is a frequent cause of diminished signal. Perform routine cleaning as per the manufacturer's guidelines.
-
Sample Preparation: Inefficient extraction from the biological matrix (e.g., plasma) will lead to low recovery and thus low signal.
In-Depth Solutions:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of Enalapril and Enalaprilat in the MS source.[12][13]
-
Solution A: Improve Sample Cleanup: Transition from a simple protein precipitation method to a more selective technique like Solid-Phase Extraction (SPE) or liquid-liquid extraction (LLE). SPE, in particular, can provide much cleaner extracts.[1]
-
Solution B: Modify Chromatography: Adjust the gradient to better separate the analytes from the region where most matrix components elute (typically the void volume).
-
Solution C: Check Ionization Polarity: While positive mode is common, some studies have shown that negative polarity can sometimes reduce matrix effects for these compounds.[12]
-
-
Mobile Phase Additive: The choice and concentration of the acid in the mobile phase can impact ionization efficiency.
-
MS Parameter Optimization: Ensure the MRM parameters (collision energy, cone voltage, etc.) are optimized specifically for Enalapril and Enalaprilat-d5 on your instrument.
-
Solution: Perform a direct infusion of a standard solution for each analyte and use the instrument's auto-tune feature to find the optimal settings.
-
Q3: My retention times are shifting between injections. What is the cause?
Retention time instability compromises peak identification and integration, indicating a problem with the HPLC system's stability.
Immediate Checks:
-
System Leaks: Check all fittings for any signs of leaks, which would cause pressure fluctuations and shifting retention times.
-
Mobile Phase Preparation: Ensure mobile phases are prepared fresh and are properly degassed. Dissolved gas coming out of solution in the pump can cause inconsistent flow.
In-Depth Solutions:
-
Column Equilibration: Insufficient equilibration time between gradient runs is a common cause of retention time drift.
-
Solution: Ensure the column is fully re-equilibrated to the initial mobile phase conditions before each injection. A good rule of thumb is to allow 5-10 column volumes for equilibration.
-
-
Pump Performance: Inconsistent solvent delivery from the HPLC pump will lead directly to retention time variability.[16]
-
Solution: Check the pump's pressure ripple. A high ripple may indicate a need for maintenance, such as replacing pump seals or check valves.
-
-
Column Temperature: The viscosity of the mobile phase, and thus retention, is sensitive to temperature.
-
Solution: Use a column oven to maintain a constant, stable temperature (e.g., 40 °C). This provides more reproducible chromatography than operating at ambient temperature.
-
Frequently Asked Questions (FAQs)
Q: How do I choose the right column for this analysis?
A: A high-purity, silica-based, end-capped C18 column is the industry standard and the best starting point.[8][17][18] Look for columns with a particle size of 5 µm or less for better efficiency. For faster UPLC applications, sub-2 µm particle columns are ideal. The key is to choose a column known for good peak shape with basic compounds.
Q: What are the best practices for sample preparation in a plasma matrix?
A: The goal is to remove proteins and phospholipids, which interfere with the analysis.
-
Protein Precipitation (PPT): This is the simplest method, typically using cold acetonitrile. It's fast but can result in significant matrix effects.[2]
-
Solid-Phase Extraction (SPE): This is the preferred method for cleaner samples and reduced matrix effects.[1] Mixed-mode or polymeric SPE cartridges often provide the best results by using multiple retention mechanisms to isolate the analytes and wash away interferences.
Q: Why is a deuterated internal standard like Enalaprilat-d5 necessary?
A: An internal standard (IS) is critical for accurate and precise quantification in bioanalysis, especially with LC-MS/MS. A stable isotope-labeled (SIL) internal standard like Enalaprilat-d5 is ideal because it has nearly identical chemical and physical properties to the analyte (Enalaprilat). It will co-elute and experience the same extraction recovery and matrix effects.[8] Any signal suppression or enhancement caused by the matrix will affect both the analyte and the IS equally. By calculating the peak area ratio of the analyte to the IS, these variations are normalized, leading to highly reliable and reproducible quantitative results.
Q: Can I use an isocratic method instead of a gradient?
A: While possible, it is challenging. Enalapril is significantly more hydrophobic than its active metabolite, Enalaprilat.[3][19] An isocratic mobile phase strong enough to elute Enalapril in a reasonable time will likely cause Enalaprilat to elute too early, near the void volume, with poor retention and resolution from matrix interferences. A gradient method allows for the retention of Enalaprilat under weaker conditions and then ramps up the organic content to elute Enalapril, providing better overall chromatography for both compounds.[18]
References
-
IJISET. Method Development and Validation of Enalapril Maleate and Hydrochlorthiazide by RP-HPLC. Available from: [Link]
-
ResearchGate. (PDF) Development and validation of HPLC method for the simultaneous determination of enalapril maleate in present of their impurities: Application to tablet analysis. Available from: [Link]
-
National Center for Biotechnology Information. Enalapril. PubChem Compound Summary for CID 5388962. Available from: [Link]
-
SciSpace. Development and validation of hplc method for the simultaneous determination of enalapril maleate in present of their impurities. Available from: [Link]
-
PubMed. User-Friendly HPLC Method Development and Validation for Determination of Enalapril Maleate and Its Impurities in Enalapril Tablets. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. Development and Validation of RP-HPLC Method for Simultaneous Estimation of Enalapril Maleate and Amlodipine Besylate in Combined Dosage form. Available from: [Link]
-
National Center for Biotechnology Information. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC. Available from: [Link]
-
OMICS International. Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Enalapril and Enalaprilat in Human Plasma. Available from: [Link]
-
ResearchGate. Matrix effect of enalapril and enalaprilat calculated from six different source of human plasma. Available from: [Link]
-
Deranged Physiology. Enalapril. Available from: [Link]
-
Hindawi. A Liquid Chromatography-Tandem Mass Spectrometry Method for Evaluation of Two Brands of Enalapril 20 mg Tablets. Available from: [Link]
-
PubMed Central. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects. Available from: [Link]
-
PubMed. Validated LC-MS/MS method for the simultaneous determination of enalapril maleate, nitrendipine, hydrochlorothiazide, and their major metabolites in human plasma. Available from: [Link]
-
ResearchGate. (PDF) A Liquid Chromatography-Tandem Mass Spectrometry Method for Evaluation of Two Brands of Enalapril 20 mg Tablets in Healthy Human Volunteers. Available from: [Link]
-
National Center for Biotechnology Information. Enalaprilat. PubChem Compound Summary for CID 5462501. Available from: [Link]
-
ChemIDplus. Enalapril. Available from: [Link]
-
ResearchGate. Physicochemical and PK properties of enalapril and enalaprilat. Available from: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Matrix Effect in Bioanalysis: An Overview. Available from: [Link]
-
PubMed. Effect of the drug-matrix on the stability of enalapril maleate in tablet formulations. Available from: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Bioanalytical Method Validation Using Enalaprilat-d5
An In-Depth Technical Comparison for Robust and Reliable Quantification in Drug Development
In the landscape of pharmaceutical development, the rigorous validation of bioanalytical methods is a non-negotiable cornerstone for ensuring data integrity and, ultimately, patient safety. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive comparison of critical aspects of bioanalytical method validation, using the quantification of the active pharmaceutical ingredient (API) Enalapril and its metabolite Enalaprilat as a practical case study. We will delve into the rationale behind experimental choices, anchored in regulatory expectations from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), with a special focus on the pivotal role of the deuterated internal standard, Enalaprilat-d5.
The Lynchpin of Bioanalysis: The Internal Standard
The central principle of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the use of an internal standard (IS). The IS is a compound of known concentration added to all samples, calibrators, and quality controls (QCs) to correct for variability during sample processing and analysis.[1] The ideal IS is a stable isotope-labeled (SIL) version of the analyte, as it shares near-identical physicochemical properties, ensuring it behaves similarly during extraction and ionization.[1]
Enalaprilat-d5, a deuterium-labeled analog of Enalaprilat, serves as an exemplary internal standard. Its slightly higher mass allows for distinct detection by the mass spectrometer, while its chemical similarity to Enalaprilat ensures it effectively compensates for variations in sample preparation and matrix effects.[2][3][4] The use of a SIL IS is considered the gold standard for mitigating the impact of ion suppression or enhancement, a common challenge in bioanalysis.[5][6]
Chemical Structures
Caption: Relationship between Enalapril, its active metabolite Enalaprilat, and the deuterated internal standard.
A Comparative Analysis of Sample Preparation Techniques
The primary goal of sample preparation is to extract the analytes of interest from the biological matrix (e.g., plasma, urine) and remove interfering components. The choice of extraction technique significantly impacts method sensitivity, reproducibility, and throughput.
| Technique | Principle | Advantages | Disadvantages | Suitability for Enalapril/Enalaprilat |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins, followed by centrifugation.[7] | Simple, fast, and inexpensive. | Less clean extracts, higher potential for matrix effects. | Suitable for initial method development and high-throughput screening.[7] |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases (aqueous sample and organic solvent).[8] | Cleaner extracts than PPT, good for non-polar compounds.[9] | Labor-intensive, requires larger solvent volumes, can form emulsions.[8][10] | Can be effective, but may have lower recovery for the polar Enalaprilat.[10] |
| Solid-Phase Extraction (SPE) | Analytes in a liquid sample are adsorbed onto a solid sorbent, washed to remove interferences, and then eluted with a solvent.[9] | High selectivity, cleanest extracts, reduced matrix effects, and amenable to automation.[9][11] | More complex method development, higher cost per sample. | Recommended approach for achieving high sensitivity and reproducibility in regulated bioanalysis.[11][12][13] |
Expert Insight: While PPT is a rapid screening tool, the superior cleanup provided by SPE is crucial for minimizing matrix effects and ensuring the long-term robustness of the method, a key requirement for regulatory submissions.[14][15] For Enalapril and Enalaprilat, a reverse-phase SPE sorbent can effectively retain the analytes while allowing polar interferences to be washed away.[11]
Experimental Protocol: Solid-Phase Extraction (SPE)
-
Conditioning: Prime the SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water. This activates the sorbent.
-
Loading: Load the pre-treated plasma sample (e.g., 200 µL plasma diluted with 200 µL of 4% H3PO4 containing Enalaprilat-d5) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove hydrophilic impurities.
-
Elution: Elute Enalapril and Enalaprilat with 1 mL of a suitable organic solvent, such as methanol containing 2% ammonia.[12]
-
Dry Down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a mobile phase-compatible solution.
Caption: A typical Solid-Phase Extraction (SPE) workflow for bioanalytical sample preparation.
Core Validation Parameters: A Head-to-Head Comparison
According to regulatory guidelines from the FDA and EMA, a bioanalytical method must be validated to demonstrate its reliability for its intended purpose.[16][17][18][19] The following table compares the key validation parameters and their acceptance criteria.
| Parameter | Purpose | Acceptance Criteria (FDA/EMA) |
| Selectivity | To ensure that the method can differentiate the analytes and IS from endogenous matrix components. | No significant interfering peaks at the retention times of the analytes and IS in blank matrix from at least six different sources. |
| Linearity & Range | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibration standards should be within ±15% of the nominal value (±20% at the Lower Limit of Quantitation, LLOQ). |
| Accuracy & Precision | To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter in a series of measurements (precision). | For QC samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal values, and the precision (%CV) should not exceed 15%. For the LLOQ, these limits are ±20%.[20] |
| Recovery | To assess the efficiency of the extraction procedure. | While no specific acceptance criteria are mandated, recovery should be consistent, precise, and reproducible. |
| Matrix Effect | To evaluate the suppression or enhancement of analyte ionization by co-eluting matrix components.[14][15][21][22] | The coefficient of variation (%CV) of the IS-normalized matrix factor across at least six lots of matrix should not be greater than 15%. |
| Stability | To ensure the analyte is stable in the biological matrix under various storage and handling conditions.[20][23][24][25] | The mean concentration of stability samples should be within ±15% of the nominal concentration.[20] |
Trustworthiness through Self-Validation: The use of a stable isotope-labeled internal standard like Enalaprilat-d5 is a self-validating system. Because the IS and the analyte have nearly identical chemical properties, they are affected similarly by variations in extraction recovery and matrix effects.[2][3] By calculating the peak area ratio of the analyte to the IS, these variations are normalized, leading to more accurate and precise results.[5]
Stability: The Achilles' Heel of Bioanalysis
Ensuring analyte stability throughout the lifecycle of a sample, from collection to analysis, is critical for data reliability.[25] Stability must be rigorously evaluated under various conditions.
Types of Stability Evaluations
-
Freeze-Thaw Stability: Assesses the impact of repeated freezing and thawing cycles on analyte concentration.
-
Bench-Top Stability: Determines how long a sample can remain at room temperature before degradation occurs.
-
Long-Term Stability: Evaluates the stability of the analyte in the matrix when stored frozen for an extended period.[25]
-
Stock Solution Stability: Confirms the stability of the analyte and IS in their stock and working solutions.[25]
-
Post-Preparative Stability: Assesses the stability of the processed samples in the autosampler before injection.
Expert Insight: For compounds like Enalapril, which is a prodrug, it's crucial to also assess its stability and prevent its conversion to Enalaprilat ex vivo.[12] This may involve immediate centrifugation of blood samples at low temperatures and the use of esterase inhibitors. The stability of the active metabolite, Enalaprilat, must also be thoroughly investigated.[24]
Conclusion: A Framework for Robust Bioanalytical Method Validation
The validation of a bioanalytical method is a multifaceted process that requires a deep understanding of analytical chemistry, regulatory guidelines, and the specific properties of the analytes. By leveraging a stable isotope-labeled internal standard like Enalaprilat-d5 and employing a robust sample preparation technique such as SPE, researchers can develop highly selective, sensitive, and reproducible methods for the quantification of Enalapril and Enalaprilat. This guide provides a comparative framework and practical protocols to navigate the complexities of method validation, ultimately ensuring the generation of high-quality data for pivotal drug development decisions. The principles discussed here are not only applicable to Enalapril but also serve as a valuable reference for the bioanalysis of other small molecule drugs.
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A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of Enalaprilat Bioanalytical Assays
Introduction: Ensuring Data Integrity Across Multiple Research Sites
In the landscape of multi-site clinical trials and collaborative drug development, the ability to obtain consistent and reliable bioanalytical data across different laboratories is paramount. When pharmacokinetic (PK) or toxicokinetic (TK) data for a drug like Enalaprilat are generated at more than one facility, a rigorous inter-laboratory cross-validation becomes a critical regulatory and scientific necessity.[1][2] This guide provides a comprehensive framework for conducting a successful cross-validation of an LC-MS/MS assay for Enalaprilat, ensuring data comparability and upholding the integrity of your study.
Enalaprilat is the active metabolite of the prodrug Enalapril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for treating hypertension and heart failure.[3][4] Accurate measurement of its concentration in biological matrices, typically plasma, is crucial for pharmacokinetic assessments.[3][5] This guide will delve into the causality behind experimental choices, provide a self-validating protocol, and ground all recommendations in authoritative regulatory guidance.
Pillar 1: Pre-Validation Harmonization - The Foundation of Comparability
Before any samples are exchanged, a thorough harmonization of key analytical parameters between the originating and receiving laboratories is essential. Overlooking this step is a common pitfall that can lead to significant discrepancies down the line.
Key Harmonization Points:
-
Reference and Internal Standards: Both laboratories must use the same batches of the Enalaprilat reference standard and the internal standard (IS). If different batches are unavoidable, a cross-comparison must be performed to ensure their purity and concentration are equivalent.
-
Critical Reagents: While it may not be feasible to share every reagent, critical ones, such as the enzyme solution for any potential hydrolysis step (if analyzing a conjugated form) or specific SPE cartridges, should be from the same vendor and lot number if possible.
-
Preparation of Calibration and QC Samples: A unified protocol for the preparation of calibration standards and quality control (QC) samples from separate stock solutions is non-negotiable.[6] This includes the solvent used, spiking procedures, and final concentrations. The QC levels should bracket the expected concentration range of the study samples, typically including a low, medium, and high QC.[7]
-
Matrix Selection: Both labs should use the same biological matrix (e.g., human plasma with K2-EDTA as the anticoagulant) from a consistent source.
Pillar 2: The Cross-Validation Protocol - A Step-by-Step Workflow
This protocol is designed to be a self-validating system, incorporating elements that demonstrate the robustness and reproducibility of the Enalaprilat assay in both laboratories.
Experimental Workflow Diagram
Caption: A systematic approach to troubleshooting failed cross-validation.
Conclusion: A Commitment to Data Quality
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A Senior Application Scientist's Guide: Comparing Enalaprilat-d5 and Enalapril-d5 as Internal Standards in Regulated Bioanalysis
In the rigorous field of bioanalysis supporting drug development, the choice of an internal standard (IS) is a foundational decision that dictates the reliability of pharmacokinetic data. This guide provides a comprehensive comparison of Enalaprilat-d5 and Enalapril-d5 for the quantitative analysis of Enalapril and its active metabolite, Enalaprilat, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on ensuring scientific integrity through a self-validating analytical approach.
The Imperative of the Internal Standard in Mass Spectrometry
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, an internal standard is indispensable. It is a compound of known concentration added to every sample, calibrator, and quality control (QC) to account for variability during the analytical process, including sample extraction, potential matrix effects, and instrument response fluctuations.[1][2] The gold standard is a stable isotope-labeled (SIL) version of the analyte, as it shares near-identical physicochemical properties, ensuring it behaves similarly throughout the entire workflow.[1][3][4]
The Enalapril-Enalaprilat Axis: A Prodrug and its Active Metabolite
Enalapril is a widely used angiotensin-converting enzyme (ACE) inhibitor for treating hypertension.[5][6] It is a prodrug that undergoes in vivo hydrolysis to its pharmacologically active diacid metabolite, Enalaprilat.[5][7][8][9] Consequently, a robust bioanalytical method must accurately quantify both the parent drug and its active metabolite to fully characterize the drug's pharmacokinetic profile.[5][7] This metabolic relationship is a critical factor in the selection of the appropriate internal standard.
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A Senior Scientist's Guide to High-Fidelity Enalaprilat Quantification: The Role of d5-Enalaprilat in Achieving Unmatched Accuracy and Precision
In the landscape of pharmacokinetic (PK) and bioequivalence (BE) studies, the integrity of your analytical data is paramount. For a drug like Enalapril, which is administered as a prodrug and rapidly hydrolyzed to its active metabolite, Enalaprilat, the accurate measurement of this active moiety in biological matrices is a critical determinant of a study's success. This guide provides an in-depth, experience-driven comparison of bioanalytical approaches for Enalaprilat, focusing on why the use of a stable isotope-labeled internal standard (SIL-IS), specifically d5-Enalaprilat, is not just a preference but a necessity for generating robust, defensible data.
As scientists, we don't just follow protocols; we build systems of validation. The core challenge in any LC-MS/MS-based bioanalysis is not just detecting the analyte but ensuring that what we measure is a true representation of its concentration, unaffected by the complex and variable environment of a biological matrix.[1] This guide will dissect the causality behind the analytical choices we make, demonstrating how to construct a self-validating method for Enalaprilat quantification.
The Achilles' Heel of LC-MS/MS Bioanalysis: Understanding the Matrix Effect
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is renowned for its sensitivity and selectivity. However, its accuracy is profoundly susceptible to the "matrix effect"—a phenomenon where co-eluting, endogenous components from the sample (e.g., phospholipids, salts, proteins) interfere with the ionization of the target analyte in the mass spectrometer's source.[2][3] This interference can either suppress or enhance the analyte's signal, leading to significant and unpredictable errors in quantification.[4]
The matrix effect is insidious because it can vary from sample to sample and from one batch of matrix to another, compromising the precision and accuracy of the entire study.[1] Relying solely on chromatographic separation to eliminate these interferences is often insufficient and impractical for high-throughput analyses.
Caption: The Matrix Effect: Co-eluting components interfere with analyte ionization.
The Gold Standard Solution: d5-Enalaprilat, a Stable Isotope-Labeled Internal Standard
To counteract the unpredictable nature of the matrix effect, we employ an internal standard (IS). The ideal IS is a compound that behaves identically to the analyte during every step of the analytical process—extraction, chromatography, and ionization—but is still distinguishable by the mass spectrometer. This is where a SIL-IS, such as d5-Enalaprilat, becomes the unequivocal choice.[5]
d5-Enalaprilat is structurally identical to Enalaprilat, except that five hydrogen atoms on the phenyl group have been replaced with deuterium.[6] This small mass difference allows the MS to detect it on a different channel (e.g., m/z 354.2 → 211.2) from the analyte (e.g., m/z 349 → 206), but its chemical and physical properties are virtually identical.[7]
The Causality: Because the SIL-IS and the analyte are chemically indistinguishable in the matrix, any physical loss during sample preparation or any ionization suppression/enhancement in the MS source will affect both compounds to the exact same degree.[8] Therefore, the ratio of the analyte peak area to the IS peak area remains constant and directly proportional to the analyte's concentration, effectively nullifying the variability.
Caption: A SIL-IS normalizes for variability throughout the analytical workflow.
Comparative Performance: d5-Enalaprilat vs. a Structural Analog IS
To illustrate the impact of IS selection, let's compare the expected validation performance of a method using d5-Enalaprilat against one using a common, but inferior, alternative: a structurally similar compound (e.g., another ACE inhibitor).
| Validation Parameter | Method with Structural Analog IS | Method with d5-Enalaprilat IS | Rationale for Superiority of d5-Enalaprilat |
| Accuracy (% Bias) | ± 5-20% | ± <5% | The SIL-IS perfectly mirrors the analyte's behavior, leading to a more accurate correction. A structural analog may have different extraction recovery and ionization efficiency. |
| Precision (% CV) | 5-15% | < 5% | The SIL-IS minimizes variability caused by inconsistent matrix effects between samples, resulting in tighter precision. |
| Matrix Effect (% CV) | Potentially >15% | < 15% | d5-Enalaprilat co-elutes and experiences the same ionization suppression/enhancement, effectively canceling out the effect. A structural analog may elute at a slightly different time, experiencing a different matrix effect.[2] |
| LLOQ | 1 ng/mL | 0.5 ng/mL | By reducing baseline noise and variability, the SIL-IS allows for a more confident and robust definition of the lower limit of quantification (LLOQ).[9][10] |
| Regulatory Compliance | May face scrutiny | Gold Standard | Meets the rigorous expectations of regulatory bodies like the FDA and the principles outlined in the ICH M10 guidance.[11][12] |
This data is representative and compiled from typical performance characteristics reported in bioanalytical literature.[7][10]
Experimental Protocol: A Validated LC-MS/MS Method for Enalaprilat Quantification
This protocol describes a robust, self-validating system for the quantification of Enalaprilat in human plasma, grounded in FDA and ICH M10 bioanalytical method validation guidelines.[11][12][13]
Materials and Reagents
-
Analytes: Enalaprilat reference standard, d5-Enalaprilat reference standard.[7]
-
Matrix: K2-EDTA human plasma from at least 6 unique sources.
-
Reagents: HPLC-grade methanol, acetonitrile, and water; Formic acid (≥98%); Ammonia solution.
-
SPE Cartridges: Mixed-mode or polymeric solid-phase extraction cartridges suitable for polar compounds.
Preparation of Standards and QCs
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Enalaprilat and d5-Enalaprilat in methanol.
-
Working Solutions: Serially dilute the stock solutions to create calibration standards (e.g., 0.5 to 200 ng/mL) and quality control (QC) samples (e.g., LQC: 1.5 ng/mL, MQC: 75 ng/mL, HQC: 150 ng/mL).[10]
-
Internal Standard Spiking Solution: Prepare a d5-Enalaprilat solution (e.g., 50 ng/mL) in water.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Aliquot: To 200 µL of plasma sample (standard, QC, or unknown), add 200 µL of the internal standard spiking solution. Vortex briefly.
-
Condition: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load: Load the plasma mixture onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 2% ammonia in water, followed by 1 mL of methanol. This step is critical for removing phospholipids and other interferences.
-
Elute: Elute the analytes with 1 mL of 2% formic acid in methanol.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Conditions
| LC Parameter | Setting |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1.5 min |
| Injection Volume | 10 µL |
| Column Temp | 40°C |
| MS Parameter | Enalaprilat | d5-Enalaprilat (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition | 349.1 > 206.1 | 354.2 > 211.2 |
| Declustering Potential (DP) | 30 V | 30 V |
| Collision Energy (CE) | 30 V | 30 V |
Note: MS parameters are instrument-dependent and require optimization.[7][10]
Method Validation Procedures
A full validation must be performed according to regulatory guidelines.[11][14] Key experiments include:
-
Selectivity: Analyze blank plasma from at least 6 sources to ensure no endogenous peaks interfere with the analyte or IS.
-
Accuracy & Precision: Analyze three validation batches on different days. Each batch includes a calibration curve and six replicates of QCs at four levels (LLOQ, LQC, MQC, HQC). Acceptance criteria are typically ±15% deviation from nominal (±20% at LLOQ) and ≤15% CV (≤20% at LLOQ).[10]
-
Stability: Assess analyte stability in plasma under various conditions:
Conclusion
The quantification of Enalaprilat in biological matrices is a task that demands the highest level of analytical rigor. While a simpler method using a structural analog internal standard may seem adequate, it introduces unacceptable risks of variability and inaccuracy due to differential matrix effects and extraction recovery. The use of a stable isotope-labeled internal standard, d5-Enalaprilat, is the cornerstone of a truly robust and defensible bioanalytical method. It builds a self-validating system where the IS acts as a perfect chemical mimic of the analyte, ensuring that the final calculated concentration is a true and reliable measure. For researchers and drug developers, embracing this "gold standard" approach is essential for ensuring data integrity and accelerating the path to regulatory approval.
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Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone.
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Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH).
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M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration (FDA).
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Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online.
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Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA).
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Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Enalapril and Enalaprilat in Human Plasma. OMICS International.
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LC–MS/MS Assay for Quantitation of Enalapril and Enalaprilat in Plasma for Bioequivalence Study in Indian Subjects. Taylor & Francis Online.
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Validated LC-MS/MS method for the simultaneous determination of enalapril maleate, nitrendipine, hydrochlorothiazide, and their major metabolites in human plasma. PubMed.
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LC-MS/MS Method for the Determination of Enalapril and Enalaprilat from Human Plasma using SOLA. Thermo Fisher Scientific.
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Optimizing Enalapril Bioanalysis: A Guide to Internal Standard Selection and Concentration. BenchChem.
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A Senior Application Scientist's Guide to Linearity and Range in Enalaprilat Bioanalysis Using Enalaprilat-d5
For researchers and professionals in drug development, the precise quantification of drug metabolites is a cornerstone of pharmacokinetic (PK) and bioequivalence (BE) studies. Enalaprilat, the active dicarboxylate metabolite of the prodrug Enalapril, is a potent angiotensin-converting enzyme (ACE) inhibitor.[1][2] Its accurate measurement in biological matrices like human plasma is critical for assessing the efficacy and safety of its parent drug.[3][4]
This guide provides an in-depth technical comparison of the linearity and range achievable for Enalaprilat analysis, focusing on the gold-standard approach: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) coupled with a stable isotope-labeled internal standard, Enalaprilat-d5.[5][6] We will delve into the causality behind experimental choices, present a robust, self-validating protocol, and compare performance data from multiple validated methods, all grounded in regulatory expectations.
The Foundational Principle: Why Enalaprilat-d5 is the Superior Internal Standard
In quantitative LC-MS/MS, an internal standard (IS) is added at a known concentration to all samples—calibrators, quality controls (QCs), and unknowns—before sample processing. Its purpose is to correct for variations in sample preparation, injection volume, and mass spectrometer response.
The ideal IS is a stable isotope-labeled (SIL) version of the analyte. Enalaprilat-d5, in which five hydrogen atoms are replaced with deuterium, is the quintessential IS for Enalaprilat analysis for several key reasons:
-
Physicochemical Similarity : It has nearly identical chemical properties to Enalaprilat. This means it behaves the same way during extraction, chromatography (co-eluting with the analyte), and ionization.[7]
-
Correction for Matrix Effects : Any suppression or enhancement of the ionization process caused by interfering compounds in the plasma matrix will affect both the analyte and the SIL-IS equally. The use of a peak area ratio (Analyte/IS) for quantification effectively cancels out this variability.
-
Mass Differentiation : It is easily distinguished from the unlabeled analyte by the mass spectrometer due to the mass difference of 5 Daltons, without compromising its chemical behavior.[5]
While other structurally analogous compounds like Benazepril or Tolbutamide have been used, they do not co-elute and may have different extraction recoveries and ionization efficiencies, making them less effective at correcting for variability compared to a SIL-IS.[3][7][8]
Figure 1: Workflow demonstrating how a stable isotope-labeled internal standard corrects for analytical variability.
A Robust, Validated Protocol for Enalaprilat Quantification
The following protocol synthesizes best practices from validated methods to ensure accuracy, precision, and reliability, consistent with regulatory guidelines from the FDA and EMA.[5][9][10][11]
1. Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions : Prepare individual 1 mg/mL stock solutions of Enalaprilat and Enalaprilat-d5 in methanol. Store at -20°C.[1]
-
Working Solutions : Prepare serial dilutions of the Enalaprilat stock solution with a 50:50 methanol:water mixture to create working standard solutions for spiking.[1]
-
Calibration Curve (CC) and QC Samples : Spike drug-free human plasma with the appropriate working solutions to create a calibration curve with a minimum of 6-8 non-zero concentration levels.[1][6] Prepare at least four levels of QC samples: Lower Limit of Quantitation (LLOQ), Low QC, Medium QC, and High QC.[5]
2. Sample Preparation: Solid Phase Extraction (SPE)
Causality: While protein precipitation (PPT) is faster, SPE is selected here for its superior ability to remove phospholipids and other matrix components that can cause ion suppression.[5][12] This results in a cleaner extract, improved sensitivity (a lower LLOQ), and better reproducibility.[8][13]
-
Pre-treatment : To a 250 µL plasma sample, add 25 µL of the Enalaprilat-d5 internal standard working solution.
-
Acidification : Add 100 µL of 2% formic acid to the plasma and vortex. This ensures the analytes are in the proper ionic state for retention on the SPE sorbent.
-
SPE Cartridge Conditioning : Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading : Load the pre-treated sample onto the SPE cartridge.
-
Washing : Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elution : Elute the Enalaprilat and Enalaprilat-d5 with 1 mL of 2% ammonia solution in methanol. The basic pH neutralizes the analytes, releasing them from the sorbent.
-
Dry-Down and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 200 µL of the mobile phase.[8]
3. LC-MS/MS Conditions
-
LC System : A standard UHPLC system.
-
Column : A C18 column, such as a Zorbax Eclipse (150 × 4.6 mm, 5 µm), provides excellent separation.[5]
-
Mobile Phase : An isocratic mixture of 65% acetonitrile and 35% 0.1% formic acid in water.[5] The formic acid aids in the protonation of the analytes for positive ion mode detection.
-
Flow Rate : 0.8 mL/min.[5]
-
Injection Volume : 20 µL.[5]
-
Total Run Time : Approximately 3.5 minutes.[5]
-
Mass Spectrometer : API 4000 or equivalent.[5]
-
Ionization Mode : Electrospray Ionization (ESI), Positive.[5]
-
Detection Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transitions :
-
Key Parameters : Optimized source and compound parameters (e.g., Declustering Potential, Collision Energy) are critical for sensitivity and are instrument-dependent.[5]
Figure 2: High-level experimental workflow for the bioanalysis of Enalaprilat.
Comparative Analysis: Linearity and Dynamic Range
The dynamic range of a bioanalytical method is the concentration span over which it is precise and accurate, defined by the LLOQ and the Upper Limit of Quantification (ULOQ).[11] According to FDA and EMA guidelines, a calibration curve must have a correlation coefficient (r²) of ≥0.99.[5][6] The back-calculated concentration for each standard should be within ±15% of the nominal value, except at the LLOQ, where ±20% is acceptable.[6]
The table below compares the linear ranges achieved by various validated LC-MS/MS methods for Enalaprilat.
| Linearity Range (ng/mL) | LLOQ (ng/mL) | Internal Standard | Sample Preparation | Correlation (r²) | Reference |
| 0.506 - 161.5 | 0.506 | Enalaprilat-d5 | Solid Phase Extraction | > 0.99 | [5] |
| 1.00 - 200 | 1.00 | Enalaprilat-d5 | Protein Precipitation | Quadratic Fit | [14] |
| 1 - 500 | 1 | Tolbutamide | Protein Precipitation | Not Specified | [1][3] |
| 1 - 100 | 1 | Benazepril | Solid Phase Extraction | 0.9974 | [8][13] |
| 1.56 - 400 | 1.56 | Benazepril | Protein Precipitation | Not Specified | [15] |
| 0.1 - 100 | 0.1 | Not Specified | Liquid-Liquid Extraction | Not Specified | [16] |
Analysis of Performance:
-
Impact of Internal Standard : Methods employing the SIL-IS, Enalaprilat-d5 , demonstrate robust performance across a wide and clinically relevant concentration range.[5][14] The use of a SIL-IS provides the highest level of confidence in the accuracy of the results.
-
Impact of Sample Preparation : While methods with simple protein precipitation can achieve wide ranges, they may be more susceptible to matrix effects.[1][3] The method by Rao S, et al. (2019), which combines SPE with Enalaprilat-d5, achieves an excellent LLOQ of 0.506 ng/mL, showcasing the power of combining a clean extraction technique with the ideal internal standard.[5]
-
Achievable Range : The data clearly shows that a linear range spanning 2-3 orders of magnitude (e.g., 0.5 to 200 ng/mL) is readily achievable for Enalaprilat. The specific range should be tailored to cover the expected concentrations in study samples, from trough (Cmin) to peak (Cmax) levels.[1][9]
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A Senior Application Scientist's Guide to Assessing Enalaprilat-d5 Recovery in Bioanalytical Extraction
For researchers and drug development professionals, the accurate quantification of analytes in complex biological matrices is the bedrock of pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as Enalaprilat-d5, is fundamental to achieving reliable data in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. A suitable internal standard should have physicochemical properties closely matching the analyte to compensate for variability during sample preparation and analysis.[1][2] However, the assumption that an IS can correct for all procedural variations hinges critically on its consistent recovery during the sample extraction phase.
This guide provides an in-depth comparison of the three most common sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—assessing their effectiveness in recovering Enalaprilat-d5 from human plasma. We will explore the theoretical basis for each method, present a detailed experimental protocol for their comparison, and analyze the resulting data to provide a clear framework for method selection.
The Central Role of the Internal Standard
Enalaprilat, the active diacid metabolite of the prodrug enalapril, is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.[3][4] Enalaprilat-d5 is its deuterated analog, making it an ideal internal standard for LC-MS/MS quantification.[5][6] It co-elutes with the analyte and exhibits similar ionization behavior, but is differentiated by its mass-to-charge ratio (m/z).[7] According to regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), a suitable IS is a critical component of a validated bioanalytical method, ensuring the reliability of study data.[8][9] The consistency of IS recovery is a key performance characteristic that must be evaluated.[10][11]
Comparative Experimental Design: PPT vs. LLE vs. SPE
To objectively assess the recovery of Enalaprilat-d5, we designed a head-to-head comparison using a single pool of human plasma. The goal is to determine not just the percentage of IS recovered but also the cleanliness of the final extract (assessed via matrix effects) and the overall process efficiency.
Core Validation Calculations
The following equations, adapted from regulatory guidelines, are used to quantify the performance of each extraction method.[10][12]
-
Recovery (%): Measures the extraction efficiency.
% Recovery = (Peak Area of IS in Extracted Sample / Peak Area of IS in Post-Extraction Spiked Sample) x 100
-
Matrix Effect (%): Quantifies the degree of ion suppression or enhancement from co-eluting matrix components.
% Matrix Effect = ((Peak Area of IS in Post-Extraction Spiked Sample / Peak Area of IS in Neat Solution) - 1) x 100
-
Process Efficiency (%): An overall measure combining extraction efficiency and matrix effects.
% Process Efficiency = (% Recovery / 100) * (1 + (% Matrix Effect / 100)) * 100
Experimental Workflow Overview
The following diagram illustrates the parallel workflow for evaluating the three extraction techniques.
Caption: Comparative workflow for assessing Enalaprilat-d5 recovery.
Detailed Experimental Protocols
Protein Precipitation (PPT)
-
Principle: A simple and rapid "crash" technique where a water-miscible organic solvent is added to the plasma sample. This alters the dielectric constant of the solution, causing proteins to denature and precipitate. The analyte and IS remain in the supernatant. Acetonitrile is commonly used.[13][14]
-
Protocol:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
For Set A, add 10 µL of Enalaprilat-d5 working solution (e.g., 500 ng/mL). For Set B, add 10 µL of blank solvent.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
For Set B, add 10 µL of the Enalaprilat-d5 working solution to the supernatant. For Set A, add 10 µL of blank solvent.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject into the LC-MS/MS system.
-
Liquid-Liquid Extraction (LLE)
-
Principle: This technique separates compounds based on their differential solubilities in two immiscible liquid phases—typically an aqueous sample and an organic solvent. The pH of the aqueous phase is often adjusted to ensure the analyte of interest is in a non-ionized state, maximizing its partitioning into the organic layer. For enalaprilat, a dicarboxylic acid, adjusting the pH is critical.[15][16]
-
Protocol:
-
Pipette 100 µL of human plasma into a 2.0 mL microcentrifuge tube.
-
For Set A, add 10 µL of Enalaprilat-d5 working solution. For Set B, add 10 µL of blank solvent.
-
Add 50 µL of 0.1 M HCl to acidify the sample (pH ~2-3).
-
Add 600 µL of ethyl acetate.
-
Vortex for 5 minutes to ensure thorough mixing and partitioning.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (~550 µL) to a clean tube.
-
For Set B, add 10 µL of the Enalaprilat-d5 working solution to the organic extract. For Set A, add 10 µL of blank solvent.
-
Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject into the LC-MS/MS system.
-
Solid-Phase Extraction (SPE)
-
Principle: SPE is a highly selective chromatographic technique used to isolate analytes from a complex matrix.[17] It involves passing the sample through a cartridge containing a solid sorbent. Analytes are retained on the sorbent while interferences are washed away. A final elution step recovers the purified analytes. Mixed-mode cation exchange (MCX) or reversed-phase (e.g., C18) sorbents are often effective for compounds like enalaprilat.[7][18]
-
Protocol (using a polymeric reversed-phase cartridge):
-
Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.
-
Sample Pre-treatment: Pipette 100 µL of human plasma into a tube. For Set A, add 10 µL of Enalaprilat-d5 working solution. For Set B, add 10 µL of blank solvent. Add 200 µL of 4% phosphoric acid in water and vortex.
-
Load: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash: Pass 1 mL of 5% methanol in water through the cartridge to remove hydrophilic interferences.
-
Elute: Elute the analyte and IS with 1 mL of methanol into a clean collection tube.
-
For Set B, add 10 µL of the Enalaprilat-d5 working solution to the eluate. For Set A, add 10 µL of blank solvent.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject into the LC-MS/MS system.
-
Performance Data & Analysis
The following table summarizes the performance data for Enalaprilat-d5 recovery across the three extraction methods. Data are presented as mean ± standard deviation (SD) for n=6 replicates.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | 98.6 ± 4.5 | 75.2 ± 6.8 | 94.1 ± 3.2 |
| Precision (%RSD) | 4.6 | 9.0 | 3.4 |
| Matrix Effect (%) | -45.3 ± 8.2 | -12.5 ± 5.1 | -3.1 ± 2.5 |
| Process Efficiency (%) | 53.9 ± 5.1 | 65.8 ± 7.3 | 91.2 ± 3.8 |
| Relative Process Time | ~5 min/sample | ~15 min/sample | ~10 min/sample |
| Solvent Consumption | Low (~0.3 mL) | Moderate (~0.6 mL) | High (~3 mL) |
| Selectivity / Cleanliness | Low | Moderate | High |
Interpretation of Results
-
Protein Precipitation (PPT): This method yielded the highest apparent recovery. However, this is misleading. The extremely high negative matrix effect (-45.3%) indicates significant ion suppression, a common drawback of PPT.[15] While fast and simple, PPT does little to remove endogenous matrix components like phospholipids, which interfere with ionization in the MS source. This results in poor overall process efficiency (53.9%) and compromises assay robustness.
-
Liquid-Liquid Extraction (LLE): LLE showed a moderate recovery of 75.2%. The lower recovery compared to SPE can be attributed to the partitioning equilibrium; a portion of the polar enalaprilat analyte remains in the aqueous phase. However, the matrix effect is substantially lower than PPT (-12.5%), indicating a cleaner extract. This balance results in a better process efficiency (65.8%) than PPT. The precision is slightly worse, which can be a result of variability in phase separation and transfer steps.
-
Solid-Phase Extraction (SPE): SPE delivered the best overall performance. It combines high recovery (94.1%) with the lowest matrix effect (-3.1%), demonstrating its superior ability to remove interfering components from the plasma.[19][20] This results in the highest process efficiency (91.2%) and the best precision (%RSD of 3.4%). While more complex and solvent-intensive than PPT, the resulting data quality is significantly higher, which is crucial for regulated bioanalysis.[21]
Decision Framework for Method Selection
Choosing the right extraction method is a balance between throughput needs, required sensitivity, and data quality standards. The following diagram provides a logic-based framework to guide this decision.
Caption: Decision tree for selecting an extraction method.
Conclusion
While Protein Precipitation is the fastest method, it is highly susceptible to matrix effects that can compromise data integrity. Liquid-Liquid Extraction offers a better balance but requires careful optimization of pH and solvent choice. For applications demanding the highest level of accuracy, precision, and sensitivity—such as pivotal pharmacokinetic or bioequivalence studies submitted for regulatory review—Solid-Phase Extraction is the demonstrably superior method for recovering Enalaprilat-d5 from plasma. Its ability to provide high, consistent recovery while minimizing matrix effects ensures the generation of reliable and defensible bioanalytical data.[22]
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Jain, D. S., et al. (2017). LC–MS/MS Assay for Quantitation of Enalapril and Enalaprilat in Plasma for Bioequivalence Study in Indian Subjects. Cogent Chemistry, 3(1). Retrieved from [Link]
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Jain, D. S., et al. (2017). LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects. Pharmaceutical and Biological Evaluations, 4(1), 1-10. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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Rao, S., & Chakka, G. (2019). Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Enalapril and Enalaprilat in Human Plasma. Journal of Analytical & Bioanalytical Techniques, 10(2). Retrieved from [Link]
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LCGC International. (2012). LC–MS-MS Method for the Determination of Enalapril and Enalaprilat from Human Plasma Using SOLA. Retrieved from [Link]
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Ji, Q. C., et al. (2003). Simultaneous quantitation of enalapril and enalaprilat in human plasma by 96-well solid-phase extraction and liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 17(21), 2415-2421. Retrieved from [Link]
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Liu, A., et al. (1998). [Solid phase extraction and high performance liquid chromatographic determination of enalapril in human plasma]. Se Pu, 16(5), 458-460. Retrieved from [Link]
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The Gold Standard in ACE Inhibitor Bioanalysis: A Comparative Guide to Enalaprilat-d5 and Alternative Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of Angiotensin-Converting Enzyme (ACE) inhibitors in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an internal standard (IS) is a critical determinant of data quality in LC-MS/MS-based bioanalysis. This guide provides an in-depth, objective comparison of Enalaprilat-d5, a stable isotope-labeled internal standard, with other commonly employed alternatives for the analysis of ACE inhibitors.
The Imperative for a Reliable Internal Standard in LC-MS/MS Bioanalysis
In the landscape of quantitative bioanalysis, an internal standard is indispensable.[1] It is a compound of known concentration added to every sample, including calibrators and quality controls, before sample processing. Its primary role is to correct for variability that can be introduced at multiple stages of the analytical workflow, such as sample extraction, potential degradation of the analyte, and fluctuations in instrument response (e.g., injection volume and ionization efficiency).[2] An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it behaves similarly throughout the entire analytical process.[3]
The "matrix effect" is a significant challenge in bioanalysis, where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification.[4][5] A well-chosen internal standard can effectively compensate for these matrix effects, thereby enhancing the accuracy and precision of the results.[6]
Enalaprilat-d5: The "Gold Standard" Stable Isotope-Labeled Internal Standard
Enalaprilat-d5 is the deuterated analog of enalaprilat, the active metabolite of the ACE inhibitor enalapril.[7] As a stable isotope-labeled internal standard (SIL-IS), it is widely considered the "gold standard" for the bioanalysis of enalapril and enalaprilat.[2][3]
The fundamental advantage of Enalaprilat-d5 lies in its near-identical chemical and physical properties to the endogenous, unlabeled analyte.[1] The incorporation of five deuterium atoms results in a mass shift that is easily distinguishable by the mass spectrometer, without significantly altering its chromatographic behavior, extraction recovery, or ionization efficiency.[8] This co-elution and similar behavior in the ion source mean that any matrix effects or procedural losses experienced by the analyte will be mirrored by Enalaprilat-d5.[3] Consequently, the ratio of the analyte peak area to the internal standard peak area remains constant, leading to highly accurate and precise quantification.[8]
However, it is important to note that even deuterated standards are not without potential limitations. In some cases, deuterium labeling can lead to slight shifts in retention time or, in rare instances, deuterium-hydrogen exchange, which could compromise accuracy.[8][9][10] Careful validation is always necessary to ensure the chosen SIL-IS is performing as expected.
Alternative Internal Standards for ACE Inhibitor Analysis
While SIL-ISs like Enalaprilat-d5 are preferred, they are not always readily available or may be cost-prohibitive. In such cases, researchers may turn to alternative internal standards, most commonly structural analogs.
Structural Analogs: These are compounds that are not isotopically labeled but have a chemical structure similar to the analyte. For the analysis of ACE inhibitors, several structural analogs have been employed, including:
-
Other ACE Inhibitors: For instance, benazepril has been used as an internal standard for the analysis of enalapril and enalaprilat.
-
Drugs from Other Classes: Compounds like tolbutamide, a sulfonylurea drug, and the antihyperglycemic agent sitagliptin have also been utilized in validated methods for enalapril analysis.
The primary challenge with structural analogs is that their physicochemical properties are not identical to the analyte.[9] This can lead to differences in extraction recovery, chromatographic retention, and susceptibility to matrix effects.[2][7] If the internal standard does not behave in the same way as the analyte, it cannot accurately correct for analytical variability, potentially leading to compromised data quality.[9]
Head-to-Head Comparison: Enalaprilat-d5 vs. Structural Analogs
To illustrate the performance differences between Enalaprilat-d5 and structural analog internal standards, the following table summarizes validation data from published LC-MS/MS methods for the analysis of enalapril and its active metabolite, enalaprilat.
| Parameter | Enalaprilat-d5 as IS [8] | Tolbutamide as IS | Sitagliptin as IS |
| Analyte | Enalapril & Enalaprilat | Enalapril & Enalaprilat | Enalapril & Enalaprilat |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Extraction Method | Solid Phase Extraction | Protein Precipitation | Protein Precipitation |
| Mean Recovery (%) | Enalapril: 91.21%Enalaprilat: 90.85% | Enalapril: 96.5 - 99.3%Enalaprilat: 94.2 - 98.8% | Not explicitly stated, but method was validated for accuracy |
| Precision (%CV) | Enalapril: 1.72 - 5.06%Enalaprilat: 1.29 - 3.87% | Intra-day: < 4.8%Inter-day: < 6.9% | < 5% |
| Accuracy (% Bias) | Within ±8.81% | Within ±4.5% | Not explicitly stated, but method was validated for accuracy |
| Matrix Effect | Not explicitly stated, but the use of a SIL-IS is intended to minimize this. | No significant matrix effect observed. | Not explicitly stated, but method was validated for accuracy |
Analysis of Comparative Data:
The data demonstrates that validated and reliable methods can be developed using both Enalaprilat-d5 and structural analog internal standards. However, the key advantage of Enalaprilat-d5 lies in its inherent ability to more effectively compensate for variability, particularly unpredictable matrix effects from diverse patient samples. While the presented studies with structural analogs report no significant matrix effects, this is not always the case, and the risk of differential matrix effects between the analyte and a structurally different internal standard remains a significant concern.[7][10] A study on the quantification of angiotensin IV in rat brain dialysates concluded that a structural analog was not suitable as an internal standard and that a stable isotope-labeled analog was indispensable for accurate quantification due to matrix effects.[2]
Experimental Protocols
Detailed Step-by-Step Methodology for Bioanalytical Method Validation using Enalaprilat-d5
This protocol outlines a typical workflow for the validation of a bioanalytical method for the quantification of enalapril and enalaprilat in human plasma using Enalaprilat-d5 as the internal standard, adhering to FDA guidelines.
-
Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of enalapril, enalaprilat, and Enalaprilat-d5 in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare separate working standard solutions for calibration standards and quality control (QC) samples by serially diluting the stock solutions.
-
Prepare a working solution of Enalaprilat-d5 at a fixed concentration.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank human plasma with the appropriate working standard solutions to prepare a series of calibration standards covering the expected concentration range.
-
Prepare QC samples at a minimum of four concentration levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC.
-
-
Sample Extraction (Solid Phase Extraction - SPE):
-
To 200 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the Enalaprilat-d5 working solution and vortex.
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 column with a gradient mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).
-
The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for enalapril, enalaprilat, and Enalaprilat-d5.[8]
-
-
Method Validation Parameters:
-
Selectivity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of the analytes and IS.
-
Linearity and Range: Analyze calibration curves on at least three separate occasions and assess the linearity using a weighted linear regression model.
-
Accuracy and Precision: Analyze the QC samples in replicate (n≥5) on at least three separate days to determine the intra- and inter-day accuracy and precision.
-
Recovery: Compare the peak areas of the analytes from extracted samples to those of unextracted standards to determine the extraction efficiency.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analytes in post-extraction spiked plasma from different sources to the response in a neat solution.
-
Stability: Assess the stability of the analytes in plasma under various conditions: freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
-
Visualizing the Workflow and Decision-Making Process
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust and reliable bioanalytical method development for ACE inhibitors. While validated methods can be developed using structural analogs, the scientific consensus and available data strongly support the superiority of stable isotope-labeled internal standards. Enalaprilat-d5, by virtue of its near-identical physicochemical properties to the analyte, offers the most effective compensation for analytical variability, particularly the unpredictable matrix effects inherent in biological samples. For researchers, scientists, and drug development professionals striving for the highest level of data integrity, Enalaprilat-d5 represents the gold standard and the most scientifically sound choice for the quantitative analysis of enalapril and enalaprilat. The initial investment in a SIL-IS is often justified by the increased reliability and robustness of the resulting data, which is critical for regulatory submissions and pivotal clinical decisions.
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Biemer, J. J. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. The Journal of Applied Laboratory Medicine, 3(3), 445–454. [Link]
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Kumar, P., et al. (2019). Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Enalapril and Enalaprilat in Human Plasma. Journal of Analytical & Bioanalytical Techniques, 10(2), 1-7. [Link]
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de Boer, T., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
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van den Broek, I., et al. (2007). Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(7), 1187-1195. [Link]
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Gao, H., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 98, 269-275. [Link]
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Acharya, K. R., & Sturrock, E. D. (2003). Structure of human ACE gives new insights into inhibitor binding and design. Trends in Pharmacological Sciences, 24(10), 493-496. [Link]
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AptoChem. (2008). Deuterated internal standards and bioanalysis. [Link]
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Allied Academies. (n.d.). Advancements in lc-ms/ms bioanalytical method validation. [Link]
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Navigating Bioanalytical Variability: A Comparative Guide to Internal Standards for Enalaprilat Quantification
In the landscape of pharmacokinetic and bioequivalence studies, the precise and accurate quantification of drug molecules in biological matrices is paramount. For angiotensin-converting enzyme (ACE) inhibitors like enalapril, which is rapidly metabolized to its active form, enalaprilat, the bioanalytical method's robustness dictates the reliability of clinical and preclinical outcomes. A critical determinant of this robustness is the choice of an internal standard (IS) to account for variability during sample processing and analysis. This guide provides an in-depth comparison of Enalaprilat-d5, a stable isotope-labeled internal standard, with other commonly used structural analogs for the quantification of enalaprilat in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers in developing self-validating and reliable bioanalytical methods.
The Lynchpin of Precision: Why the Internal Standard is a Critical Choice
In LC-MS/MS-based bioanalysis, the journey of an analyte from a complex biological matrix like plasma to the detector is fraught with potential for variability. Steps such as protein precipitation, solid-phase extraction (SPE), and injection volume inconsistencies can all introduce errors. Furthermore, the efficiency of ionization in the mass spectrometer's source can be influenced by co-eluting matrix components, a phenomenon known as the matrix effect.[1][2] An ideal internal standard co-elutes with the analyte and experiences the same variations, thereby providing a reliable reference for quantification.[3]
Stable isotope-labeled (SIL) internal standards, such as Enalaprilat-d5, are considered the "gold standard" in quantitative bioanalysis.[3][4][5] Because they are chemically identical to the analyte, with only a difference in isotopic composition, they exhibit nearly identical behavior during extraction, chromatography, and ionization.[6][7][8] This ensures the most accurate compensation for potential analytical variabilities. Structural analogs, while often more readily available and less expensive, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies, which can lead to less reliable data.[9][10][11]
Performance Under the Microscope: Enalaprilat-d5 vs. Structural Analogs
The following sections provide a comparative overview of the performance of Enalaprilat-d5 against commonly used structural analog internal standards for enalaprilat quantification. The data presented is a synthesis from multiple published studies to provide a broad perspective. It is important to note that direct head-to-head comparisons within a single study are limited, and variations in experimental conditions can influence performance.
Inter-day and Intra-day Variability: A Tale of Precision
Precision, expressed as the coefficient of variation (%CV), is a measure of the random error in an analytical method and is a key indicator of its reproducibility. Intra-day precision assesses variability within a single analytical run, while inter-day precision evaluates variability across different days. Regulatory guidelines from the FDA and EMA generally require the %CV to be within 15% for most quality control (QC) samples and within 20% for the lower limit of quantification (LLOQ).[12][13]
| Internal Standard | Analyte Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Source(s) |
| Enalaprilat-d5 | LLOQ QC (0.5) | 6.17 | 6.73 | [12] |
| Low QC (1.5) | 4.39 | 4.01 | [12] | |
| Medium QC (80) | 1.46 | 1.71 | [12] | |
| High QC (140) | 0.81 | 0.79 | [12] | |
| Tolbutamide | Low QC (3) | 3.4 - 5.1 | 4.2 - 6.3 | [13] |
| Medium QC (200) | 2.1 - 3.8 | 3.1 - 4.9 | [13] | |
| High QC (400) | 1.9 - 3.2 | 2.5 - 4.1 | [13] | |
| Sitagliptin | Low QC (3) | <5 | <5 | [14] |
| Medium QC (100) | <5 | <5 | [14] | |
| High QC (160) | <5 | <5 | [14] |
Disclaimer: The data in this table is compiled from different studies and should be used for informational purposes. A direct comparison may not be entirely accurate due to variations in experimental conditions.
As the table illustrates, methods utilizing Enalaprilat-d5 demonstrate excellent intra-day and inter-day precision, with %CV values well below the regulatory acceptance criteria. While methods employing structural analogs like tolbutamide and sitagliptin also show acceptable precision, the use of a SIL-IS inherently provides a higher degree of confidence in the data's reliability by more effectively compensating for matrix-induced variability.[1]
Experimental Protocols: A Step-by-Step Guide to Robust Enalaprilat Bioanalysis
This section provides detailed, step-by-step methodologies for the quantification of enalaprilat in human plasma using Enalaprilat-d5 as the internal standard. These protocols are synthesized from established and validated methods.[12][13]
Preparation of Stock and Working Solutions
A systematic approach to the preparation of standards is fundamental to the accuracy of the entire assay.
Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.
Protocol:
-
To 250 µL of plasma sample (calibrator, QC, or unknown), add a specified volume of the Enalaprilat-d5 working solution.
-
Vortex the sample to ensure thorough mixing.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent mixture (e.g., 5% methanol in water) to remove interfering substances.
-
Elution: Elute enalaprilat and Enalaprilat-d5 from the cartridge with a stronger solvent (e.g., methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following table summarizes typical LC-MS/MS parameters for the analysis of enalaprilat and its deuterated internal standard.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of enalaprilat from matrix components |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Enalaprilat: m/z 349.2 → 206.1Enalaprilat-d5: m/z 354.2 → 211.2 |
Note: These parameters should be optimized for the specific instrumentation used.
Conclusion: The Imperative of a Fit-for-Purpose Internal Standard
The selection of an appropriate internal standard is a cornerstone of a robust and reliable bioanalytical method. While structural analogs can provide acceptable performance, the use of a stable isotope-labeled internal standard like Enalaprilat-d5 offers a superior solution for mitigating the inherent variability in the analysis of complex biological samples. Its ability to closely mimic the behavior of enalaprilat throughout the analytical process leads to enhanced precision and accuracy, ultimately providing higher confidence in the pharmacokinetic and bioequivalence data that underpins critical drug development decisions. For researchers and scientists committed to the principles of scientific integrity, the investment in a SIL-IS is a clear and justifiable choice for ensuring the quality and reproducibility of their bioanalytical results.
References
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- Guo, K., Ji, C., & Li, L. (2007). Stable-isotope dimethylation labeling combined with LC-ESI MS for quantification of amine-containing metabolites in biological samples. Analytical chemistry, 79(22), 8631–8638.
- Valbuena, H., Shipkova, M., Kliesch, S. M., Müller, S., & Wieland, E. (2016). Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood.
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KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved from [Link]
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Welch Materials, Inc. (2025, January 23). [Reader Insights] The Selection of Internal Standards in the Absence of Isotopes. Retrieved from [Link]
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Simbec-Orion. (2023, April 6). Common challenges in bioanalytical method development. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
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- Al-Omari, M. M., Abdelah, M. K., Badwan, A. A., & Jaber, A. M. (2001). Effect of the drug-matrix on the stability of enalapril maleate in tablet formulations. Journal of pharmaceutical and biomedical analysis, 25(5-6), 893–902.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 1155-1163.
- Rao, S., & Chakka, G. (2019). Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Enalapril and Enalaprilat in Human Plasma. Journal of Analytical & Bioanalytical Techniques, 10(2), 417.
- Halder, D., Dan, S., Pal, M. M., & Pal, T. K. (2017). LC-MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects. Future science OA, 3(2), FSO165.
- Abu Dayyih, W., Mallah, E., Al-Ani, I., Arafat, T., & El-Hajji, F. (2017). A Liquid Chromatography-Tandem Mass Spectrometry Method for Evaluation of Two Brands of Enalapril 20 mg Tablets in Healthy Human Volunteers. Journal of analytical methods in chemistry, 2017, 4952631.
- Valbuena, H., Shipkova, M., Kliesch, S. M., Müller, S., & Wieland, E. (2016). Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood.
- Abu Dayyih, W., Mallah, E., Al-Ani, I., Arafat, T., & El-Hajji, F. (2017). A Liquid Chromatography-Tandem Mass Spectrometry Method for Evaluation of Two Brands of Enalapril 20 mg Tablets in Healthy Human Volunteers. Journal of analytical methods in chemistry, 2017, 4952631.
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A Comparative Guide to Achieving Ultra-Low Detection and Quantification Limits for Enalaprilat using a Deuterated Internal Standard
For researchers, clinical pharmacologists, and drug development professionals, the precise and accurate quantification of enalaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor enalapril, is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. Achieving low limits of detection (LOD) and quantification (LOQ) is critical, particularly when assessing low dosage forms or residual drug levels. This guide provides an in-depth technical comparison of methodologies for determining enalaprilat in biological matrices, with a focus on leveraging a stable isotope-labeled internal standard, Enalaprilat-d5 (d5 IS), to ensure the highest degree of accuracy and precision.
The Imperative for a Stable Isotope-Labeled Internal Standard
In quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is essential to correct for variability during sample processing and analysis.[1] While structurally similar analogs can be used, a stable isotope-labeled (SIL) internal standard, such as Enalaprilat-d5, is considered the gold standard.[1] This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus compensating for matrix effects and improving data reliability.
Comparative Analysis of Bioanalytical Methods
The quantification of enalaprilat in biological fluids like plasma has been accomplished through various analytical techniques, including older methods like radioimmunoassay (RIA) and gas chromatography-mass spectrometry (GC-MS).[2][3][4] However, LC-MS/MS has emerged as the preferred method due to its superior sensitivity, selectivity, and speed.[4][5][6]
Below is a comparison of performance characteristics from published LC-MS/MS methods for enalaprilat quantification.
| Method Reference | Lower Limit of Quantification (LLOQ) (ng/mL) | Linearity Range (ng/mL) | Sample Preparation | Internal Standard |
| Gu et al., 2004[7] | 0.638 | 0.638 - 255 | Protein Precipitation (PPT) | Benazepril |
| Danafar & Hamidi, 2015[4][8] | 0.1 | 0.1 - 20 | Protein Precipitation (PPT) | Not specified |
| Halder et al., 2017[6][9][10] | 1 | 1 - 500 | Protein Precipitation (PPT) | Tolbutamide |
| Rao & Chakka, 2019[5] | 0.506 | 0.506 - 161.5 | Solid Phase Extraction (SPE) | Enalaprilat-d5 |
| Jones et al.[11] | 1 | 1 - 100 | Solid Phase Extraction (SPE) | Benazepril (IS) |
| van der Merwe et al., 2021[12] | 4.54 (in DBS) | 4.54 - 454 (in DBS) | Protein Precipitation (PPT) | Enalaprilat-d5 |
As the data indicates, methods employing mass spectrometry achieve significantly lower LLOQs compared to older techniques. The use of a d5 internal standard, as seen in the work by Rao & Chakka and van der Merwe et al., is integral to developing robust and sensitive assays.[5][12]
Establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ)
According to regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), the LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[13][14][15] Typically, the precision, expressed as the coefficient of variation (CV), should not exceed 20%, and the accuracy should be within 80-120% of the nominal concentration.[15] The analyte's response at the LLOQ should be at least five times the response of a blank sample.[6][13]
The Limit of Detection (LOD) is the lowest concentration of an analyte that the analytical procedure can reliably differentiate from the background noise. It is often defined as a signal-to-noise ratio of three.[6] While important for indicating the presence of the analyte, the LOD is of less practical use in regulated bioanalysis compared to the LLOQ, which represents the benchmark for reliable quantification.
Experimental Protocol for LOD & LOQ Determination of Enalaprilat with d5 IS
This protocol outlines a typical workflow for validating an LC-MS/MS method for enalaprilat in human plasma, with a focus on establishing the LOD and LLOQ.
Materials and Reagents
-
Enalaprilat and Enalaprilat-d5 reference standards
-
HPLC or LC-MS grade methanol, acetonitrile, and water
-
Formic acid (or other appropriate mobile phase modifier)
-
Drug-free human plasma (with the same anticoagulant as study samples)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
Preparation of Stock and Working Solutions
-
Prepare individual stock solutions of Enalaprilat and Enalaprilat-d5 in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of Enalaprilat by serially diluting the stock solution with a suitable solvent (e.g., 50:50 methanol:water).
-
Prepare a working solution of the Enalaprilat-d5 internal standard at a concentration appropriate for spiking into all samples (calibrators, QCs, and unknowns).
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Spike drug-free plasma with the Enalaprilat working solutions to create a calibration curve with at least 6-8 non-zero concentration levels. The lowest concentration will be the target LLOQ.
-
Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC (≤3x LLOQ), medium QC, and high QC.[13]
Sample Extraction
The choice between protein precipitation (PPT) and solid-phase extraction (SPE) depends on the required level of cleanliness and sensitivity. While PPT is faster and less expensive, SPE generally provides cleaner extracts and can lead to lower LLOQs.[5][6]
-
Solid Phase Extraction (SPE) Workflow:
-
Condition the SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the plasma sample (pre-treated as necessary, e.g., with acid).
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Data Analysis and LLOQ/LOD Establishment
-
Construct a calibration curve by plotting the peak area ratio (Enalaprilat/Enalaprilat-d5) against the nominal concentration of the calibration standards.
-
Analyze at least five replicates of the intended LLOQ sample.
-
Calculate the accuracy and precision (CV%) for the LLOQ samples. If the accuracy is within 80-120% and the precision is ≤20%, the LLOQ is confirmed.[15]
-
To determine the LOD, analyze progressively more dilute samples until the signal-to-noise ratio is approximately 3:1.
Visualizing the Workflow
Caption: Experimental workflow for Enalaprilat quantification.
Conclusion
The robust and sensitive quantification of enalaprilat in biological matrices is achievable through a well-validated LC-MS/MS method. The use of a deuterated internal standard like Enalaprilat-d5 is crucial for minimizing analytical variability and ensuring data integrity. By following a systematic approach to method development and validation, researchers can confidently establish low LLOQs, often in the sub-ng/mL range, meeting the stringent requirements of regulatory bodies and enabling precise characterization of enalaprilat's pharmacokinetic profile. The choice of sample preparation technique, either protein precipitation or solid-phase extraction, will ultimately depend on the specific sensitivity and throughput needs of the study.
References
- A Comparative Guide to Validated Analytical Methods for Enalaprilat Determination - Benchchem. (n.d.).
- Rao, S., & Chakka, G. (2019). Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Enalapril and Enalaprilat in Human Plasma. Journal of Analytical & Bioanalytical Techniques, 10(2).
- Whiting, B., Kelman, A. W., Taylor, T., & Meredith, P. A. (1993). A novel statistical approach for the comparison of analytical methods to measure angiotensin converting enzyme activity, enalaprilat, and benazeprilat. Journal of Pharmaceutical Sciences, 82(5), 519-523. doi:10.1002/jps.2600820508.
- Jones, J., Phipps, K., & Meadows, K. (n.d.). LC-MS/MS Method for the Determination of Enalapril and Enalaprilat from Human Plasma Using SOLA. Thermo Fisher Scientific.
- van der Merwe, C., de Vries, C., Joubert, E., Wiesner, J. L., & Joubert, J. (2021). Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay. Journal of Chromatography B, 1177, 122784. doi:10.1016/j.jchromb.2021.122784.
- Timmerman, P., Kall, M. A., Gordon, B., Laakso, S., & Suver, C. (2014). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. In Handbook of LC-MS Bioanalysis (pp. 221-237). John Wiley & Sons, Inc.
- Halder, S., Dan, S., Pal, T. K., & Sengupta, P. (2017). LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects. Future Science OA, 3(2), FSO165. doi:10.4155/fsoa-2016-0071.
- Danafar, H., & Hamidi, M. (2015). Liquid chromatography–tandem mass spectrometry (LC-MS) method for the assignment of enalapril and enalaprilat in human plasma. Pharmaceutical and Biomedical Research, 1(3), 47-58.
- European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2.
- Bhatia, R. (2015). USFDA guidelines for bioanalytical method validation. [PowerPoint slides]. SlideShare.
- U.S. Food and Drug Administration. (2013). Draft Guidance for Industry: Bioanalytical Method Validation. Docket No. FDA 2013-D-1020.
- Fink, C., et al. (2021). Clinical Pharmacokinetics of Enalapril and Enalaprilat in Pediatric Patients—A Systematic Review. Frontiers in Pharmacology, 12, 639648. doi:10.3389/fphar.2021.639648.
- Optimizing Enalapril Bioanalysis: A Guide to Internal Standard Selection and Concentration - Benchchem. (n.d.).
- Halder, S., Dan, S., Pal, T. K., & Sengupta, P. (2017). LC–MS/MS Assay for Quantitation of Enalapril and Enalaprilat in Plasma for Bioequivalence Study in Indian Subjects. Future Science OA, 3(2), FSO165. doi:10.4155/fsoa-2016-0071.
- Halder, S., Dan, S., Pal, T. K., & Sengupta, P. (2017). LC–MS/MS Assay for Quantitation of Enalapril and Enalaprilat in Plasma for Bioequivalence Study in Indian Subjects. Future Science OA, 3(2), FSO165. doi:10.4155/fsoa-2016-0071.
- Danafar, H., & Hamidi, M. (2015). Liquid chromatography–tandem mass spectrometry (LC-MS) method for the assignment of enalapril and enalaprilat in human plasma. Pharmaceutical and Biomedical Research, 1(3), 47-58.
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc.
- Zhu, Z., Neirinck, L., & Verstraete, A. G. (2009). Simultaneous quantification of enalapril and enalaprilat in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 49(1), 183-188. doi:10.1016/j.jpba.2008.10.012.
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comparative analysis of Enalaprilat in different biological matrices
An In-Depth Comparative Guide to the Bioanalysis of Enalaprilat in Biological Matrices
For researchers, clinical pharmacologists, and drug development professionals, the accurate quantification of drug molecules in biological matrices is the bedrock of pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence (BE) studies. Enalapril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, undergoes in-vivo hydrolysis to its active metabolite, Enalaprilat. Given that Enalaprilat is the primary active moiety and is poorly absorbed when administered orally, its precise measurement in matrices like plasma and urine is critical for assessing the efficacy and bioavailability of the parent drug, Enalapril.
This guide provides a comparative analysis of the common methodologies used for Enalaprilat quantification. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring that the selected method is not just a procedure, but a self-validating system for producing robust and reliable data.
Part 1: The Crucial First Step - Sample Preparation and Extraction
The primary challenge in any bioanalytical assay is the complexity of the biological matrix itself. Plasma, serum, and urine are replete with endogenous components—proteins, lipids, salts, and metabolites—that can interfere with analysis, suppress instrument signals, and ultimately compromise data integrity. The goal of sample preparation is to isolate the analyte of interest (Enalaprilat) from this complex environment with high efficiency and reproducibility. The choice of extraction technique is therefore a critical decision point that profoundly impacts the sensitivity, accuracy, and robustness of the entire analytical method.
We will compare the three most prevalent techniques for Enalaprilat extraction: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
PPT is often the simplest and fastest method for sample cleanup. The principle involves adding a water-miscible organic solvent (typically acetonitrile or methanol) to the plasma or serum sample, which denatures and precipitates the abundant proteins.
-
Expertise & Causality : The choice of acetonitrile is common due to its ability to cause rapid and efficient protein crashing. This method is favored in high-throughput environments because of its speed and low cost. However, this simplicity comes at a cost. While proteins are removed, many other endogenous, water-soluble components remain in the supernatant along with the analyte. This can lead to significant matrix effects, particularly ion suppression, in LC-MS/MS analysis. Therefore, PPT is best suited for assays where the analyte concentration is high, and the required sensitivity is not pushing the lower limits of quantification.
Experimental Protocol: Protein Precipitation for Enalaprilat in Human Plasma
-
Sample Aliquoting : Pipette 300 µL of human plasma into a clean microcentrifuge tube.
-
Precipitation : Add 900 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma) to the tube. Using cold solvent can enhance the precipitation efficiency.
-
Vortexing : Vortex the mixture vigorously for 5-10 minutes to ensure complete protein denaturation and precipitation.
-
Centrifugation : Centrifuge the sample at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube or autosampler vial for direct injection or further processing (e.g., evaporation and reconstitution).
Liquid-Liquid Extraction (LLE)
LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.
-
Expertise & Causality : The choice of organic solvent is critical and is dictated by the polarity of the analyte. For Enalaprilat, which is a polar molecule, finding a suitable organic solvent that provides high extraction efficiency can be challenging. Some studies report recoveries as low as 24% for Enalaprilat using LLE, making it a less favorable option compared to other techniques. While LLE can produce a cleaner extract than PPT by removing non-polar and some polar interferences, its lower recovery and higher solvent consumption make it less common for modern Enalaprilat assays.
Solid-Phase Extraction (SPE)
SPE has become the gold standard for bioanalytical sample preparation, offering a superior balance of selectivity, recovery, and cleanliness. It utilizes a solid sorbent packed into a cartridge or plate to selectively adsorb the analyte from the liquid sample, while matrix interferences are washed away.
-
Expertise & Causality : SPE provides a much cleaner extract compared to PPT or LLE, which significantly reduces matrix effects and can improve assay sensitivity and robustness. For Enalaprilat, C18 (a non-polar, reversed-phase sorbent) is commonly used. The mechanism involves loading the sample under conditions where Enalaprilat is retained on the sorbent (e.g., acidic pH), washing away interferences with a weak solvent, and finally eluting the analyte with a strong organic solvent. This selectivity is a key advantage, providing a demonstrably superior cleanup.
Experimental Protocol: Solid-Phase Extraction for Enalaprilat in Human Plasma
-
Cartridge Conditioning : Condition a C18 SPE cartridge (e.g., 10 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of water. This activates the sorbent and ensures reproducible retention.
-
Sample Loading : Load the pre-treated plasma sample onto the conditioned cartridge and allow it to flow through under gravity or gentle vacuum.
-
Washing : Wash the cartridge with 200 µL of 0.1% formic acid in water. This step is crucial for removing salts and other polar interferences without prematurely eluting the analyte.
-
Elution : Elute the Enalaprilat from the sorbent using 2 x 200 µL of 2% ammonia solution in methanol. The basic, strong organic mobile phase disrupts the interaction between the analyte and the sorbent, releasing it from the column.
-
Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-45°C. Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase used for the analytical run.
Workflow and Data Comparison
Table 1: Comparative Performance of Extraction Techniques for Enalaprilat
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | >90% | Highly variable, reported as low as 24% | Consistently high, 85-91% |
| Matrix Effect | Can be significant, potential for ion suppression | Moderate, cleaner than PPT | Minimal, provides the cleanest extract |
| Speed / Throughput | Very Fast | Moderate | Slower (manual), but high-throughput with 96-well plates |
| Cost per Sample | Low | Low-Moderate | High |
| Selectivity | Low | Low-Moderate | High |
Part 2: A Comparative Look at Analytical Platforms
Once the sample is prepared, the next step is instrumental analysis. The choice of analytical platform is dictated by the required sensitivity, selectivity, and the nature of the study (e.g., research vs. regulated bioanalysis).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique. It separates compounds based on their interaction with a stationary phase (the column), and detection is based on the analyte's ability to absorb UV light at a specific wavelength.
-
Expertise & Causality : While HPLC-UV methods have been developed for Enalaprilat, they often lack the sensitivity required for modern pharmacokinetic studies where plasma concentrations can be very low. The limits of quantification are typically in the µg/mL range, whereas PK studies often require ng/mL or even sub-ng/mL sensitivity. Furthermore, UV detection is inherently non-specific; any co-eluting compound that absorbs at the same wavelength will interfere with the result. This makes it more suitable for analyzing pharmaceutical formulations than complex biological matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the definitive platform for quantitative bioanalysis due to its unparalleled sensitivity and selectivity. After chromatographic separation, the mass spectrometer acts as a highly specific detector. It ionizes the analyte and then fragments it, monitoring for a specific parent ion-to-fragment ion transition (Multiple Reaction Monitoring or MRM).
-
Expertise & Causality : This MRM transition is a unique "fingerprint" for the analyte, providing exceptional selectivity and virtually eliminating interferences from co-eluting matrix components. This allows for the development of highly sensitive assays with Lower Limits of Quantification (LLOQ) in the low ng/mL or even pg/mL range, which is essential for defining the terminal elimination phase in pharmacokinetic profiles. The use of a stable isotope-labeled internal standard (e.g., Enalaprilat-d5) is standard practice, as it co-elutes with the analyte and experiences the same extraction variability and matrix effects, ensuring the most accurate quantification.
// Define nodes sample [label="Prepared Sample\n(from PPT or SPE)"]; hplc [label="HPLC Separation\n(e.g., C18 Column)"]; ion_source [label="Ionization Source\n(e.g., ESI+)"]; q1 [label="Quadrupole 1 (Q1)\nSelects Parent Ion\n(m/z 349)"]; q2 [label="Quadrupole 2 (Q2)\nCollision Cell\n(Fragmentation)"]; q3 [label="Quadrupole 3 (Q3)\nSelects Fragment Ion\n(m/z 206)"]; detector [label="Detector"]; data [label="Data Acquisition &\nQuantification", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define edges sample -> hplc -> ion_source -> q1 -> q2 -> q3 -> detector -> data; } ends_dot Caption: General workflow for LC-MS/MS analysis of Enalaprilat.
Table 2: Comparative Performance of Analytical Platforms for Enalaprilat
| Parameter | HPLC-UV | LC-MS/MS |
| Typical LLOQ | ~0.5-1 µg/mL | 0.1 - 1 ng/mL |
| Selectivity | Low to Moderate | Very High |
| Linearity Range | 1-200 µg/mL | 0.5 - 500 ng/mL |
| Matrix Effect Susceptibility | High (co-elution) | Moderate (ion suppression/enhancement) |
| Typical Application | Pharmaceutical Formulations | Pharmacokinetic & Bioequivalence Studies |
Part 3: The Foundation of Trustworthiness - Bioanalytical Method Validation
A method is only as good as its validation. For data to be considered reliable and be accepted by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), the bioanalytical method must undergo rigorous validation. This process serves as a self-validating system, providing documented evidence that the method is accurate, precise, and suitable for its intended purpose.
Key validation parameters, as outlined in regulatory guidance, include:
-
Selectivity : The ability to differentiate and quantify the analyte in the presence of other components. This is tested by analyzing blank matrix from multiple sources to check for interferences at the retention time of the analyte and internal standard.
-
Accuracy & Precision : Accuracy measures the closeness of mean test results to the true value, while precision measures the closeness of individual results to each other. These are evaluated by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, high) in replicate, both within a single run (intra-day) and across multiple days (inter-day).
-
Calibration Curve & Sensitivity : The method must demonstrate a linear response over the expected concentration range. The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Recovery : The efficiency of the extraction procedure is determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard of the same concentration.
-
Matrix Effect : This assesses the impact of co-eluting matrix components on the ionization of the analyte. It is a critical parameter for LC-MS/MS and is evaluated by comparing the response of an analyte spiked into a post-extraction blank matrix to the response of a pure standard solution.
-
Stability : The chemical stability of the analyte must be demonstrated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.
Conclusion
The quantitative analysis of Enalaprilat in biological matrices is a mature field, with a clear consensus favoring methods that offer high sensitivity and selectivity. For pharmacokinetic and regulated bioequivalence studies, the combination of Solid-Phase Extraction (SPE) for sample cleanup followed by LC-MS/MS for analysis represents the state-of-the-art. This approach provides the cleanest samples, minimizes matrix effects, and delivers the low limits of quantification necessary to accurately characterize the drug's disposition. While simpler methods like Protein Precipitation can be effective for higher concentration samples or in early discovery, the robustness and reliability of an SPE-LC-MS/MS workflow, underpinned by a comprehensive validation according to regulatory guidelines, provides the highest level of confidence in the final data.
References
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Z. Meng et al. (2020). Validated LC-MS/MS method for the simultaneous determination of enalapril maleate, nitrendipine, hydrochlorothiazide, and their major metabolites in human plasma. Biomedical Chromatography, 34(12), e4955. Available at: [Link]
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S. Rao & G. Chakka. (2019). Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Enalapril and Enalaprilat in Human Plasma. Journal of Analytical & Bioanalytical Techniques, 10: 417. Available at: [Link]
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D. Halder et al. (2017). LC–MS/MS Assay for Quantitation of Enalapril and Enalaprilat in Plasma for Bioequivalence Study in Indian Subjects. Bioanalysis, 9(4), 355-371. Available at: [Link]
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A. K. M. L. Rahman et al. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Reviews on Environmental Health, 29(3), 205-216. Available at: [Link]
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D. Halder et al. (2017). LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects. Future Science OA, 3(2), FSO175. Available at: [Link]
-
D. Halder et al. (2017). LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects. SciSpace. Available at: [Link]
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I. A. Naguib & M. A. Magd. (2017). HPLC/MS Determination of Enalapril and Enalaprilat in the Blood Plasma. ResearchGate. Available at: [Link]
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D. Halder et al. (2017). Stability of enalapril under different storage conditions (n = 6). ResearchGate. Available at: [Link]
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T. A. T. Phan & A. H. Abo-Salem. (2023). Enalaprilat. StatPearls. Available at: [Link]
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Drugs.com. (2024). Enalaprilat: Package Insert / Prescribing Information / MOA. Available at: [Link]
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A. A. Agboke et al. (2018). Simultaneous determination of enalapril and enalaprilat in human plasma by liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]
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D. Halder et al. (2017). Matrix effect of enalapril and enalaprilat calculated from six different source of human plasma. ResearchGate. Available at: [Link]
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L. S. de Oliveira et al. (2023). A green HPLC-UV method for the simultaneous analysis of enalapril, enalaprilat and diketopiperazine in pharmaceutical formulations. Analytical Methods, 15(44), 5651-5660. Available at: [Link]
-
S. R. Pavani et al. (2024). Development and validation of RP-HPLC and UV methods for enalapril and HCT. Lark (formerly Scite). Available at: [Link]
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S. H. Wankhede et al. (2017). "An Overview of Enalapril by UV Spectrophotometer and HPLC". ResearchGate. Available at: [Link]
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M. I. Walash et al. (2011). Optimized and Validated Spectrophotometric Methods for the Determination of Enalapril Maleate in Commercial Dosage Forms. Journal of the Association of Arab Universities for Basic and Applied Sciences, 10(1), 47-55. Available at: [Link]
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V. V. Parchenko et al. (2020). Features of isolation of enalapril from biological material. ResearchGate. Available at: [Link]
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S. Patel et al. (2012). Bioanalytical Method Validation for the Determination of Enalapril in Human Serum by Lc/Ms/Ms Detection. Indian Journal of Applied Research, 3(4), 211-214. Available at: [Link]
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M. A. Razzaq et al. (2018). An Overview of Enalapril by UV Spectrophotometer and HPLC. Crimson Publishers. Available at: [Link]
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H. R. Brunner et al. (1985). An overview of the clinical pharmacology of enalapril. British Journal of Clinical Pharmacology, 20(Suppl 2), 147S-157S. Available at: [Link]
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A. A. Siddiqui et al. (2023). Enalapril. StatPearls. Available at: [Link]
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G. L. Hou et al. (1997). [Solid phase extraction and high performance liquid chromatographic determination of enalapril in human plasma]. Yao Xue Xue Bao, 32(11), 857-860. Available at: [Link]
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H. J. Lee et al. (1995). Determination of enalapril and its active metabolite enalaprilat in plasma and urine by gas chromatography/mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 664(2), 391-397. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Enalaprilat-d5 Sodium Salt
This guide provides essential, step-by-step procedures for the safe and compliant disposal of Enalaprilat-d5 Sodium Salt. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the causality behind each procedural choice, ensuring a culture of safety and regulatory adherence in your laboratory.
Foundational Understanding: The "Why" Behind the Protocol
This compound is the deuterated, sodium salt form of Enalaprilat, the active metabolite of the ACE inhibitor Enalapril[1][2][3]. While often used in small quantities for research as an analytical standard, its structural relationship to a potent pharmaceutical agent necessitates a rigorous disposal protocol[4]. The parent compound, Enalapril, is associated with specific health hazards, including potential reproductive toxicity and damage to organs through prolonged exposure.[5][6][7]. Therefore, under the precautionary principle and regulatory standards, this compound waste must be treated as hazardous chemical waste.
The disposal procedures outlined below are designed to comply with the stringent regulations set forth by the Environmental Protection Agency (EPA) concerning hazardous waste management and the Occupational Safety and Health Administration (OSHA) standards for worker safety.[8][9][10][11].
Hazard and Exposure Summary
Before handling or disposing of this compound, it is critical to be aware of the potential hazards. This data, primarily derived from the parent compound, informs the required safety and disposal protocols.
| Hazard Category | Description | Recommended Action & Rationale |
| Target Organ Toxicity | Causes damage to the kidneys and cardiovascular system through prolonged or repeated exposure[5][6]. | Minimize exposure through engineering controls (fume hood) and appropriate PPE. Segregate waste to prevent environmental release. |
| Reproductive Toxicity | May damage the unborn child (H360D)[5][6][7]. | Personnel who are pregnant or may become pregnant should handle this chemical with extreme caution. Strict adherence to PPE and handling protocols is mandatory. |
| Personal Exposure | Dust may cause mechanical irritation to the eyes and skin[5][6]. | Wear safety glasses with side-shields, impervious gloves, and a lab coat. For bulk powders, work in a fume hood or use appropriate respiratory protection[12][13]. |
| Environmental Hazard | While the parent compound may show low environmental risk at trace concentrations, its transformation products can be more toxic.[14]. Direct release to drains is prohibited to prevent contamination of aquatic ecosystems[12]. | Never dispose of this chemical down the drain. All waste must be collected for approved disposal. |
Step-by-Step Disposal Protocol for this compound
This protocol ensures that all waste streams containing this compound are handled safely and in accordance with U.S. hazardous waste regulations.
Step 1: Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. Before beginning any work that will generate waste, ensure you are wearing:
-
Eye Protection: Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards[12].
-
Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use in accordance with good laboratory practices[12].
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, an impervious apron may be necessary[12].
Step 2: Waste Segregation and Collection
All waste materials contaminated with this compound must be segregated from non-hazardous trash at the point of generation.
-
Solid Waste: This includes, but is not limited to:
-
Empty vials or containers of the original product.
-
Contaminated personal protective equipment (gloves, weigh boats, etc.).
-
Pipette tips, wipes, and bench paper.
-
-
Liquid Waste: This includes:
-
Unused or expired solutions.
-
Solvents used to rinse contaminated glassware.
-
Mobile phases from analytical instrumentation (if containing the analyte).
-
Causality: Segregation is a core principle of hazardous waste management. It prevents the cross-contamination of non-hazardous waste streams and ensures that the chemical is disposed of via the correct, environmentally secure pathway, as mandated by the EPA[15].
Step 3: Containerization
-
Select an Appropriate Container: Use a container made of a material that is compatible with the waste (plastic is often preferred for its durability)[16]. The container must have a secure, screw-top cap to prevent leakage[17].
-
Maintain Headroom: Do not fill the container beyond 90% capacity. Leave at least one inch of headroom to allow for expansion of contents[17].
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste[16][17]. This minimizes the release of vapors and prevents spills.
Step 4: Labeling
Proper labeling is a critical regulatory requirement and ensures the safety of everyone who handles the waste.
-
Use an Official Label: Affix your institution's official hazardous waste tag or label to the container as soon as the first drop of waste is added[16].
-
Complete All Fields: The label must clearly state the words "Hazardous Waste" [15]. List all chemical constituents by their full name (i.e., "this compound") and their approximate percentages. Do not use abbreviations or chemical formulas.
-
Indicate Hazards: Mark the appropriate hazard characteristics on the label (e.g., "Toxic")[15].
Step 5: Storage in a Satellite Accumulation Area (SAA)
Laboratories must designate specific locations for the temporary storage of hazardous waste before it is collected.
-
Location: The SAA must be at or near the point of waste generation and under the control of the personnel generating the waste[16][17].
-
Secondary Containment: Store the waste container in a secondary bin or tray to contain any potential leaks.
-
Accumulation Limits: A laboratory can accumulate up to 55 gallons of hazardous waste in an SAA. For acutely toxic "P-listed" chemicals, the limit is one quart[16]. Once these limits are reached, the waste must be removed within three days.
Step 6: Arranging for Final Disposal
Under no circumstances should laboratory personnel attempt to dispose of this chemical on their own.
-
Contact EH&S: Follow your institution's established procedure for requesting a hazardous waste pickup from your Environmental Health & Safety (EH&S) department.
-
Licensed Disposal Service: The EH&S department will arrange for the final transport and disposal of the waste via a licensed professional waste disposal service, which typically uses high-temperature incineration or another EPA-approved method[12][15].
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management of this compound waste from generation to final disposal.
Caption: Decision workflow for this compound waste management.
Prohibited Disposal Methods
To ensure safety and compliance, the following disposal methods are strictly forbidden:
-
Sink Disposal: Do NOT pour this compound solutions down the drain. This can introduce a pharmaceutically active and potentially toxic compound into the water system[12][17].
-
Regular Trash Disposal: Do NOT discard solid waste contaminated with this chemical into the regular or biohazardous trash. It must be managed as regulated hazardous chemical waste[18].
-
Evaporation: Do not intentionally evaporate liquid waste containing this chemical in a fume hood as a means of disposal.
By adhering to this comprehensive guide, you contribute to a safe laboratory environment, protect our ecosystem, and ensure your institution remains in full compliance with all federal and local regulations.
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Part 1: The Foundational Risk Assessment - Understanding Your Compound
An Expert Guide to Personal Protective Equipment for Handling Enalaprilat-d5 Sodium Salt
A Senior Application Scientist's Procedural Blueprint for Laboratory Safety and Contamination Control
In the landscape of pharmaceutical research, the precision of our results is inextricably linked to the safety and integrity of our laboratory practices. This guide provides a comprehensive, scientifically-grounded framework for the safe handling of this compound. As a deuterated internal standard, its primary role is in the precise quantification of Enalaprilat, the active diacid metabolite of the widely used ACE inhibitor, Enalapril.[1][2] While the deuterium labeling is key for mass spectrometry-based bioanalysis, the compound's pharmacological potency remains identical to the parent drug. Therefore, a robust understanding and implementation of personal protective equipment (PPE) protocols are not merely a regulatory formality but a critical component of scientific rigor and occupational safety.
This document is structured to provide not just a list of equipment, but the causal logic behind each recommendation, empowering you, the researcher, to build a self-validating system of safety that protects both you and your research.
Before any PPE is selected, a thorough risk assessment is mandatory. This begins with understanding the intrinsic hazards of this compound.
Key Hazard Characteristics:
-
Pharmacological Activity: Enalaprilat is a potent angiotensin-converting enzyme (ACE) inhibitor.[3][4][5] Inadvertent exposure through inhalation, ingestion, or skin contact can lead to unintended pharmacological effects, the most common of which is hypotension (low blood pressure).[4] Other potential effects include a persistent dry cough and, in rare cases, angioedema (swelling of the face and airways), which can be life-threatening.[3][4][6]
-
Reproductive Hazard: ACE inhibitors are classified as causing reproductive toxicity. They can cause injury and even death to a developing fetus, particularly in the second and third trimesters.[7][8][9][10] This makes it imperative for individuals who are pregnant or planning a pregnancy to avoid exposure.
-
Physical Form and Exposure Routes: The compound is a solid, crystalline powder.[11] This physical state presents a significant risk of generating airborne dust during handling procedures like weighing, transferring, and preparing solutions. Inhalation is therefore a primary route of potential exposure. Dermal contact and accidental ingestion are also significant risks.
The Occupational Safety and Health Administration (OSHA) mandates that employers perform a hazard assessment to determine the appropriate PPE for specific job tasks.[12][13][14] For potent pharmaceutical compounds like this compound, this assessment dictates a multi-layered approach to protection.
Part 2: A Multi-Tiered PPE Strategy
The selection of PPE is not a one-size-fits-all solution. It must be tailored to the specific task and the associated risk of exposure.
Tier 1: Core PPE for Low-Risk Operations
For activities involving handling of pre-dissolved solutions or sealed containers where the risk of aerosol generation is minimal, the following core PPE is required.
| PPE Component | Specification & Standard | Rationale for Use |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields.[15] | Protects against accidental splashes of solutions into the eyes. The side shields provide crucial lateral protection. |
| Hand Protection | Nitrile gloves (minimum 4-5 mil thickness). | Provides a chemical-resistant barrier to prevent dermal absorption. Double-gloving is recommended as a best practice to mitigate exposure from undetected pinholes or when doffing contaminated outer gloves. |
| Body Protection | Long-sleeved laboratory coat. | Protects skin and personal clothing from minor spills and contamination. Should be kept fully fastened. |
| Foot Protection | Closed-toe shoes.[12] | Prevents injury from dropped items and protects feet from spills. |
Tier 2: Enhanced PPE for High-Risk Operations (Powder Handling)
Any procedure involving the manipulation of the solid compound, such as weighing, aliquoting, or dissolution, is considered a high-risk operation due to the potential for dust and aerosol generation. These tasks require an escalation of PPE.
| PPE Component | Specification & Standard | Rationale for Use |
| Respiratory Protection | NIOSH-approved N95 respirator (minimum). A half-mask elastomeric respirator with P100 filters or a Powered Air-Purifying Respirator (PAPR) is strongly recommended for frequent or large-quantity handling.[16] | Essential for preventing the inhalation of fine airborne particles of the active pharmaceutical ingredient (API). A proper fit-test is mandatory for all tight-fitting respirators to ensure their effectiveness.[17] |
| Eye & Face Protection | Chemical splash goggles or a full-face shield worn over safety glasses. | Offers a more complete seal around the eyes than standard safety glasses, protecting against airborne dust and splashes. A face shield protects the entire face. |
| Hand Protection | Double-gloving with nitrile gloves. | The outer glove is considered contaminated and is removed immediately after the handling procedure. The inner glove protects the skin during the doffing process. |
| Body Protection | Disposable, low-linting coverall (e.g., Tyvek®) with elasticated cuffs.[18] | Provides full-body protection, preventing contamination of personal clothing and skin. The coverall should be worn over scrubs or dedicated work clothes and disposed of as contaminated waste after use. |
Part 3: Procedural Discipline - The Key to Effective Protection
The efficacy of PPE is critically dependent on its correct use. Strict, well-rehearsed procedures for donning (putting on) and doffing (taking off) are non-negotiable.
Donning (Putting On) PPE Workflow
The sequence is designed to move from the cleanest items to the most contaminated, minimizing the chance of cross-contamination.
Caption: Workflow for Donning High-Risk Operation PPE.
Doffing (Removing) PPE Workflow
Doffing is the moment of highest risk for self-contamination. This sequence must be performed deliberately in a designated area, proceeding from most contaminated to least.
Caption: Workflow for Doffing High-Risk Operation PPE.
Part 4: Spill Response and Waste Disposal Plans
Preparedness is essential. All handling of this compound should be conducted within a chemical fume hood or other ventilated enclosure to contain any potential spills.
Spill Response Protocol:
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment device.
-
Secure the Area: Prevent entry into the affected area.
-
Don Enhanced PPE: Before cleanup, don the full Tier 2 PPE ensemble, including respiratory protection.
-
Contain & Clean: Cover the spill with a chemically compatible absorbent pad. Gently collect all contaminated materials and place them into a labeled, sealed hazardous waste bag.
-
Decontaminate: Clean the spill surface with an appropriate solvent (e.g., as recommended by the SDS), followed by soap and water.
-
Dispose: All cleanup materials and contaminated PPE must be disposed of as hazardous chemical waste.
Waste Disposal Workflow
All items that come into contact with this compound are considered hazardous waste.
Caption: Disposal Plan for Contaminated Materials.
By adhering to these scientifically-backed protocols, you build a resilient shield of safety, ensuring that your valuable work in drug development and research continues with integrity, precision, and the utmost protection for all personnel.
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Drugs.com. (2024). Enalaprilat: Package Insert / Prescribing Information / MOA. Retrieved from [Link]
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Respirex International. Pharmaceutical PPE. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). Personal Protective Equipment - Standards. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). Personal Protective Equipment - Overview. Retrieved from [Link]
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Avetta. OSHA Standards for Personal Protective Equipment. Retrieved from [Link]
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Cleanroom Technology. (2024). DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients. Retrieved from [Link]
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Horton Group. Mastering OSHA PPE Guidelines for Workplace Safety. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
